molecular formula C79H130N26O13 B15607545 IDR 1002

IDR 1002

Cat. No.: B15607545
M. Wt: 1652.0 g/mol
InChI Key: SEBZWKNTKRJFDZ-BRVBZNILSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IDR 1002 is a useful research compound. Its molecular formula is C79H130N26O13 and its molecular weight is 1652.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C79H130N26O13

Molecular Weight

1652.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C79H130N26O13/c1-11-44(9)63(75(117)99-54(28-20-34-91-78(86)87)66(108)95-52(65(83)107)26-17-18-32-80)104-69(111)55(29-21-35-92-79(88)89)97-70(112)59(38-47-40-94-51-25-16-14-23-49(47)51)102-74(116)62(43(7)8)103-76(118)64(45(10)12-2)105-72(114)57(36-41(3)4)100-71(113)58(37-46-39-93-50-24-15-13-22-48(46)50)101-67(109)53(27-19-33-90-77(84)85)96-68(110)56(30-31-60(81)106)98-73(115)61(82)42(5)6/h13-16,22-25,39-45,52-59,61-64,93-94H,11-12,17-21,26-38,80,82H2,1-10H3,(H2,81,106)(H2,83,107)(H,95,108)(H,96,110)(H,97,112)(H,98,115)(H,99,117)(H,100,113)(H,101,109)(H,102,116)(H,103,118)(H,104,111)(H,105,114)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-,64-/m0/s1

InChI Key

SEBZWKNTKRJFDZ-BRVBZNILSA-N

Origin of Product

United States

Foundational & Exploratory

IDR-1002 peptide's role in innate immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of IDR-1002 Peptide in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate defense regulator (IDR) peptide IDR-1002 is a synthetic, 12-amino-acid cationic peptide (VQRWLIVWRIRK-NH2) derived from a bactenecin (B179754) library. Unlike conventional antibiotics that directly target microbes, IDR-1002 functions as an immunomodulatory agent, enhancing the host's innate immune response to combat infections while concurrently suppressing potentially damaging inflammatory responses. Its dual functionality of promoting effective pathogen clearance and controlling inflammation makes it a promising therapeutic candidate for a range of infectious and inflammatory diseases. This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and functional outcomes associated with IDR-1002 activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Immunomodulatory Activities

IDR-1002's primary role in innate immunity is characterized by two main functions: potent induction of chemokines and subsequent enhancement of leukocyte recruitment and function.

Chemokine Induction

A hallmark of IDR-1002 is its potent ability to induce the production of a wide range of chemokines in various cell types, including human peripheral blood mononuclear cells (PBMCs) and mouse macrophages. This activity is significantly stronger than that of the natural human cathelicidin (B612621) LL-37 and the parent peptide IDR-1. The induced chemokines are crucial for creating a chemotactic gradient that recruits immune cells to the site of infection or inflammation. Key chemokines induced by IDR-1002 include:

  • Monocyte Chemoattractants: CCL2 (MCP-1), CCL7 (MCP-3), CCL4 (MIP-1β)

  • Neutrophil Chemoattractants: CXCL1 (KC/Gro-α), CXCL8 (IL-8)

  • Other Chemoattractants: CCL5 (RANTES), CCL20 (MIP-3α)

This broad-spectrum chemokine induction ensures the coordinated recruitment of different leukocyte populations required for an effective immune response.

Leukocyte Recruitment and Function

The chemokine gradient established by IDR-1002 leads to the enhanced recruitment of neutrophils and monocytes to infection sites. Beyond simple recruitment, IDR-1002 directly modulates the function of these cells. In monocytes, IDR-1002 enhances migration and adhesion to the extracellular matrix protein fibronectin. This process is critical for cell trafficking from the bloodstream into tissues. The peptide achieves this by activating β1-integrins on the monocyte surface, a mechanism dependent on the PI3K-Akt signaling pathway. IDR-1002 also modulates various neutrophil functions, including adhesion, migration, and the release of antimicrobial peptides like α-defensins and LL-37, thereby augmenting their bactericidal capacity.

Molecular Mechanisms and Signaling Pathways

IDR-1002 exerts its effects by engaging specific intracellular signaling cascades. Its ability to selectively promote protective immunity while dampening excessive inflammation stems from its differential regulation of key transcription factors, primarily NF-κB and CREB.

Pro-Immunity Signaling: Chemokine Induction

The induction of chemokines by IDR-1002 is mediated through a complex signaling network initiated at the cell surface.

  • Receptor Activation: The pathway is initiated through a G-protein coupled receptor (specifically, a Gi-coupled receptor).

  • Downstream Cascades: Activation of the receptor triggers several downstream pathways, including:

    • Phosphoinositide 3-kinase (PI3K): A central hub in IDR-1002 signaling.

    • Mitogen-Activated Protein Kinase (MAPK): Both the p38 and ERK1/2 MAPK pathways are activated, leading to the phosphorylation of downstream targets.

    • NF-κB: This key transcription factor is activated to drive the expression of chemokine genes.

  • Calcium Mobilization: IDR-1002 also induces a transient increase in intracellular calcium levels, a common second messenger in immune cell activation.

Figure 1: IDR-1002 signaling for chemokine induction.

Anti-Inflammatory Signaling: Dual Regulation of NF-κB and CREB

In the context of a pathogenic challenge, such as stimulation with lipopolysaccharide (LPS), IDR-1002 exhibits a sophisticated dual-action mechanism that suppresses pro-inflammatory pathways while promoting pathways associated with resolution.

  • Inhibition of NF-κB Pathway: While IDR-1002 can activate NF-κB to produce chemokines, in an LPS-stimulated inflammatory environment, it acts to restrain this pathway. It prevents the excessive nuclear translocation of the NF-κB p65 subunit by inhibiting the degradation of its inhibitor, IκBα. This leads to a significant reduction in the expression of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2).

  • Activation of CREB Pathway: Concurrently, IDR-1002 activates the p38/ERK1/2 MAPK cascade, which in turn activates the downstream kinase MSK1. MSK1 then phosphorylates the cAMP-response element-binding protein (CREB) at Serine 133. Phosphorylated CREB (pCREB) is typically associated with the transcription of anti-inflammatory cytokines. However, IDR-1002-induced pCREB does not lead to the production of classic anti-inflammatory cytokines like IL-10. Instead, this activation is thought to contribute to a rebalancing of the inflammatory response, steering it away from a hyper-inflammatory state.

This dual regulation allows IDR-1002 to fine-tune the immune response, ensuring efficient pathogen clearance without inducing a harmful cytokine storm.

IDR_1002_Dual_Action_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IDR1002 IDR-1002 IKK IKK IDR1002->IKK Inhibits Phosphorylation MAPK p38 / ERK1/2 MAPK IDR1002->MAPK Activates TLR4->IKK Activates NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB_active NF-κB NFkB_complex->NFkB_active IκB Degradation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2) NFkB_active->ProInflammatory_Genes Translocates & Activates MSK1 MSK1 MAPK->MSK1 Activates CREB CREB MSK1->CREB Phosphorylates pCREB pCREB (Ser133) CREB->pCREB Resolution_Genes Resolution-Associated Response pCREB->Resolution_Genes Modulates Response Experimental_Workflow_Signaling_Pathway Workflow: Signaling Pathway Analysis start Start: Culture PBMCs or Macrophages pretreat Pre-treat cells (1 hr) with: - Pathway Inhibitors - Vehicle Control (DMSO) start->pretreat stimulate Stimulate cells with IDR-1002 (e.g., 100 µg/mL) pretreat->stimulate incubate Incubate for 18-24 hours at 37°C, 5% CO2 stimulate->incubate collect Collect Cell-Free Supernatant incubate->collect elisa Quantify Chemokine (e.g., CCL2) via ELISA collect->elisa analyze Analyze Data: Compare inhibitor vs. vehicle control to determine pathway dependency elisa->analyze end End analyze->end Experimental_Workflow_In_Vivo Workflow: In Vivo Efficacy Testing cluster_analysis Endpoint Analysis start Start: Acclimatize Mice (e.g., C57BL/6) treatment Administer Treatment (i.p.): - IDR-1002 (e.g., 8 mg/kg) - Vehicle Control (Saline) start->treatment wait Wait 4 hours treatment->wait infection Bacterial Challenge (i.p.) (e.g., S. aureus 2x10^8 CFU) wait->infection monitor Monitor Mice (24h) infection->monitor euthanize Euthanize & Collect Peritoneal Lavage monitor->euthanize analysis_cfu Bacterial Load (CFU Plating) euthanize->analysis_cfu analysis_leukocytes Leukocyte Recruitment (Cell Counts & Flow Cytometry) euthanize->analysis_leukocytes analysis_cytokines Cytokine Levels (ELISA / Multiplex) euthanize->analysis_cytokines end End: Statistical Analysis & Conclusion analysis_cfu->end analysis_leukocytes->end analysis_cytokines->end

Innate Defense Regulator 1002 (IDR-1002): A Comprehensive Technical Guide on its Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Innate Defense Regulator 1002 (IDR-1002), with the sequence VQRWLIVWRIRK-NH2, is a synthetically developed short cationic peptide derived from bovine bactenecin.[1][2] It represents a promising class of immunomodulatory agents that diverge from traditional antibiotics by primarily targeting the host's innate immune system to combat infections and regulate inflammation.[1][3] Unlike many host defense peptides (HDPs) from which it is derived, IDR-1002 exhibits modest direct antimicrobial activity.[4] Its principal therapeutic potential lies in its ability to enhance pathogen clearance by immune cells while concurrently suppressing excessive and potentially harmful inflammatory responses.[1][5][6] This dual functionality makes it a compelling candidate for treating a range of conditions, from bacterial infections to sterile inflammatory diseases.[3][5] This technical guide provides an in-depth overview of the biological properties of IDR-1002, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Biological Properties

IDR-1002's biological activities are multifaceted, primarily revolving around the modulation of the innate immune response.

Immunomodulatory and Anti-Inflammatory Effects

The most pronounced characteristic of IDR-1002 is its potent immunomodulatory and anti-inflammatory capacity. It has been shown to:

  • Suppress Pro-inflammatory Cytokines: In various in vitro and in vivo models, IDR-1002 effectively reduces the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) induced by bacterial components like lipopolysaccharide (LPS) or in the context of sterile inflammation.[5][7][8]

  • Enhance Chemokine Production: Paradoxically, while dampening harmful inflammation, IDR-1002 selectively enhances the production of chemokines that are crucial for the recruitment of immune cells to the site of infection or injury.[1][3] This targeted chemokine induction is a key aspect of its anti-infective properties.

  • Modulate Leukocyte Function: IDR-1002 directly influences the behavior of key innate immune cells. It enhances the migration and adhesion of monocytes and neutrophils, augmenting their ability to reach and combat pathogens.[9][10] It also suppresses certain neutrophil functions associated with excessive inflammation, such as the release of reactive oxygen species (ROS) and degranulation in response to LPS.[10]

  • Control Sterile Inflammation: The anti-inflammatory effects of IDR-1002 are not limited to infectious contexts. In models of sterile inflammation, it has been shown to reduce edema, neutrophil recruitment, and the production of inflammatory mediators.[5][6][8]

Antimicrobial and Anti-Biofilm Properties

While its direct bactericidal action is not its primary mechanism, IDR-1002 does possess some antimicrobial capabilities:

  • Modest Direct Antimicrobial Activity: IDR-1002 has demonstrated direct, albeit modest, antimicrobial activity against a range of bacteria, including Mycobacterium tuberculosis.[4]

  • Anti-Biofilm Potential: The peptide has shown promise in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics.[11][12]

  • Enhanced Host-Mediated Pathogen Clearance: The primary anti-infective action of IDR-1002 is indirect, stemming from its ability to recruit and activate neutrophils and monocytes/macrophages, which then carry out the phagocytosis and elimination of invading pathogens.[1][13]

Mechanism of Action and Signaling Pathways

IDR-1002 exerts its effects by modulating complex intracellular signaling networks. Its actions are initiated through interactions with cell surface receptors, leading to a cascade of downstream events that fine-tune the immune response.

Key Signaling Pathways

Research has implicated several critical signaling pathways in the mechanism of action of IDR-1002:

  • G-protein Coupled Receptor (GPCR) and PI3K/Akt Pathway: Evidence suggests that IDR-1002 interacts with a Gi-coupled protein receptor.[1][3] This interaction triggers the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is central to many of the peptide's functions.[1][9] Activation of this pathway is crucial for enhancing monocyte migration and adhesion.[9]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and ERK1/2, are activated by IDR-1002.[1][10] This activation is required for the induction of chemokines and the modulation of neutrophil functions.[10]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation, is also modulated by IDR-1002.[1][3] The peptide has been shown to inhibit LPS-induced NF-κB nuclear translocation, contributing to its anti-inflammatory effects.

Signaling in Monocyte Migration and Adhesion

IDR-1002 enhances the ability of monocytes to migrate towards chemokines, a process that is dependent on their adhesion to extracellular matrix components like fibronectin.[9] This is achieved through an "inside-out" signaling mechanism that activates β1-integrins on the monocyte surface.

Monocyte_Adhesion_Pathway IDR1002 IDR-1002 GPCR G-protein Coupled Receptor IDR1002->GPCR Binds PI3K PI3K GPCR->PI3K Activates Akt Akt (Phosphorylation) PI3K->Akt Integrin_Activation β1-Integrin Activation ('Inside-Out' Signaling) Akt->Integrin_Activation Adhesion Enhanced Adhesion to Fibronectin Integrin_Activation->Adhesion Migration Enhanced Migration towards Chemokines Adhesion->Migration

IDR-1002 signaling pathway for enhanced monocyte adhesion and migration.
General Immunomodulatory Signaling Cascade

The broader immunomodulatory effects of IDR-1002, including chemokine induction and cytokine suppression, involve a coordinated activation of multiple signaling pathways.

General_Immunomodulatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IDR1002 IDR-1002 GPCR Gi-coupled Receptor IDR1002->GPCR PI3K PI3K GPCR->PI3K MAPK MAPK (p38, ERK1/2) GPCR->MAPK NFkB_Inhibition Inhibition of IκBα degradation GPCR->NFkB_Inhibition Gene_Expression Modulated Gene Expression PI3K->Gene_Expression CREB CREB (Phosphorylation) MAPK->CREB NFkB NF-κB NFkB_Inhibition->NFkB Inhibits nuclear translocation NFkB->Gene_Expression Pro-inflammatory Cytokine Induction (Inhibited) CREB->Gene_Expression Chemokine Induction

Overview of IDR-1002's intracellular signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of IDR-1002 observed in various experimental settings.

Table 1: Anti-Inflammatory Effects of IDR-1002 on Macrophages
Cell TypeStimulusCytokine/MediatorIDR-1002 Concentration% Reduction (relative to stimulus alone)Reference
RAW 264.7LPS (10 ng/ml)IL-612.5 µMSignificant[7]
RAW 264.7LPS (10 ng/ml)IL-625 µMSignificant[7]
RAW 264.7LPS (10 ng/ml)IL-650 µMSignificant[7]
RAW 264.7LPS (10 ng/ml)TNF-α12.5 µMSignificant[7]
RAW 264.7LPS (10 ng/ml)TNF-α25 µMSignificant[7]
RAW 264.7LPS (10 ng/ml)TNF-α50 µMSignificant[7]
RAW 264.7LPS (10 ng/ml)MCP-125 µMSignificant[7]
RAW 264.7LPS (10 ng/ml)MCP-150 µMSignificant[7]
Table 2: Enhancement of Monocyte Migration
Cell TypeChemokine ConcentrationIDR-1002 ConcentrationFold Increase in Migration (vs. chemokine alone)Reference
Human Monocytes3.125 - 25 ng/ml20 µg/mlUp to 2-fold (approx.)[9]
Table 3: In Vivo Efficacy in Bacterial Infection Models
Animal ModelPathogenIDR-1002 DoseOutcomeReference
MouseStaphylococcus aureus100 µ g/mouse Significant reduction in bacterial load[14]
MouseStaphylococcus aureus200 µ g/mouse Significant reduction in bacterial load (>5-fold more potent than IDR-1)[1][13]
MousePseudomonas aeruginosa (acute lung)ProphylacticDecreased CFU burden and inflammatory mediators[7]
MousePseudomonas aeruginosa (chronic lung)TherapeuticNo change in CFU, but reduced IL-6 and lung damage[7]
Table 4: Direct Antimicrobial Activity (MIC)
PathogenMIC (µg/mL)Reference
Mycobacterium tuberculosis29.3 ± 11.8[4]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological properties of IDR-1002.

In Vitro Cytokine and Chemokine Measurement

Objective: To quantify the effect of IDR-1002 on the production of cytokines and chemokines by immune cells in response to an inflammatory stimulus.

Workflow:

Cytokine_Assay_Workflow Cell_Culture 1. Cell Seeding (e.g., RAW 264.7 macrophages or human PBMCs) Pretreatment 2. Pre-treatment (optional) with signaling inhibitors Cell_Culture->Pretreatment Stimulation 3. Stimulation - IDR-1002 - Inflammatory agonist (e.g., LPS) - IDR-1002 + Agonist Pretreatment->Stimulation Incubation 4. Incubation (e.g., 18-24 hours at 37°C, 5% CO2) Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection ELISA 6. ELISA (Enzyme-Linked Immunosorbent Assay) for specific cytokines (TNF-α, IL-6, etc.) Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis (4-parameter curve fit) ELISA->Data_Analysis

Workflow for in vitro cytokine measurement.

Methodology:

  • Cell Culture: Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are seeded in appropriate multi-well plates and allowed to adhere.[1][7]

  • Peptide and Stimulus Preparation: IDR-1002 is reconstituted in an appropriate sterile, endotoxin-free solvent. The inflammatory stimulus, such as P. aeruginosa LPS, is prepared at the desired concentration (e.g., 10 ng/ml).[7]

  • Treatment: Cells are treated with IDR-1002 at various concentrations (e.g., 12.5, 25, 50 µM) with or without the inflammatory stimulus. Control wells include media alone, IDR-1002 alone, and stimulus alone.[7] For signaling pathway analysis, cells can be pre-treated with specific inhibitors (e.g., LY294002 for PI3K, SB203580 for p38) for 1 hour before stimulation.[1]

  • Incubation: Plates are incubated for a specified period, typically 24 hours, at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

  • ELISA: The concentration of specific cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1) in the supernatants is quantified using commercial ELISA kits according to the manufacturer's protocols.[7]

  • Data Analysis: Absorbance is read on a plate reader, and concentrations are calculated based on a 4-parameter standard curve.[7]

Monocyte Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of IDR-1002 to enhance the migration of monocytes towards a chemoattractant.

Methodology:

  • Chamber Preparation: Polycarbonate membranes with 5-µm pores for a Boyden chamber are coated overnight with 50 µg/ml of fibronectin at 4°C.[15]

  • Cell Preparation: Human monocytes are isolated from peripheral blood via density gradient centrifugation (e.g., using Ficoll-Paque).[9]

  • Assay Setup:

    • The lower wells of the chamber are filled with media containing a chemoattractant (e.g., a mix of chemokines at 12.5 ng/ml).[15]

    • The fibronectin-coated membrane is placed over the lower wells.

    • Isolated monocytes are added to the upper wells.

    • To test for synergy, IDR-1002 (e.g., 20 µg/ml) is added to both the upper and lower wells to avoid creating a concentration gradient.[15]

  • Incubation: The chamber is incubated for 1 hour to allow for cell migration.[15]

  • Cell Staining and Quantification:

    • Non-migrated cells on the upper surface of the membrane are removed.

    • Cells that have migrated to the underside of the membrane are fixed and stained (e.g., with a Diff-Quick staining kit).[15]

    • The number of migrated cells is quantified by microscopy.

In Vivo Murine Infection Model

Objective: To evaluate the protective efficacy of IDR-1002 against a bacterial infection in a live animal model.

Methodology:

  • Animal Model: C57BL/6 female mice are typically used. All procedures must be conducted in accordance with approved animal care ethics guidelines.[1]

  • Peptide Administration: Mice are treated with IDR-1002 (e.g., 100-200 µ g/mouse ) or a vehicle control (e.g., sterile saline) via intraperitoneal (i.p.) injection, typically 4 hours prior to infection.[14]

  • Bacterial Challenge: Mice are infected i.p. with a standardized inoculum of bacteria (e.g., 2 x 108 CFU of S. aureus).[1]

  • Endpoint Analysis (e.g., 24 hours post-infection):

    • Bacterial Load: Peritoneal lavage is performed to collect fluid from the peritoneal cavity. The fluid is serially diluted and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFUs).[14]

    • Leukocyte Recruitment: Cells from the peritoneal lavage are counted and analyzed by flow cytometry to quantify the recruitment of neutrophils and monocytes.[1]

    • Cytokine Levels: Cytokine concentrations in the lavage fluid are measured by ELISA.[1]

Conclusion

Innate Defense Regulator 1002 is a synthetic peptide with a unique dual mechanism of action that enhances the host's ability to fight infection while simultaneously controlling inflammation. Its ability to modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB allows it to orchestrate a protective, rather than a damaging, immune response. The quantitative data and experimental protocols presented in this guide underscore its potential as a novel anti-infective and anti-inflammatory therapeutic agent. For drug development professionals, IDR-1002 offers a promising alternative to traditional antibiotics, with the significant advantage of a low propensity for inducing bacterial resistance by targeting host-directed immunity. Further research and clinical evaluation are warranted to fully realize its therapeutic potential.

References

IDR-1002: A Modulator of Chemokine Production for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Innate Defense Regulator (IDR)-1002 is a synthetic, 12-amino-acid cationic peptide derived from bovine bactenecin. It represents a promising class of immunomodulatory agents that function by selectively shaping the host's innate immune response. Unlike conventional antibiotics that directly target pathogens, IDR-1002 modulates the production of chemokines and other immune mediators, enhancing the host's ability to clear infections while dampening potentially harmful inflammation.[1][2] This dual activity makes it a compelling candidate for a range of therapeutic applications, from infectious diseases to chronic inflammatory conditions.[1][3] This guide provides a comprehensive overview of the effects of IDR-1002 on chemokine production, detailing the underlying molecular mechanisms and experimental findings.

Modulation of Chemokine Production by IDR-1002

IDR-1002 exhibits a context-dependent effect on chemokine production. In the absence of a strong inflammatory stimulus, it can induce the expression of chemokines to promote the recruitment of immune cells.[4][5] Conversely, in the presence of potent inflammatory triggers like bacterial lipopolysaccharide (LPS), it can suppress the overproduction of pro-inflammatory chemokines and cytokines, thereby mitigating excessive inflammation.[3][6]

Data Presentation: Quantitative Effects of IDR-1002 on Chemokine Production

The following tables summarize the quantitative data from key studies on the effects of IDR-1002 on chemokine production in various experimental models.

Table 1: Induction of Chemokine Production by IDR-1002

ChemokineCell TypeSpeciesConcentration of IDR-1002Fold Increase/ConcentrationReference
MCP-1 (CCL2)PBMCsHuman20 µg/mL~15-fold increase[4]
GRO-α (CXCL1)PBMCsHuman20 µg/mL~10-fold increase[4]
IL-8 (CXCL8)PBMCsHuman20 µg/mL~4-fold increase[4]
MIP-1β (CCL4)Bone Marrow-Derived MacrophagesMouse100 µg/mLSignificant increase (qRT-PCR)[4][7]
MIP-3α (CCL20)Bone Marrow-Derived MacrophagesMouse100 µg/mLSignificant increase (qRT-PCR)[4][7]
KC (CXCL1)Bone Marrow-Derived MacrophagesMouse100 µg/mLSignificant increase (qRT-PCR)[4][7]
MCP-1 (CCL2)Peritoneal Lavage CellsMouse100 µg/mL~200 pg/mL[4]
KC (CXCL1)Peritoneal Lavage CellsMouse100 µg/mL~1500 pg/mL[4]
IL-6Human Bronchial Epithelial CellsHuman50 µMDose-dependent increase[6]
IL-8Human Bronchial Epithelial CellsHuman50 µMDose-dependent increase[6]

Table 2: Suppression of Chemokine and Cytokine Production by IDR-1002

Chemokine/CytokineCell TypeSpeciesStimulusConcentration of IDR-1002Percentage SuppressionReference
MCP-1 (CCL2)RAW 264.7 MacrophagesMouseLPS (10 ng/mL)50 µM>50%[6]
IL-6RAW 264.7 MacrophagesMouseLPS (10 ng/mL)50 µM>50%[6]
TNF-αRAW 264.7 MacrophagesMouseLPS (10 ng/mL)50 µM>50%[6]
MCP-1 (CCL2)Synovial FibroblastsHumanIL-1β (10 ng/mL)Not Specified>60%[8]
IL-8 (CXCL8)Synovial FibroblastsHumanIL-1β (10 ng/mL)Not Specified~20%[8]
IL-6Lung HomogenateMouseP. aeruginosa12 mg/kgSignificant decrease[6]
MCP-1 (CCL2)Lung HomogenateMouseP. aeruginosa12 mg/kgTrend towards decrease[6]
TNF-αLung HomogenateMouseP. aeruginosa12 mg/kgTrend towards decrease[6]

Signaling Pathways and Mechanisms of Action

IDR-1002-mediated chemokine induction is initiated through the activation of a G protein-coupled receptor (GPCR), specifically a Gi-coupled receptor.[4][9] This activation triggers downstream signaling cascades involving phosphoinositide 3-kinase (PI3K), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.[4][9] The activation of these pathways culminates in the transcriptional regulation of chemokine genes.

The anti-inflammatory effects of IDR-1002, particularly the suppression of chemokine production in inflammatory contexts, are thought to involve the modulation of Toll-like receptor (TLR) signaling.[3] It has been shown to suppress inflammatory responses induced by TLR4 and TLR2 agonists.[3] Furthermore, transcriptomic analysis has revealed that IDR-1002 can reduce sterile inflammation by downregulating the expression of various GPCRs, including chemokine receptors.[3]

IDR1002_Signaling_Pathway cluster_cell Cell Membrane IDR1002 IDR-1002 GPCR Gi-coupled Receptor IDR1002->GPCR Binds PI3K PI3K GPCR->PI3K Activates MAPK MAPK (p38, ERK1/2) GPCR->MAPK Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates MAPK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Chemokine_Gene Chemokine Gene Transcription Nucleus->Chemokine_Gene Chemokine_Production Chemokine Production Chemokine_Gene->Chemokine_Production

Caption: Signaling pathway for IDR-1002-induced chemokine production.

Experimental Protocols

In Vitro Chemokine Induction in Human PBMCs
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and seeded in 96-well plates.

  • Stimulation: IDR-1002 is added to the cell cultures at various concentrations (e.g., 10-100 µg/mL).

  • Incubation: Cells are incubated for a specified period, typically 24 hours, at 37°C in a 5% CO2 incubator.

  • Chemokine Measurement: The cell culture supernatants are collected, and chemokine levels (e.g., MCP-1, CXCL1, CXCL8) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[4]

In Vitro Suppression of LPS-Induced Chemokines in Macrophages
  • Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and seeded in 24-well plates.

  • Treatment and Stimulation: Cells are treated with IDR-1002 at various concentrations (e.g., 12.5, 25, 50 µM) either before, during, or after stimulation with P. aeruginosa LPS (10 ng/mL).

  • Incubation: Supernatants are collected 24 hours after the addition of LPS.

  • Chemokine Measurement: Levels of IL-6, TNF-α, and MCP-1 in the supernatants are measured by ELISA.[6]

Experimental_Workflow cluster_invitro In Vitro Chemokine Production Assay start Isolate/Culture Cells (e.g., PBMCs, Macrophages) stimulate Add IDR-1002 (and/or inflammatory stimulus like LPS) start->stimulate incubate Incubate for 24 hours at 37°C, 5% CO2 stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Chemokine Levels (ELISA or qRT-PCR) collect->measure end Analyze Data measure->end

Caption: Generalized workflow for in vitro chemokine production assays.

Conclusion

IDR-1002 is a potent immunomodulatory peptide with a complex and beneficial effect on chemokine production. Its ability to both induce chemokine-mediated immune cell recruitment and suppress excessive inflammatory responses highlights its therapeutic potential. The data presented in this guide, along with the outlined experimental protocols and signaling pathways, provide a solid foundation for researchers and drug development professionals interested in exploring the applications of IDR-1002 in various disease models. Further research into the precise molecular interactions and in vivo efficacy will continue to elucidate the full therapeutic utility of this promising innate defense regulator.

References

Unraveling the Anti-Inflammatory Properties of IDR-1002: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of the synthetic innate defense regulator (IDR) peptide, IDR-1002. Designed for researchers, scientists, and drug development professionals, this document consolidates key findings on the peptide's mechanism of action, presents quantitative data from various experimental models, and offers detailed experimental protocols.

Core Anti-Inflammatory Mechanisms of IDR-1002

IDR-1002, a 12-amino-acid cationic peptide derived from bovine bactenecin, exhibits potent immunomodulatory effects by selectively enhancing protective innate immune responses while suppressing excessive inflammation.[1][2] Its anti-inflammatory activity is multifaceted, primarily targeting key signaling pathways and modulating the production of inflammatory mediators in a variety of cell types.

A central mechanism of IDR-1002's anti-inflammatory action is the inhibition of the NF-κB pathway.[2][3] In macrophages stimulated with lipopolysaccharide (LPS), IDR-1002 prevents the nuclear translocation of NF-κB by inhibiting the degradation of its inhibitor, IκBα.[2][3] This leads to a significant reduction in the expression of pro-inflammatory genes, including TNF-α and COX-2.[2][3]

Concurrently, IDR-1002 activates the p38 and ERK1/2 MAPK signaling pathways, leading to the phosphorylation of the transcription factor CREB at Ser133 via MSK1.[2][3] This activation, however, does not induce the expression of classic anti-inflammatory cytokines like IL-10 in all contexts, suggesting a nuanced regulatory role.[2][3] The peptide has also been shown to modulate the PI3K/Akt pathway, which is involved in enhancing monocyte migration and adhesion.[4]

Quantitative Effects of IDR-1002 on Inflammatory Mediators

The immunomodulatory effects of IDR-1002 have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data on the peptide's ability to modulate cytokine and chemokine production.

In Vitro Modulation of Cytokines and Chemokines
Cell TypeStimulantIDR-1002 ConcentrationEffect on MediatorFold/Percent ChangeReference
RAW 264.7 MacrophagesLPS (10 ng/ml)20 µg/mlTNF-α~80% reduction[2]
RAW 264.7 MacrophagesLPS (10 ng/ml)20 µg/mlCOX-2Strong reduction[2]
Human PBMCs-100 µg/mlCCL2>10-fold increase vs IDR-1[1]
Human PBMCs-100 µg/mlCXCL8>10-fold increase vs IDR-1[1]
Human OA FLSIL-1β (10 ng/ml)Not specifiedMMP-380% suppression[5]
Human OA FLSIL-1β (10 ng/ml)Not specifiedMCP-1>60% suppression[5]
Human NeutrophilsLPSNot specifiedTNF-αSignificant suppression[6]
Human NeutrophilsLPSNot specifiedIL-10Significant suppression[6]
HBEC-3KT cellsIFNγ (30 ng/mL)10 µMIL-3385% suppression[7]
HBEC-3KT cells-10 µMSTC14-fold increase[7]
HBEC-3KT cells-10 µMIL-1RA2.6-fold increase[7]
In Vivo Modulation of Inflammatory Responses
Animal ModelConditionIDR-1002 TreatmentEffectQuantitative ChangeReference
MouseP. aeruginosa lung infectionNot specifiedIL-6 in lungsSignificant decrease[8][9]
MousePMA-induced ear edemaTopical applicationEar edemaDampened[10][11]
MousePMA-induced ear inflammationTopical applicationPro-inflammatory cytokinesDampened[10][11]
MousePMA-induced ear inflammationTopical applicationNeutrophil recruitmentDampened[10][11]
MouseS. aureus invasive infection200 µ g/mouse i.p.Bacterial loadSignificant reduction[12]
MouseHDM-challenged (asthma)6 mg/kg s.c.IL-33 in lungs>40% suppression[13]
MouseHDM-challenged (asthma)6 mg/kg s.c.Total leukocytes in BALF66% suppression[13]
MouseHDM-challenged (asthma)6 mg/kg s.c.Eosinophils in BALF63% suppression[13]
MouseHDM-challenged (asthma)6 mg/kg s.c.Neutrophils in BALF60% suppression[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathways modulated by IDR-1002 and a typical experimental workflow for studying its anti-inflammatory effects.

IDR1002_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IDR1002 IDR-1002 GPCR GPCR IDR1002->GPCR Activates p38 p38 MAPK IDR1002->p38 Activates ERK ERK1/2 IDR1002->ERK Activates IkBa_NFkB IκBα-NF-κB IDR1002->IkBa_NFkB Inhibits Degradation LPS LPS TLR4 TLR4 LPS->TLR4 Activates PI3K PI3K GPCR->PI3K IKK IKK TLR4->IKK Activates Akt Akt PI3K->Akt Activates Akt->IkBa_NFkB Modulates? MSK1 MSK1 p38->MSK1 ERK->MSK1 CREB CREB MSK1->CREB Phosphorylates IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65) IkBa_p->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pro_Inflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2) NFkB_nuc->Pro_Inflammatory_Genes Induces Transcription CREB_p P-CREB CREB->CREB_p Chemokine_Genes Chemokine Genes (CCL2, CXCL8) CREB_p->Chemokine_Genes Induces Transcription

IDR-1002 Anti-Inflammatory Signaling Pathways

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages) Pretreatment 2. Pre-treatment with IDR-1002 Cell_Culture->Pretreatment Stimulation 3. Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Supernatant_Collection 4. Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis 5. Cell Lysis Stimulation->Cell_Lysis ELISA 6a. Cytokine/Chemokine Analysis (ELISA) Supernatant_Collection->ELISA Western_Blot 6b. Signaling Protein Analysis (Western Blot) Cell_Lysis->Western_Blot qPCR 6c. Gene Expression Analysis (qRT-PCR) Cell_Lysis->qPCR

Typical In Vitro Experimental Workflow

Detailed Experimental Protocols

This section provides a synthesis of methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of IDR-1002.

In Vitro Anti-inflammatory Activity in Macrophages
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Plate cells at a density of 1 x 10^6 cells/mL in 24-well plates and allow them to adhere overnight.

  • IDR-1002 Treatment and Inflammatory Challenge:

    • Prepare stock solutions of IDR-1002 in sterile, endotoxin-free water.

    • Pre-incubate the macrophage cultures with varying concentrations of IDR-1002 (e.g., 5-50 µM or 10-100 µg/ml) for 1 to 4 hours.

    • Stimulate the cells with a pro-inflammatory agent such as E. coli LPS (10-100 ng/mL) for a specified period (e.g., 4, 12, or 24 hours). Include appropriate controls (untreated cells, cells with IDR-1002 alone, cells with LPS alone).

  • Quantification of Inflammatory Mediators:

    • ELISA: Collect the cell culture supernatants and measure the concentrations of secreted cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • qRT-PCR: Extract total RNA from the cell lysates using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., Tnf, Il6, Cox2). Normalize expression levels to a housekeeping gene such as Gapdh.[1]

  • Analysis of Signaling Pathways (Western Blotting):

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38, ERK1/2, CREB).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system. Normalize protein levels to a loading control like β-actin.[2]

In Vivo Anti-inflammatory Activity in a Mouse Model of Lung Inflammation
  • Animal Model:

    • Use 6-8 week old female C57BL/6 mice.

    • Induce lung inflammation by intranasal or intratracheal administration of a bacterial pathogen (e.g., Pseudomonas aeruginosa) or LPS.[8][14]

  • IDR-1002 Administration:

    • Administer IDR-1002 via a suitable route, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at a specified dose (e.g., 200 µ g/mouse ) either before or after the inflammatory challenge.[8][12]

  • Assessment of Inflammation:

    • At a designated time point post-infection (e.g., 24 hours), euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid by flushing the lungs with sterile saline. Perform total and differential cell counts (neutrophils, macrophages) on the BAL fluid using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

    • Cytokine Analysis: Measure cytokine levels (e.g., IL-6, TNF-α) in the BAL fluid or lung homogenates using ELISA.

    • Histopathology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and cellular infiltration.[8][9]

This guide provides a comprehensive overview of the anti-inflammatory properties of IDR-1002, supported by quantitative data and detailed methodologies. The presented information underscores the potential of IDR-1002 as a novel therapeutic agent for a range of inflammatory conditions.

References

the discovery and development of IDR-1002

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of IDR-1002

Introduction

In the face of rising antimicrobial resistance, novel therapeutic strategies that circumvent direct action on pathogens are of critical importance. One such strategy is the modulation of the host's innate immune system. Innate Defense Regulator (IDR) peptides represent a promising class of synthetic immunomodulatory molecules designed to enhance protective immunity while controlling potentially damaging inflammation[1]. IDR-1002 is a synthetic cationic peptide that has emerged as a lead candidate from this class. It was developed from a library of bactenecin (B179754) derivatives and selected for its potent ability to induce chemokines, which are crucial signaling proteins that orchestrate the migration of immune cells[2][3][4].

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of IDR-1002. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of the core biological pathways and processes involved. Unlike conventional antibiotics, IDR-1002 targets the host's immune response, a strategy that may minimize the risk of developing pathogen resistance[2].

Discovery and Rational Design

The development of IDR-1002 was a result of a rational design and screening process aimed at optimizing the immunomodulatory functions of natural host defense peptides (HDPs). The parent molecule, bovine bactenecin, served as a template[5]. A library of synthetic derivatives was created, and IDR-1002 (sequence: VQRWLIVWRIRK-NH2) was identified based on its superior ability to induce chemokine production in human peripheral blood mononuclear cells (PBMCs) when compared to its predecessor, IDR-1, and the natural human cathelicidin (B612621) LL-37[2][6][7]. The primary goal was to create a peptide with potent anti-infective properties mediated entirely through host immunity, rather than direct antimicrobial activity[1][3]. This approach led to a candidate with low cytotoxicity to mammalian cells and only modest direct antimicrobial action, focusing its therapeutic potential on the modulation of innate defense mechanisms[2][6][8].

Mechanism of Action

IDR-1002 exerts its effects by engaging specific host cell signaling pathways to orchestrate a dual-action immune response: enhancing leukocyte recruitment for pathogen clearance while simultaneously controlling excessive inflammation.

Signaling Pathways for Chemokine Induction

The induction of chemokines by IDR-1002 is initiated through the activation of a G-protein-coupled receptor (specifically, a Gi-coupled receptor). This initial signal propagates through several key intracellular signaling cascades[2][3]:

  • Phosphoinositide 3-kinase (PI3K): This pathway is central to IDR-1002's function, leading to the activation of Akt.

  • Mitogen-Activated Protein Kinase (MAPK): The p38 and ERK1/2 arms of the MAPK pathway are significantly activated upon IDR-1002 stimulation[2][4].

  • NF-κB Pathway: This critical transcription factor for inflammatory and immune responses is also engaged by IDR-1002 signaling[2][3].

Collectively, the activation of these pathways leads to the transcription and secretion of a range of chemokines, attracting monocytes, neutrophils, and other immune cells to the site of infection or injury[2].

IDR1002_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IDR1002 IDR-1002 GPCR Gi-Coupled Receptor IDR1002->GPCR Binds PI3K PI3K GPCR->PI3K MAPK MAPK (p38, ERK1/2) GPCR->MAPK NFkB NF-κB GPCR->NFkB Akt Akt PI3K->Akt Integrin β1-Integrin Activation Akt->Integrin Chemokines Chemokine & Cytokine Production MAPK->Chemokines NFkB->Chemokines Adhesion Enhanced Adhesion & Migration Integrin->Adhesion InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Acclimatize C57BL/6 Mice Treatment Administer IDR-1002 (i.p.) (e.g., 200 µg/mouse) Animal_Acclimation->Treatment Peptide_Prep Prepare IDR-1002 in Sterile Saline Peptide_Prep->Treatment Bacteria_Prep Culture S. aureus to Mid-Log Phase Infection Infect with S. aureus (i.p.) (e.g., 2 x 10^8 CFU) 4 hours post-treatment Bacteria_Prep->Infection Treatment->Infection Incubation Incubate for 24 hours Infection->Incubation Lavage Perform Peritoneal Lavage Incubation->Lavage CFU_Count Plate Serial Dilutions of Lavage Fluid Lavage->CFU_Count Leukocyte_Analysis Analyze Lavage Cells by Flow Cytometry Lavage->Leukocyte_Analysis Cytokine_Analysis Measure Cytokines in Lavage Fluid (ELISA) Lavage->Cytokine_Analysis

References

IDR-1002: A Synthetic Host Defense Peptide Derivative for Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Innate Defense Regulator (IDR)-1002 is a synthetic, cationic peptide that has emerged as a promising immunomodulatory agent with therapeutic potential for a range of conditions, including bacterial infections and inflammatory diseases.[1][2][3] Derived from a library of bactenecin (B179754) derivatives, IDR-1002 is a 12-amino-acid peptide with the sequence VQRWLIVWRIRK-NH2.[4][5] Unlike many traditional antimicrobial peptides, the primary mechanism of action for IDR-1002 is not direct killing of pathogens. Instead, it modulates the host's innate immune response to enhance pathogen clearance and control inflammation, thereby minimizing the risk of resistance development.[6] This technical guide provides a comprehensive overview of IDR-1002, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its signaling pathways.

Mechanism of Action

IDR-1002 exerts its effects through a multi-faceted immunomodulatory approach, primarily by enhancing leukocyte recruitment and modulating inflammatory responses.

1. Enhanced Leukocyte Recruitment:

A key function of IDR-1002 is its ability to augment the recruitment of immune cells, particularly monocytes and neutrophils, to sites of infection or inflammation.[4][6] While IDR-1002 itself is not a direct chemoattractant, it significantly enhances the migration of monocytes towards chemokines.[4][7] This is achieved through the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, leading to the activation of β1-integrins and increased monocyte adhesion to extracellular matrix proteins like fibronectin.[4][7]

2. Modulation of Cytokine and Chemokine Production:

IDR-1002 demonstrates a dual role in regulating cytokine and chemokine production. In the context of bacterial infections, it potently induces the production of chemokines that are crucial for attracting neutrophils and monocytes.[6][8][9] However, in models of sterile inflammation and in the presence of bacterial components like lipopolysaccharide (LPS), IDR-1002 can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[1][2][10] This anti-inflammatory activity is mediated, in part, by the inhibition of NF-κB nuclear translocation and the activation of the p38/ERK1/2-MSK1-CREB signaling pathway.[11]

3. Signaling Pathways:

The immunomodulatory effects of IDR-1002 are orchestrated through the activation of several key intracellular signaling pathways. In human peripheral blood mononuclear cells (PBMCs), chemokine induction by IDR-1002 is mediated through a Gi-coupled receptor and involves the PI3K, NF-κB, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][8][9] The MAPK pathway, including ERK, JNK, and p38, is essential for the IDR-peptide-induced production of chemokines in neutrophils.[12][13] Furthermore, in macrophages, IDR-1002 has been shown to inhibit LPS-induced inflammation by preventing the degradation of IκBα, thereby inhibiting NF-κB nuclear translocation, and by activating CREB phosphorylation through the p38/ERK1/2-MSK1 pathway.[11]

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of IDR-1002.

Table 1: In Vitro Effects of IDR-1002 on Cytokine and Chemokine Production

Cell TypeStimulantIDR-1002 ConcentrationCytokine/ChemokineEffectReference
Human PBMCs-100 µg/mLCCL2Induction[6]
Mouse Bone Marrow-Derived Macrophages-100 µg/mLCCL4, CCL7, CCL20, CXCL1Induction[6]
RAW 264.7 cellsP. aeruginosa LPS (10 ng/mL)12.5, 25, 50 µMIL-6, TNF-α, MCP-1Significant reduction[1]
Human Bronchial Epithelial Cells (HBEC)IFNγNot specifiedIL-3385 ± 7% suppression[14]
HBEC-Not specifiedSTC14 ± 0.3-fold increase[14]
HBEC-Not specifiedIL-1RA2.6 ± 0.4-fold increase[14]
Human NeutrophilsLPSNot specifiedTNF-α, IL-10Suppression[12]

Table 2: In Vivo Protective Efficacy of IDR-1002

Animal ModelPathogen/InsultIDR-1002 DoseOutcomeReference
Mouse (S. aureus invasive infection)Staphylococcus aureus200 µ g/mouse Significant reduction in bacterial load[6]
Mouse (S. aureus infection)Staphylococcus aureus100 µ g/mouse Strong and significant protection[15]
Mouse (PMA-induced ear inflammation)Phorbol 12-myristate 13-acetate (PMA)Topical applicationDampened ear edema, proinflammatory cytokine production, and neutrophil recruitment[2]
Mouse (P. aeruginosa lung infection)Pseudomonas aeruginosaNot specifiedSignificant decrease in IL-6 in the lungs and reduced inflammation[10]
Mouse (HDM-challenged)House Dust Mite (HDM)6 mg/kgBlunted airway hyper-responsiveness and lung leukocyte accumulation[16]

Table 3: Effects of IDR-1002 on Cell Migration and Adhesion

Cell TypeAssayIDR-1002 ConcentrationEffectReference
Human MonocytesMigration on fibronectin towards chemokines20 µg/mLUp to 5-fold enhancement[4]
THP-1 cellsAdhesion to fibronectinNot specifiedIncreased adhesion[4]
THP-1 cellsAkt phosphorylationNot specified2-fold increase at 15 min[4]

Mandatory Visualization

IDR1002_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IDR1002 IDR-1002 GPCR G-protein Coupled Receptor (GPCR) IDR1002->GPCR PI3K PI3K GPCR->PI3K MAPK_p38 p38 MAPK GPCR->MAPK_p38 MAPK_ERK ERK1/2 GPCR->MAPK_ERK Akt Akt PI3K->Akt NFkB_complex IκBα-NF-κB Akt->NFkB_complex Inhibits IκBα degradation NFkB NF-κB Chemokine_Induction Chemokine Induction NFkB->Chemokine_Induction MSK1 MSK1 MAPK_p38->MSK1 MAPK_ERK->MSK1 CREB CREB MSK1->CREB Phosphorylation Anti_Inflammatory Anti-inflammatory Response CREB->Anti_Inflammatory Cell_Recruitment Leukocyte Recruitment Chemokine_Induction->Cell_Recruitment

Caption: Signaling pathways activated by IDR-1002 leading to immunomodulatory effects.

Monocyte_Migration_Workflow cluster_workflow Experimental Workflow: Monocyte Migration Assay Start Isolate Human Monocytes Pretreat Pre-treat monocytes with IDR-1002 or control Start->Pretreat Place_in_chamber Place monocytes in upper chamber of Transwell insert Pretreat->Place_in_chamber Add_chemokine Add chemokine to lower chamber Place_in_chamber->Add_chemokine Note1 Transwell insert coated with fibronectin Place_in_chamber->Note1 Incubate Incubate Add_chemokine->Incubate Quantify Quantify migrated cells Incubate->Quantify

References

The Immunomodulatory Landscape of IDR-1002: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics to combat infectious diseases and regulate inflammatory responses, Innate Defense Regulator (IDR) peptides have emerged as a promising class of immunomodulatory agents. Among them, IDR-1002, a synthetic cationic peptide, has garnered significant attention for its potent ability to modulate the innate immune system. This technical guide provides an in-depth exploration of the immunomodulatory activities of IDR-1002, detailing its mechanisms of action, impact on cytokine and chemokine production, and the intricate signaling pathways it orchestrates.

Core Immunomodulatory Activities of IDR-1002

IDR-1002 exerts its effects not by direct antimicrobial action, but by modulating the host's immune response to infection and inflammation.[1][2] This approach minimizes the risk of developing antibiotic resistance.[1] The peptide has demonstrated efficacy in providing protection against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial infections in preclinical models.[1][2][3] Its protective functions are largely attributed to its ability to induce chemokines, which in turn enhances the recruitment of key immune cells like neutrophils and monocytes to the site of infection.[1][2][4]

Beyond its anti-infective properties, IDR-1002 exhibits potent anti-inflammatory activities.[5][6] It can suppress the production of pro-inflammatory cytokines in response to bacterial components like lipopolysaccharide (LPS) and in models of sterile inflammation.[3][5][6][7][8] This dual functionality of enhancing anti-infective responses while controlling excessive inflammation makes IDR-1002 a compelling candidate for further therapeutic development.

Data Presentation: Quantitative Effects of IDR-1002 on Cytokine and Chemokine Production

The following tables summarize the quantitative data on the effects of IDR-1002 on the production of various cytokines and chemokines in different experimental settings.

Table 1: Induction of Chemokines by IDR-1002 in Human Peripheral Blood Mononuclear Cells (PBMCs)

ChemokineConcentration of IDR-1002Fold Increase vs. ControlReference
CCL220-100 µg/mL>10-fold compared to IDR-1[1]
CXCL820-100 µg/mL>10-fold compared to IDR-1[1]
CCL7Not specifiedPotent induction[1]
CXCL1Not specifiedPotent induction[1]

Table 2: Modulation of Cytokine and Chemokine Production in Mouse Models

Cell/Tissue TypeStimulusCytokine/ChemokineEffect of IDR-1002Reference
Mouse Bone Marrow-Derived MacrophagesIDR-1002 (100 µg/mL)CCL4, CCL7, CCL20, CXCL1Induction[1]
Mouse Peritoneal Lavage CellsIDR-1002 (100 µg/mL)CCL2, CXCL1, IL-10Secretion detected[1]
S. aureus-infected miceInfectionCCL2, CCL5Elevated levels[1]
P. aeruginosa-infected mice (chronic model)InfectionIL-6Significant decrease[3]
PMA-induced ear edemaPMAPro-inflammatory cytokinesDampened production[5][6]

Table 3: Anti-Inflammatory Effects of IDR-1002 on Macrophages and Epithelial Cells

Cell TypeStimulusCytokine/ChemokineEffect of IDR-1002Reference
RAW 264.7 MacrophagesLPSTNF-α, COX-2Strong inhibition[7][8]
RAW 264.7 MacrophagesLipoteichoic acid, ZymosanInflammatory responsesSuppression[5]
Bronchial Epithelial Cells & MacrophagesP. aeruginosa or LPSPro-inflammatory cytokines/chemokinesReduction[3]
Human Bronchial Epithelial CellsIFNγMCP-1Enhanced production
Human Bronchial Epithelial Cells-IL-1RA, STC1Induction[9]

Signaling Pathways Modulated by IDR-1002

The immunomodulatory effects of IDR-1002 are underpinned by its ability to activate multiple intracellular signaling pathways. A key initiating event is its interaction with a G-protein coupled receptor (GPCR), specifically a Gi-coupled receptor.[1][2][4] This triggers a cascade of downstream signaling events.

Pro-inflammatory and Chemokine Induction Pathways

IDR-1002's ability to induce chemokines and recruit leukocytes is mediated through the activation of several critical signaling pathways, including:

  • Phosphoinositide 3-kinase (PI3K): This pathway is crucial for chemokine induction and also plays a central role in enhancing monocyte migration and adhesion.[1][2][4][10][11][12]

  • Nuclear Factor-kappa B (NF-κB): A central regulator of inflammation, NF-κB is activated by IDR-1002 to drive chemokine expression.[1][2][4]

  • Mitogen-Activated Protein Kinase (MAPK): The p38 and ERK1/2 branches of the MAPK pathway are activated by IDR-1002 and are involved in chemokine production and other cellular responses.[1][13][14]

IDR_1002_Pro_inflammatory_Signaling IDR-1002 Pro-inflammatory and Chemokine Induction Pathways IDR1002 IDR-1002 GPCR Gi-coupled Receptor IDR1002->GPCR PI3K PI3K GPCR->PI3K NFkB NF-κB GPCR->NFkB MAPK MAPK (p38, ERK1/2) GPCR->MAPK Akt Akt PI3K->Akt Adhesion Monocyte Adhesion (β1-integrin) Akt->Adhesion Chemokines Chemokine Production (CCL2, CXCL8, etc.) NFkB->Chemokines MAPK->Chemokines Recruitment Leukocyte Recruitment Chemokines->Recruitment

IDR-1002 signaling for chemokine production and cell recruitment.
Anti-inflammatory Signaling Pathways

Paradoxically, IDR-1002 also activates pathways that lead to the suppression of inflammation. This dual activity is crucial for its therapeutic potential.

  • Inhibition of NF-κB Nuclear Translocation: In the presence of pro-inflammatory stimuli like LPS, IDR-1002 can inhibit the degradation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus.[7][8][15] This leads to a reduction in the expression of pro-inflammatory genes like TNF-α and COX-2.[7][8][15]

  • Activation of CREB: IDR-1002 induces the phosphorylation of the cAMP-response element-binding protein (CREB) at Ser133.[7][15] This is mediated through the p38/ERK1/2-MSK1 signaling axis.[7][15] Phosphorylated CREB is thought to compete with NF-κB for the transcriptional coactivator CBP, thereby dampening the pro-inflammatory response.[7][15]

IDR_1002_Anti_inflammatory_Signaling IDR-1002 Anti-inflammatory Signaling Pathways cluster_LPS LPS-induced Signaling LPS LPS IkBa IκBα Degradation LPS->IkBa NFkB_translocation NF-κB Nuclear Translocation IkBa->NFkB_translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, COX-2) NFkB_translocation->Pro_inflammatory_genes IDR1002 IDR-1002 IDR1002->IkBa Inhibits MAPK p38/ERK1/2 IDR1002->MAPK MSK1 MSK1 MAPK->MSK1 CREB CREB Phosphorylation (Ser133) MSK1->CREB CREB->Pro_inflammatory_genes Suppresses

IDR-1002's dual mechanism of anti-inflammatory action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the immunomodulatory activities of IDR-1002.

In Vitro Chemokine Induction Assay
  • Objective: To measure the ability of IDR-1002 to induce chemokine production in immune cells.

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse bone marrow-derived macrophages.

  • Protocol:

    • Isolate PBMCs from healthy human donors or prepare macrophages from mouse bone marrow.

    • Culture the cells in appropriate media (e.g., RPMI 1640 with 10% FBS).

    • Stimulate the cells with varying concentrations of IDR-1002 (e.g., 20-100 µg/mL) for a specified time (e.g., 4 to 24 hours).[1]

    • Collect the cell culture supernatants.

    • Quantify the levels of specific chemokines (e.g., CCL2, CXCL8) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative real-time PCR (qRT-PCR) for gene expression analysis.[1]

Signaling Pathway Inhibition Assay
  • Objective: To identify the signaling pathways involved in IDR-1002-mediated chemokine induction.

  • Cells: Human PBMCs.

  • Protocol:

    • Pre-treat the cells with specific chemical inhibitors for 1 hour before stimulation with IDR-1002.[1]

      • Gi-protein inhibitor: Pertussis toxin (100 ng/mL)

      • PI3K inhibitor: LY294002 (10 µM)

      • NF-κB inhibitor: Bay11-7082 (1 µM)

      • MEK-1 (ERK) inhibitor: PD98059 (10 µM)

      • p38 inhibitor: SB203580 (10 µM)

    • Stimulate the cells with IDR-1002 (e.g., 100 µg/mL) for 18 hours.[1]

    • Collect supernatants and measure chemokine levels by ELISA to determine the effect of each inhibitor.[1]

Experimental_Workflow_Signaling_Inhibition Workflow for Signaling Pathway Inhibition Assay Start Isolate Human PBMCs Pretreat Pre-treat with Inhibitors (1 hr) (Pertussis Toxin, LY294002, etc.) Start->Pretreat Stimulate Stimulate with IDR-1002 (18 hr) Pretreat->Stimulate Collect Collect Supernatants Stimulate->Collect Analyze Measure Chemokine Levels (ELISA) Collect->Analyze

A simplified workflow for studying IDR-1002 signaling pathways.
In Vivo Murine Infection Models

  • Objective: To evaluate the protective efficacy of IDR-1002 against bacterial infections.

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Administer IDR-1002 (e.g., 200 µ g/mouse ) or a vehicle control (e.g., sterile saline) intraperitoneally (i.p.) as a prophylactic treatment 4 hours prior to infection.[1]

    • Infect the mice i.p. with a lethal or sub-lethal dose of bacteria (e.g., S. aureus or E. coli).[1]

    • At a specified time post-infection (e.g., 24 hours), collect peritoneal lavage fluid.[1]

    • Determine the bacterial load in the lavage fluid by plating serial dilutions on appropriate agar (B569324) plates and counting colony-forming units (CFU).[1]

    • Analyze the lavage fluid for leukocyte recruitment (e.g., by flow cytometry) and cytokine/chemokine levels (e.g., by ELISA or Cytometric Bead Array).[1]

Monocyte Migration and Adhesion Assays
  • Objective: To assess the effect of IDR-1002 on monocyte function.

  • Cells: Human monocytes or THP-1 cells.

  • Migration Assay:

    • Use a transwell migration system with a fibronectin-coated membrane.

    • Place monocytes in the upper chamber with or without IDR-1002.

    • Place a chemokine (e.g., MCP-1) in the lower chamber as a chemoattractant.

    • Incubate for a period to allow for migration.

    • Quantify the number of migrated cells in the lower chamber. IDR-1002 has been shown to enhance monocyte migration towards chemokines by up to 5-fold.[10][11]

  • Adhesion Assay:

    • Coat microplate wells with fibronectin.

    • Add monocytes or THP-1 cells, pre-treated with or without IDR-1002, to the wells.

    • Allow cells to adhere for a specified time.

    • Wash away non-adherent cells.

    • Quantify the number of adherent cells. IDR-1002 increases the adhesion of monocytes to fibronectin in a β1-integrin-dependent manner.[10][11]

Conclusion

IDR-1002 is a synthetic immunomodulatory peptide with a sophisticated mechanism of action that goes beyond direct pathogen killing. Its ability to orchestrate a balanced immune response—enhancing pathogen clearance through leukocyte recruitment while simultaneously dampening excessive inflammation—positions it as a highly promising therapeutic candidate. The detailed understanding of its effects on cytokine production and the elucidation of the underlying signaling pathways, as outlined in this guide, provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of IDR-1002 in a variety of infectious and inflammatory diseases. The provided experimental frameworks serve as a starting point for the continued investigation and characterization of this and other novel innate defense regulators.

References

structural and functional characteristics of IDR-1002

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural and Functional Characteristics of IDR-1002

Introduction

Innate Defense Regulator (IDR) peptides represent a novel class of synthetic immunomodulatory agents derived from natural host defense peptides (HDPs). Unlike conventional antibiotics that directly target pathogens, IDRs modulate the host's innate immune response to enhance bacterial clearance while concurrently suppressing harmful inflammation.[1][2][3] IDR-1002, a 12-amino-acid cationic peptide, is a prominent member of this class, selected from a library of bactenecin (B179754) derivatives for its potent ability to induce chemokines and protect against a range of bacterial infections.[4][5] This document provides a comprehensive technical overview of the , its mechanisms of action, and the experimental basis for its observed activities.

Structural Characteristics

IDR-1002 is a synthetic dodecapeptide with a primary amino acid sequence of VQRWLIVWRIRK-NH2 .[6] It is a linear derivative of bactenecin, a bovine HDP.[5] The peptide is C-terminally amidated, a common modification that enhances stability and biological activity. Its cationic nature, conferred by the arginine (R) and lysine (B10760008) (K) residues, and its amphipathic structure are crucial for its immunomodulatory functions. Notably, the tryptophan (W8) residue in the central hydrophobic region has been identified as critical for its anti-inflammatory activities, such as suppressing IL-33 and inducing IL-1RA.[7]

Functional Characteristics and Mechanisms of Action

IDR-1002 exhibits a multi-faceted functional profile characterized by potent immunomodulatory, anti-inflammatory, and anti-infective properties. It does not possess significant direct antimicrobial activity but rather orchestrates the host's immune system to resolve infection and inflammation.[8]

Anti-Inflammatory Activity

IDR-1002 demonstrates robust anti-inflammatory effects by modulating cytokine and chemokine production in response to inflammatory stimuli. It effectively suppresses the production of key pro-inflammatory mediators induced by Toll-like receptor (TLR) agonists.

  • In Vitro Suppression: In murine macrophage-like RAW 264.7 cells and human bronchial epithelial (HBE) cells, IDR-1002 significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) when challenged with bacterial lipopolysaccharide (LPS, a TLR4 agonist) or other TLR agonists like lipoteichoic acid and zymosan (TLR2 agonists).[6][9][10] This suppression is dose-dependent and occurs even when the peptide is administered after the inflammatory stimulus.[6]

  • In Vivo Efficacy: In a murine model of Pseudomonas aeruginosa lung infection, IDR-1002 reduced levels of IL-6 and decreased alveolar macrophage infiltration, limiting lung pathology without directly reducing the bacterial burden.[6] In a sterile inflammation model (PMA-induced mouse ear edema), topical application of IDR-1002 dampened swelling, pro-inflammatory cytokine production, and neutrophil recruitment.[1][9][10]

  • Respiratory Inflammation: In a house dust mite (HDM)-challenged murine model of asthma, IDR-1002 was shown to blunt airway hyper-responsiveness and reduce the accumulation of eosinophils and neutrophils in the lungs.[11] This effect is linked to its ability to suppress IL-33, a key alarmin in allergic inflammation.[7][11]

The anti-inflammatory mechanism involves the suppression of G protein-coupled receptor expression and the dampening of the IFN-γ response and IFN regulatory factor 8 (IRF8)-regulated networks.[9][10]

Chemokine Induction and Leukocyte Recruitment

A primary mechanism for IDR-1002's protective effects against infection is its ability to induce chemokines, which are crucial for recruiting immune cells to the site of infection.

  • Potent Chemokine Induction: IDR-1002 is a powerful inducer of chemokines in human peripheral blood mononuclear cells (PBMCs), with activity exceeding that of the natural human HDP LL-37.[4][12] It stimulates the production of both neutrophil chemoattractants (e.g., CXCL1, CXCL8) and monocyte chemoattractants (e.g., CCL2, CCL7).[4]

  • Enhanced Cell Migration: While IDR-1002 itself is not directly chemotactic, it significantly enhances the migration of monocytes and neutrophils towards natural chemokine gradients.[13][14] This effect can be potent, increasing monocyte migration by up to 5-fold.[13][14]

  • In Vivo Recruitment: In murine models of Staphylococcus aureus infection, administration of IDR-1002 leads to elevated levels of chemokines like CCL2 and increased recruitment of neutrophils and monocytes to the site of infection, which correlates with a significant reduction in bacterial load.[4][5][8]

The signaling pathway for chemokine induction is mediated through a G-protein (Gi)-coupled receptor and involves the activation of the PI3K, NF-κB, and MAPK (p38 and ERK1/2) signaling pathways.[4][5][15]

G IDR-1002 Signaling Pathway for Chemokine Induction IDR1002 IDR-1002 GPCR Gi-Coupled Receptor IDR1002->GPCR PI3K PI3K GPCR->PI3K MAPK MAPK (p38, ERK1/2) GPCR->MAPK NFkB NF-κB GPCR->NFkB Nucleus Nucleus PI3K->Nucleus MAPK->Nucleus NFkB->Nucleus Transcription Gene Transcription Nucleus->Transcription Chemokines Chemokine Production (CCL2, CXCL8, etc.) Transcription->Chemokines

IDR-1002 signaling cascade for chemokine production.
Modulation of Cell Adhesion and Integrin Function

IDR-1002 enhances leukocyte recruitment by modulating cell adhesion machinery, specifically through the regulation of integrin function. This is particularly well-documented for monocytes.

  • Integrin-Mediated Adhesion: IDR-1002 promotes the rapid adhesion of monocytes to fibronectin, a key component of the extracellular matrix.[13] This process is dependent on the activation of β1-integrins.[13][14]

  • PI3K/Akt Pathway Dependence: The enhanced adhesion and subsequent migration are critically dependent on the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[13][14] Inhibition of PI3K or Akt abrogates IDR-1002-induced monocyte adhesion and migration enhancement.[13][14]

This mechanism allows monocytes to more effectively engage with the tissue matrix, facilitating their movement toward sites of infection or inflammation.

G IDR-1002 Mechanism for Enhanced Monocyte Migration cluster_cell Monocyte IDR1002 IDR-1002 PI3K PI3K IDR1002->PI3K Akt Akt PI3K->Akt Integrin_inactive β1-Integrin (Inactive) Akt->Integrin_inactive activation Integrin_active β1-Integrin (Active) Fibronectin Fibronectin Matrix Integrin_active->Fibronectin binds Adhesion Enhanced Adhesion Fibronectin->Adhesion Migration Enhanced Migration (Towards Chemokines) Adhesion->Migration

PI3K/Akt-dependent enhancement of monocyte adhesion.

Quantitative Data Summary

The functional activities of IDR-1002 have been quantified in various experimental systems. The following tables summarize key data points.

Table 1: Anti-Inflammatory Activity of IDR-1002

Cell Type Stimulus Cytokine/Mediator Concentration of IDR-1002 Result Reference
RAW 264.7 Macrophages LPS (10 ng/ml) IL-6, TNF-α, MCP-1 12.5 - 50 µM Significant, dose-dependent reduction [6]
HBE Cells P. aeruginosa IL-6, IL-8 50 µM Reduction in agonist-induced cytokines [6]
HBEC-3KT Cells IFN-γ (30 ng/mL) IL-33 10 µM 85 ± 7% suppression of IL-33 production [7]

| Human Neutrophils | LPS | TNF-α, IL-10 | Not specified | Significant suppression |[15] |

Table 2: Chemokine Induction and Migration Enhancement by IDR-1002

Assay Cell Type Measurement Concentration of IDR-1002 Result Reference
Chemokine Induction Human PBMCs CCL2, CXCL8 Production 20 - 100 µg/ml >10-fold more CCL2 & CXCL8 than IDR-1 [4]
Monocyte Migration Human Monocytes Migration to Chemokines 20 µg/ml Up to 5-fold enhancement of migration [13][14]
Akt Phosphorylation THP-1 Cells Phospho-Akt Levels Not specified ~2-fold increase over control at 15 min [13][14]

| In Vivo Protection | C57BL/6 Mice | Bacterial Load (S. aureus) | 200 µ g/mouse | Significant reduction vs. control |[4][8] |

Experimental Protocols

The characterization of IDR-1002 relies on a combination of in vitro and in vivo experimental models.

In Vitro Anti-Inflammatory Assay

This protocol is used to assess the ability of IDR-1002 to suppress inflammatory responses in cultured cells.

  • Cell Culture: Murine RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into multi-well plates.

  • Peptide Treatment: Cells are pre-treated with varying concentrations of IDR-1002 (e.g., 12.5, 25, 50 µM) or a vehicle control for a specified period (e.g., 1-4 hours).

  • Inflammatory Challenge: An inflammatory stimulus, such as P. aeruginosa LPS (10 ng/ml), is added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Quantification: The concentrations of cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[6]

G Workflow: In Vitro Anti-inflammatory Assay A 1. Seed RAW 264.7 Cells in Multi-well Plate B 2. Treat with IDR-1002 (or Vehicle Control) A->B C 3. Add Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Quantify Cytokines (ELISA) E->F

General workflow for assessing in vitro anti-inflammatory activity.
Monocyte Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of IDR-1002 to enhance monocyte migration towards a chemoattractant.

  • Chamber Preparation: A Boyden chamber apparatus is used, with upper and lower wells separated by a polycarbonate membrane (e.g., 5-µm pores). The membrane is pre-coated with fibronectin (50 µg/ml) overnight.[14]

  • Cell Preparation: Human monocytes are isolated from peripheral blood by density gradient centrifugation (e.g., using Ficoll-Paque).[13]

  • Assay Setup: A solution containing a chemokine (e.g., CCL2) is placed in the lower chamber. The isolated monocytes are suspended in media, with or without IDR-1002 (20 µg/ml), and placed in the upper chamber.

  • Incubation: The chamber is incubated for 1-3 hours to allow cells to migrate through the membrane.

  • Cell Staining and Counting: Non-migrated cells on the top of the membrane are scraped away. The cells that have migrated to the underside of the membrane are fixed, stained (e.g., Diff-Quick), and counted under a microscope. The fold increase in migration over baseline is then calculated.[14]

In Vivo Murine Infection Model

This model assesses the protective efficacy of IDR-1002 against a live bacterial challenge.

  • Animal Model: C57BL/6 female mice are used for the experiment.[4]

  • Peptide Administration: Mice are pre-treated via intraperitoneal (i.p.) injection with IDR-1002 (e.g., 200 µ g/mouse ) or a saline control, typically 4 hours prior to infection.[16]

  • Bacterial Challenge: Mice are infected i.p. with a standardized dose of bacteria (e.g., 2 x 10⁸ CFU of S. aureus).[4][8]

  • Monitoring and Sample Collection: After a set time (e.g., 24 hours), mice are euthanized. A peritoneal lavage is performed to collect fluid and cells from the peritoneal cavity.

  • Analysis:

    • Bacterial Load: The lavage fluid is serially diluted and plated on agar (B569324) to determine the number of colony-forming units (CFU).

    • Leukocyte Recruitment: Cells in the lavage are counted, and differential counts (neutrophils, monocytes) are performed using flow cytometry with specific cell surface markers (e.g., Gr1, F4/80).[4]

    • Cytokine Levels: Cytokine concentrations in the lavage fluid are measured by ELISA or Cytometric Bead Array (CBA).[4]

G Workflow: In Vivo Murine Infection Model A 1. C57BL/6 Mice B 2. Pre-treat (i.p.) with IDR-1002 or Saline A->B C 3. Infect (i.p.) with S. aureus (4h post-treatment) B->C D 4. Euthanize at 24h and Collect Peritoneal Lavage C->D E 5. Analysis D->E F Bacterial Load (CFU) E->F G Leukocyte Counts (Flow Cytometry) E->G H Cytokine Levels (ELISA) E->H

General workflow for assessing in vivo protective efficacy.

Conclusion

IDR-1002 is a synthetic immunomodulatory peptide with a well-defined structure and a multi-functional activity profile. Its primary therapeutic value lies not in direct antimicrobial action, but in its capacity to orchestrate a beneficial innate immune response. By enhancing leukocyte recruitment through chemokine induction and modulation of integrin function, while simultaneously suppressing excessive and damaging inflammation, IDR-1002 provides protection against bacterial pathogens. The elucidation of its signaling mechanisms, particularly the involvement of G-protein coupled receptors and the PI3K-Akt pathway, provides a strong foundation for its development as a novel anti-infective and anti-inflammatory therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for IDR-1002 in In-Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDR-1002 (VQRWLIVWRIRK-NH2) is a synthetic innate defense regulator (IDR) peptide derived from bactenecin, a bovine host defense peptide.[1] It functions as a potent immunomodulatory agent, enhancing the host's innate immune response rather than exhibiting direct antimicrobial activity.[1][2] This makes it a promising candidate for novel anti-infective therapies. IDR-1002 has been shown to induce the production of chemokines, enhance leukocyte recruitment, and modulate inflammatory responses.[1][2] These application notes provide detailed protocols for utilizing IDR-1002 in various in-vitro cell culture experiments to explore its immunomodulatory properties.

Mechanism of Action

IDR-1002 exerts its effects by activating key intracellular signaling pathways. Its activity is mediated through a G-protein coupled receptor (GPCR), leading to the activation of Phosphoinositide 3-kinase (PI3K), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] This signaling network ultimately results in the transcription and secretion of chemokines and cytokines, as well as the enhancement of cell migration and adhesion.[3]

Signaling Pathways of IDR-1002

IDR1002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_NFkB_complex NF-κB Pathway cluster_downstream Downstream Effects IDR1002 IDR-1002 GPCR G-protein Coupled Receptor (GPCR) IDR1002->GPCR PI3K PI3K GPCR->PI3K NFkB NF-κB GPCR->NFkB MAPK MAPK (p38, ERK1/2) GPCR->MAPK Akt Akt PI3K->Akt IkB IκBα Akt->IkB Inhibits Degradation Chemokine_Induction Chemokine & Cytokine Induction Akt->Chemokine_Induction Cell_Migration Enhanced Cell Migration & Adhesion Akt->Cell_Migration NFkB->Chemokine_Induction IkB->NFkB Inhibition MSK1 MSK1 MAPK->MSK1 CREB CREB CREB->Chemokine_Induction MSK1->CREB Phosphorylation

Caption: IDR-1002 signaling cascade initiating from a GPCR.

Data Presentation

Table 1: In-Vitro Cytotoxicity of IDR-1002
Cell TypeAssayConcentration (µg/mL)Cytotoxicity (%)Reference
Human PBMCsNot specifiedup to 200Not toxic[1]
Human NeutrophilsNot specifiedup to 100Not toxic[1]
HBEC-3KTLDH Assay10≤15[4]
Table 2: Chemokine and Cytokine Induction by IDR-1002 in Human PBMCs (24h stimulation)
Chemokine/CytokineConcentration of IDR-1002 (µg/mL)Fold Increase (vs. Control)Reference
CCL2 (MCP-1)20>10[1]
CXCL8 (IL-8)20>10[1]
CCL7 (MCP-3)20Significant induction[1]
CXCL1 (GRO-α)20Significant induction[1]
IL-1RA102.6 ± 0.4[5]
STC1104 ± 0.3[5]
Table 3: Enhancement of Monocyte Migration by IDR-1002
ChemokineIDR-1002 Concentration (µg/mL)Fold Increase in Migration (vs. Chemokine alone)Reference
CCL3 (MIP-1α)20Significantly stronger[5]
CCL5 (RANTES)20Significantly stronger[5]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (LDH Assay)

This protocol is adapted from studies showing low cytotoxicity of IDR-1002.[4]

Objective: To determine the cytotoxic effect of IDR-1002 on a specific cell line.

Materials:

  • Cells of interest (e.g., Human Bronchial Epithelial Cells - HBEC-3KT)

  • Complete cell culture medium

  • IDR-1002 peptide

  • 96-well tissue culture plates

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency within 24 hours.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of IDR-1002 (e.g., 1, 10, 50, 100 µg/mL).

  • Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the LDH kit (positive control).

  • Incubate the plate for the desired time period (e.g., 24 hours).

  • After incubation, carefully collect the supernatant from each well.

  • Perform the LDH assay on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

LDH_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with IDR-1002 (various concentrations) B->C D Incubate for 24h C->D E Collect supernatant D->E F Perform LDH assay E->F G Measure absorbance F->G H Calculate cytotoxicity G->H

Caption: Workflow for LDH cytotoxicity assay.

Chemokine and Cytokine Induction Assay (ELISA)

This protocol is based on the established chemokine-inducing properties of IDR-1002.[1]

Objective: To quantify the production of specific chemokines and cytokines by cells in response to IDR-1002 stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell types

  • RPMI-1640 medium with 10% FBS

  • IDR-1002 peptide

  • 24-well tissue culture plates

  • ELISA kits for the chemokines/cytokines of interest (e.g., human CCL2, CXCL8)

  • Microplate reader

Protocol:

  • Isolate PBMCs from healthy donors using a Ficoll-Paque density gradient.

  • Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Stimulate the cells with IDR-1002 at various concentrations (e.g., 1, 10, 20, 50 µg/mL). Include an untreated control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant.

  • Perform the ELISA for the target chemokines/cytokines on the collected supernatants according to the manufacturer's protocol.

  • Measure the absorbance using a microplate reader and calculate the concentration of the chemokines/cytokines based on a standard curve.

ELISA_Workflow A Isolate and seed PBMCs B Stimulate with IDR-1002 A->B C Incubate for 24h B->C D Collect supernatant C->D E Perform ELISA D->E F Measure absorbance E->F G Quantify chemokine/cytokine levels F->G

Caption: Workflow for chemokine/cytokine induction assay.

In-Vitro Wound Healing (Scratch) Assay

This protocol is a standard method to assess cell migration and can be adapted for studying the effects of IDR-1002.

Objective: To evaluate the effect of IDR-1002 on the migration and wound closure of a confluent cell monolayer.

Materials:

  • Adherent cell line (e.g., fibroblasts, epithelial cells)

  • Complete cell culture medium

  • IDR-1002 peptide

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Once confluent, create a "scratch" or "wound" in the monolayer by scraping a straight line across the well with a sterile 200 µL pipette tip.

  • Gently wash the well with PBS to remove detached cells.

  • Replace the medium with fresh medium containing IDR-1002 at the desired concentration (e.g., 10 µg/mL). Include an untreated control well.

  • Capture images of the scratch at time 0.

  • Incubate the plate and capture images of the same field of view at regular intervals (e.g., every 4-6 hours) until the wound in the control well is nearly closed.

  • Analyze the images to quantify the rate of wound closure. This can be done by measuring the area or the width of the scratch at each time point. The percentage of wound closure can be calculated as follows: % Wound Closure = [(Initial Area - Area at time t) / Initial Area] * 100

Scratch_Assay_Workflow A Grow cells to confluence B Create a scratch A->B C Treat with IDR-1002 B->C D Image at time 0 C->D E Incubate and image at intervals D->E F Analyze wound closure E->F

Caption: Workflow for in-vitro wound healing assay.

Conclusion

IDR-1002 is a versatile immunomodulatory peptide with significant potential in various in-vitro cell culture applications. The protocols and data presented here provide a comprehensive guide for researchers to investigate its mechanisms and effects on cellular responses. Proper experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for IDR-1002 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Innate Defense Regulator (IDR)-1002 is a synthetic host defense peptide derivative recognized for its potent immunomodulatory and anti-inflammatory properties.[1][2] Unlike traditional antibiotics that directly target microbes, IDR-1002 modulates the host's innate immune response to combat infection and inflammation.[3][4] It has demonstrated efficacy in various murine models of bacterial infection, sterile inflammation, and lung inflammation by enhancing leukocyte recruitment, inducing chemokine production, and suppressing pro-inflammatory cytokine storms.[5][6] These application notes provide a detailed overview of the protocols for administering IDR-1002 in murine models based on published research, including dosage, routes of administration, and experimental workflows.

Mechanism of Action

IDR-1002 exerts its immunomodulatory effects through the activation of several key signaling pathways. It has been shown to mediate chemokine induction through a G-protein coupled receptor, subsequently activating the PI3K/Akt, NF-κB, and MAPK signaling pathways.[3][5] This leads to the recruitment of neutrophils and monocytes to the site of infection or inflammation.[3] Furthermore, IDR-1002 can dampen excessive inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][6] In sterile inflammation models, it has been shown to suppress the expression of various G protein-coupled receptors for inflammatory mediators and dampen the IFN-γ response.[1][2]

Quantitative Data Summary

The following tables summarize the administration protocols for IDR-1002 in various murine models as reported in the literature.

Table 1: IDR-1002 Administration for Bacterial Infection Models

Mouse StrainInfection ModelRoute of AdministrationDosageTreatment ScheduleReference
C57BL/6Staphylococcus aureus (invasive)Intraperitoneal (i.p.)50, 100, or 200 µ g/mouse Single prophylactic dose 4 hours prior to infection.[3][7]
C57BL/6Staphylococcus aureus (systemic)Intraperitoneal (i.p.)200 µ g/mouse Two therapeutic doses at 1 and 22 hours post-infection.[3]
C57BL/6Escherichia coliIntraperitoneal (i.p.)200 µ g/mouse Single prophylactic dose 4 hours prior to infection.[3]
Not SpecifiedMycobacterium tuberculosisIntratracheal~1 mg/kg (32 µ g/mouse )Three times a week.[4]

Table 2: IDR-1002 Administration for Inflammation Models

Mouse StrainInflammation ModelRoute of AdministrationDosageTreatment ScheduleReference
CD1Phorbol 12-myristate 13-acetate (PMA)-induced ear inflammationTopicalNot specifiedNot specified[1]
BALB/cHouse Dust Mite (HDM)-challenged airway inflammationSubcutaneous6 mg/kgThree times a week for 2 weeks.[8][9][10]
Not SpecifiedPseudomonas aeruginosa lung infection (alginate model)Intranasal12 mg/kgSingle therapeutic dose at 18 hours post-infection.[6]
Not SpecifiedPseudomonas aeruginosa lung infectionIntranasal4, 6, or 8 mg/kgSingle prophylactic dose 24 hours prior to infection.[6]

Experimental Protocols

Prophylactic Treatment in a Staphylococcus aureus Infection Model

This protocol is adapted from studies demonstrating the prophylactic efficacy of IDR-1002 against invasive bacterial infections.[3][7]

Materials:

  • IDR-1002 peptide

  • Sterile, endotoxin-free saline

  • Staphylococcus aureus (e.g., strain Xen29)

  • C57BL/6 mice (female, age-matched)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of IDR-1002: Dissolve IDR-1002 in sterile saline to the desired concentration (e.g., for a 200 µg dose in 200 µL, prepare a 1 mg/mL solution).

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

  • IDR-1002 Administration: Administer a single intraperitoneal (i.p.) injection of IDR-1002 (e.g., 200 µ g/mouse ) or vehicle control (sterile saline) to each mouse.

  • Bacterial Challenge: Four hours after the peptide administration, infect the mice intraperitoneally with a predetermined lethal or sub-lethal dose of S. aureus (e.g., 2 x 10⁸ CFU/mouse).

  • Monitoring: Monitor the mice for clinical signs of infection and mortality over a defined period (e.g., 24-48 hours).

  • Outcome Assessment: At the end of the experiment, euthanize the mice and collect peritoneal lavage and/or blood to determine bacterial load (CFU counts).

Therapeutic Treatment in a Pseudomonas aeruginosa Lung Infection Model

This protocol is based on studies evaluating the therapeutic potential of IDR-1002 in a chronic lung infection model.[6]

Materials:

  • IDR-1002 peptide

  • Sterile, endotoxin-free water or saline

  • Pseudomonas aeruginosa (e.g., strain LESB58) mixed with alginate

  • Mice (specify strain)

  • Equipment for intranasal administration

Procedure:

  • Preparation of IDR-1002: Dissolve IDR-1002 in sterile water or saline to the desired concentration.

  • Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.

  • Induction of Infection: At 0 hours, intranasally administer P. aeruginosa mixed with alginate (e.g., 7 x 10⁶ CFU/mouse) to induce a chronic-like lung infection.

  • IDR-1002 Administration: At 18 hours post-infection, administer a single intranasal dose of IDR-1002 (12 mg/kg) or vehicle control.

  • Monitoring: Monitor the health of the mice throughout the experiment.

  • Outcome Assessment: At 42 hours post-infection, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue. Assess bacterial burden (CFU counts) in the lungs and measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the lung homogenate and serum via ELISA. Histological analysis of lung tissue can also be performed to assess inflammation.

Visualizations

IDR1002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IDR1002 IDR-1002 GPCR G-protein Coupled Receptor IDR1002->GPCR PI3K PI3K GPCR->PI3K MAPK MAPK GPCR->MAPK NFkB NF-κB GPCR->NFkB Anti_Inflammatory_Response Anti-inflammatory Response GPCR->Anti_Inflammatory_Response Suppression of pro-inflammatory signals Akt Akt PI3K->Akt Akt->NFkB Chemokine_Induction Chemokine Induction MAPK->Chemokine_Induction NFkB->Chemokine_Induction Leukocyte_Recruitment Leukocyte Recruitment Chemokine_Induction->Leukocyte_Recruitment Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Administration IDR-1002 Administration (e.g., i.p., intranasal) Animal_Acclimatization->Administration Peptide_Preparation IDR-1002 Preparation (dissolved in sterile saline) Peptide_Preparation->Administration Challenge Infection/Inflammation Challenge (e.g., S. aureus, P. aeruginosa, HDM) Administration->Challenge Prophylactic or Therapeutic Timing Monitoring Monitoring (clinical signs, health score) Challenge->Monitoring Sample_Collection Sample Collection (BALF, lung, blood, etc.) Monitoring->Sample_Collection Outcome_Assessment Outcome Assessment (CFU, Cytokine levels, Histology) Sample_Collection->Outcome_Assessment

References

Application Notes and Protocols: Utilizing IDR-1002 for Monocyte Migration and Adhesion Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Innate Defense Regulator (IDR) peptides are a class of synthetic immunomodulatory agents designed to enhance the body's innate immune response to pathogens and injury. IDR-1002, a derivative of bovine bactenecin, has demonstrated significant potential in modulating the activity of immune cells, particularly monocytes.[1][2] While it does not act as a direct chemoattractant, IDR-1002 potentiates monocyte migration towards chemokines and enhances their adhesion to extracellular matrix proteins, crucial steps in the inflammatory response and host defense.[1][3] These application notes provide detailed protocols for studying the effects of IDR-1002 on monocyte migration and adhesion, along with a summary of key quantitative data and a visualization of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of IDR-1002 on monocyte migration and adhesion as reported in key studies.

Table 1: Effect of IDR-1002 on Monocyte Chemotaxis

ChemokineChemokine Concentration (ng/mL)IDR-1002 Concentration (µg/mL)Fold Increase in Monocyte Migration (mean ± SE)Reference
CCL312.520~2.5[2]
CCL512.520~2.0[2]
CCL2Various20No significant difference[2]
CCL7Various20No significant difference[2]

Table 2: Effect of IDR-1002 on Monocyte Adhesion to Fibronectin

Cell TypeIDR-1002 Concentration (µg/mL)Adhesion EnhancementDependence on β1-integrinReference
Human MonocytesNot specifiedIncreasedYes[1][3]
THP-1 CellsNot specifiedIncreasedYes[1][3]

Table 3: Signaling Pathways Implicated in IDR-1002-Mediated Effects

Pathway ComponentRole in IDR-1002 ActionEffect of InhibitionReference
PI3KAdhesion and MigrationAbrogated IDR-1002-induced adhesion and migration[1][3]
AktAdhesion and MigrationAbrogated IDR-1002-induced adhesion and migration[1][3]
p38 MAPKChemokine-induced SignalingIDR-1002 enhances chemokine-induced phosphorylation[2]
MEK1AdhesionModerate inhibition of adhesion[1]
CCR5Chemotaxis towards CCL3/CCL5Inhibition eliminated the enhancement of chemotaxis[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of IDR-1002 in monocytes and a general workflow for assessing its impact on monocyte migration.

IDR1002_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_response Cellular Response IDR1002 IDR-1002 Receptor Putative Receptor IDR1002->Receptor Binds CCR5 CCR5 IDR1002->CCR5 Upregulates Surface Expression PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Integrin β1-Integrin (Inactive) Akt->Integrin Inside-out signaling ActiveIntegrin β1-Integrin (Active) Integrin->ActiveIntegrin Fibronectin Fibronectin ActiveIntegrin->Fibronectin Binds Adhesion Enhanced Adhesion ActiveIntegrin->Adhesion p38 p38 MAPK CCR5->p38 Activates Chemokines CCL3 / CCL5 Chemokines->CCR5 Binds Migration Enhanced Migration p38->Migration Adhesion->Migration

Caption: IDR-1002 signaling pathway in monocytes.

Monocyte_Migration_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Transwell Migration Assay cluster_analysis Analysis Isolate Isolate Human Monocytes (e.g., from PBMCs) Culture Culture Monocytes Isolate->Culture Pretreat Pre-treat with IDR-1002 (e.g., 20 µg/mL) Culture->Pretreat Control Control (Vehicle) Culture->Control Plate Plate cells in upper chamber of Fibronectin-coated Transwell Pretreat->Plate Control->Plate Chemo Add Chemokine (e.g., CCL3/CCL5) to lower chamber Plate->Chemo Incubate Incubate (e.g., 1-4 hours) Chemo->Incubate Quantify Quantify migrated cells (e.g., staining and microscopy or flow cytometry) Incubate->Quantify Compare Compare migration between IDR-1002 treated and control Quantify->Compare

Caption: Experimental workflow for monocyte migration assay.

Experimental Protocols

Protocol 1: Monocyte Transwell Migration Assay

This protocol is for assessing the effect of IDR-1002 on monocyte migration towards a chemokine gradient using a Transwell system.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • Serum-free RPMI-1640 medium

  • IDR-1002 (e.g., 20 µg/mL working solution)

  • Chemokines (e.g., CCL3, CCL5 at 12.5 ng/mL)

  • 24-well Transwell plates (e.g., 5 µm pore size)

  • Fibronectin

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence plate reader or microscope

Methodology:

  • Plate Coating: Coat the underside of the Transwell inserts with fibronectin (e.g., 10 µg/mL in PBS) for 1 hour at 37°C. Wash with PBS.

  • Cell Preparation:

    • Isolate primary human monocytes from PBMCs using standard methods (e.g., magnetic bead separation).

    • Alternatively, use a monocyte cell line like THP-1.

    • Starve cells in serum-free RPMI-1640 for 2-4 hours prior to the assay.

    • Resuspend cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Treatment:

    • In a separate tube, pre-treat the monocyte suspension with IDR-1002 (e.g., 20 µg/mL) for 15-30 minutes at 37°C.

    • Prepare a vehicle control (e.g., sterile water or PBS) under the same conditions.

  • Assay Setup:

    • Add 600 µL of serum-free RPMI-1640 containing the chemokine (e.g., 12.5 ng/mL CCL3 or CCL5) to the lower chamber of the 24-well plate.

    • Add 100 µL of the pre-treated or control cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-4 hours. The optimal time should be determined empirically.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Microscopy Method: Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., DAPI or Crystal Violet). Count the number of cells in several fields of view under a microscope.

    • Fluorescence Method: If cells were pre-labeled with a fluorescent dye like Calcein-AM, measure the fluorescence of the migrated cells in the bottom chamber using a plate reader. Alternatively, lyse the cells on the bottom of the membrane and measure the fluorescence of the lysate.

Protocol 2: Monocyte Adhesion Assay

This protocol is designed to measure the effect of IDR-1002 on monocyte adhesion to a fibronectin-coated surface.

Materials:

  • Human monocytes or THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Serum-free RPMI-1640 medium

  • IDR-1002

  • Fibronectin

  • 96-well black, clear-bottom tissue culture plates

  • Calcein-AM

  • PBS

  • Fluorescence plate reader

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash wells three times with PBS.

  • Cell Preparation and Labeling:

    • Culture and harvest monocytes as described in Protocol 1.

    • Label the cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

    • Wash the cells twice with serum-free RPMI-1640 to remove excess dye.

    • Resuspend the labeled cells in serum-free RPMI-1640 at 5 x 10^5 cells/mL.

  • Treatment and Adhesion:

    • Add 100 µL of the labeled cell suspension to each fibronectin-coated well.

    • Add IDR-1002 to the desired final concentration (e.g., 20 µg/mL). Include a vehicle control.

    • Incubate the plate at 37°C for 30-60 minutes to allow for adhesion.

  • Washing:

    • Gently wash the wells three times with warm PBS to remove non-adherent cells. Be careful not to dislodge the adhered cells.

  • Quantification:

    • Add 100 µL of PBS or cell lysis buffer to each well.

    • Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).

    • A standard curve can be generated by plating known numbers of labeled cells to correlate fluorescence intensity with cell number.

Protocol 3: Flow Cytometry for Surface Marker Expression

This protocol outlines the steps to measure changes in the surface expression of β1-integrin and CCR5 on monocytes following treatment with IDR-1002.

Materials:

  • Human monocytes or THP-1 cells

  • RPMI-1640 medium

  • IDR-1002

  • Fluorochrome-conjugated antibodies against human CD14, β1-integrin (CD29), and CCR5 (CD195)

  • Isotype control antibodies

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Methodology:

  • Cell Preparation and Treatment:

    • Prepare a single-cell suspension of monocytes at 1 x 10^6 cells/mL in RPMI-1640.

    • Treat the cells with IDR-1002 (e.g., 20 µg/mL) or vehicle control for the desired time (e.g., 15-60 minutes for β1-integrin activation, longer for CCR5 upregulation) at 37°C.

  • Antibody Staining:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.

    • Incubate on ice or at 4°C for 30 minutes in the dark.

  • Washing and Acquisition:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the monocyte population based on forward and side scatter, and CD14 expression for primary cells.

    • Analyze the median fluorescence intensity (MFI) of the β1-integrin and CCR5 staining in the IDR-1002-treated samples compared to the control samples. An increase in MFI indicates upregulation or a conformational change leading to increased antibody binding.

References

Application Notes and Protocols for Testing IDR-1002's Anti-Infective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDR-1002 is a synthetic innate defense regulator (IDR) peptide that represents a novel approach to anti-infective therapy. Unlike traditional antibiotics that directly target microbes, IDR-1002 modulates the host's innate immune response to effectively combat bacterial infections.[1][2][3] This peptide has demonstrated broad-spectrum protective activity against both Gram-positive and Gram-negative bacterial infections, including challenging pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[1][2][3][4] Its mechanism of action is centered on enhancing leukocyte recruitment, inducing chemokine production, and suppressing excessive inflammatory responses.[1][2][3][5][6] These application notes provide a comprehensive guide for researchers to design and execute experiments to evaluate the anti-infective properties of IDR-1002.

Mechanism of Action

IDR-1002 exerts its anti-infective effects by potentiating the host's immune defenses. Key aspects of its mechanism include:

  • Chemokine Induction: IDR-1002 is a potent inducer of various chemokines, which are signaling proteins that attract immune cells to the site of infection.[1][2][3] This leads to the enhanced recruitment of neutrophils and monocytes, crucial for bacterial clearance.[1][2][3]

  • Enhanced Leukocyte Migration and Adhesion: The peptide enhances the ability of monocytes to migrate towards chemokines and increases their adhesion to the extracellular matrix protein fibronectin.[7][8][9] This process is dependent on the activation of β1-integrins and the PI3K-Akt signaling pathway.[7][8]

  • Anti-Inflammatory Properties: While promoting a robust initial immune response, IDR-1002 also exhibits anti-inflammatory activities by dampening the production of pro-inflammatory cytokines in later stages of infection.[4][5][6] This helps to prevent excessive inflammation and tissue damage.

  • Anti-Biofilm Activity: IDR-1002 has been shown to possess activity against bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[10][11]

Signaling Pathways

The immunomodulatory effects of IDR-1002 are mediated through the activation of specific intracellular signaling pathways. Understanding these pathways is crucial for a comprehensive evaluation of the peptide's activity.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IDR1002 IDR-1002 GPCR G-protein Coupled Receptor IDR1002->GPCR Binds to PI3K PI3K GPCR->PI3K NFkB NF-κB GPCR->NFkB MAPK MAPK (p38, ERK1/2) GPCR->MAPK Akt Akt PI3K->Akt Integrin β1-Integrin Activation Akt->Integrin Chemokine Chemokine & Cytokine Gene Expression NFkB->Chemokine MAPK->Chemokine Adhesion Enhanced Monocyte Adhesion Integrin->Adhesion

Caption: IDR-1002 Signaling Pathway

Experimental Protocols

This section outlines detailed protocols for key experiments to assess the anti-infective properties of IDR-1002.

In Vitro Chemokine Induction Assay

This assay measures the ability of IDR-1002 to induce the production of chemokines in immune cells.

Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.

  • Stimulation: Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL. Stimulate the cells with varying concentrations of IDR-1002 (e.g., 1, 10, 50 µg/mL) for 24 hours. Include a vehicle control (e.g., sterile saline).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • Chemokine Quantification: Measure the concentration of relevant chemokines (e.g., MCP-1/CCL2, IL-8/CXCL8 for human cells; KC/CXCL1, MIP-2/CXCL2 for murine cells) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the chemokine concentrations in the IDR-1002-treated groups to the vehicle control.

In Vitro Monocyte Migration (Chemotaxis) Assay

This assay evaluates the effect of IDR-1002 on monocyte migration towards a chemoattractant.

Protocol:

  • Cell Isolation: Isolate human monocytes from peripheral blood.

  • Assay Setup: Use a transwell migration assay system with a polycarbonate membrane (e.g., 5 µm pore size).

  • Chemoattractant: Add a known chemoattractant (e.g., MCP-1) to the lower chamber.

  • Cell Treatment: Pre-incubate the isolated monocytes with different concentrations of IDR-1002 (e.g., 1, 10, 50 µg/mL) or a vehicle control for 30 minutes.

  • Migration: Add the pre-treated monocytes to the upper chamber of the transwell.

  • Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator.

  • Quantification: Quantify the number of migrated cells in the lower chamber by counting under a microscope or using a fluorescent plate reader after staining the cells.

  • Data Analysis: Compare the number of migrated cells in the IDR-1002-treated groups to the vehicle control.

In Vivo Murine Model of Bacterial Peritonitis

This model assesses the in vivo efficacy of IDR-1002 in a localized bacterial infection.

G cluster_workflow In Vivo Peritonitis Model Workflow A Acclimatize Mice (e.g., C57BL/6) B Administer IDR-1002 (or vehicle) via intraperitoneal injection A->B C Induce Peritonitis (e.g., intraperitoneal injection of S. aureus) B->C D Monitor Mice (e.g., for 24 hours) C->D E Collect Peritoneal Lavage Fluid and Blood Samples D->E F Determine Bacterial Load (CFU) and Analyze Immune Cell Infiltration (Flow Cytometry) E->F

Caption: Experimental Workflow for In Vivo Peritonitis Model

Protocol:

  • Animal Model: Use 6-8 week old female C57BL/6 mice.

  • Treatment: Administer IDR-1002 (e.g., 4 mg/kg) or a vehicle control (sterile saline) via intraperitoneal (i.p.) injection.

  • Infection: After a set pre-treatment time (e.g., 4 hours), induce peritonitis by i.p. injection of a sublethal dose of S. aureus (e.g., 1 x 10^7 CFU/mouse).

  • Monitoring: Monitor the mice for clinical signs of infection for 24 hours.

  • Sample Collection: At 24 hours post-infection, euthanize the mice and collect peritoneal lavage fluid and blood samples.

  • Bacterial Load: Determine the bacterial load in the peritoneal lavage fluid and blood by plating serial dilutions on appropriate agar (B569324) plates and counting colony-forming units (CFU).

  • Immune Cell Analysis: Analyze the cellular composition of the peritoneal lavage fluid using flow cytometry to quantify the recruitment of neutrophils and monocytes.

  • Data Analysis: Compare the bacterial loads and immune cell counts between the IDR-1002-treated and vehicle control groups.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Chemokine Induction by IDR-1002 in Human PBMCs

TreatmentMCP-1 (pg/mL) ± SEMIL-8 (pg/mL) ± SEM
Vehicle ControlValueValue
IDR-1002 (1 µg/mL)ValueValue
IDR-1002 (10 µg/mL)ValueValue
IDR-1002 (50 µg/mL)ValueValue

Table 2: Effect of IDR-1002 on Monocyte Migration Towards MCP-1

TreatmentMigrated Cells (per high-power field) ± SEM
Vehicle ControlValue
IDR-1002 (1 µg/mL)Value
IDR-1002 (10 µg/mL)Value
IDR-1002 (50 µg/mL)Value

Table 3: In Vivo Efficacy of IDR-1002 in a Murine Peritonitis Model

Treatment GroupPeritoneal Lavage CFU/mL (log10) ± SEMBlood CFU/mL (log10) ± SEMPeritoneal Neutrophils (x10^6) ± SEMPeritoneal Monocytes (x10^6) ± SEM
Vehicle ControlValueValueValueValue
IDR-1002 (4 mg/kg)ValueValueValueValue

Conclusion

These application notes provide a framework for the systematic evaluation of the anti-infective properties of IDR-1002. By following these detailed protocols, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of this promising immunomodulatory peptide. The combination of in vitro and in vivo experiments will provide a comprehensive understanding of IDR-1002's mechanism of action and its efficacy as a novel anti-infective agent.

References

Application Notes and Protocols: IDR-1002 as a Potential Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Innate Defense Regulator (IDR)-1002 is a synthetic immunomodulatory peptide derived from bactenecin, a bovine host defense peptide.[1][2] It has demonstrated significant potential as a vaccine adjuvant due to its ability to modulate the innate immune response, leading to enhanced recruitment of immune cells and a more robust and effective adaptive immune response.[3][4] Unlike traditional adjuvants that often act as direct agonists for pattern recognition receptors, IDR-1002 functions by modulating host signaling pathways to amplify the response to vaccination.[1][5] These application notes provide an overview of IDR-1002's mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation as a vaccine adjuvant.

Mechanism of Action

IDR-1002 enhances the immune response primarily by augmenting the recruitment and activation of key immune cells, particularly monocytes and neutrophils, to the site of immunization.[1][3] This is achieved through a multi-faceted mechanism involving the induction of chemokines and the modulation of cell adhesion and migration.[1][3]

The principal signaling pathways activated by IDR-1002 include:

  • G-protein-coupled receptor (GPCR) signaling: IDR-1002 is thought to initiate its effects by binding to a Gαi-coupled receptor on the surface of immune cells.[1][2]

  • PI3K/Akt Pathway: Activation of this pathway is central to IDR-1002's function.[3][4] It leads to the downstream activation of β1-integrins, which enhances the adhesion of monocytes to the extracellular matrix protein fibronectin, thereby facilitating their migration towards chemoattractants.[3]

  • MAPK and NF-κB Pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK1/2 and p38) and the nuclear factor-kappa B (NF-κB) pathway are also involved in IDR-1002-mediated chemokine induction.[1][6]

This concerted activation of signaling cascades results in the production of a variety of chemokines, such as CCL2 (MCP-1), CXCL1 (KC), and CXCL8 (IL-8), which are potent chemoattractants for monocytes and neutrophils.[1]

Signaling Pathway Diagram

IDR1002_Signaling cluster_cell Immune Cell IDR1002 IDR-1002 GPCR Gαi-coupled Receptor IDR1002->GPCR PI3K PI3K GPCR->PI3K MAPK MAPK (ERK1/2, p38) GPCR->MAPK NFkB NF-κB GPCR->NFkB Akt Akt PI3K->Akt Integrin β1-Integrin Activation Akt->Integrin Adhesion Enhanced Adhesion & Migration Integrin->Adhesion Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Chemokines Chemokine Production (CCL2, CXCL8) Chemokines->Adhesion Nucleus->Chemokines

Caption: IDR-1002 signaling cascade in immune cells.

Quantitative Data Summary

The efficacy of IDR-1002 as an immunomodulator and potential adjuvant has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of IDR-1002

ParameterCell TypeConcentration of IDR-1002ResultReference
Monocyte MigrationHuman Monocytes10 µg/mLUp to 5-fold increase in migration towards chemokines on fibronectin[3][4]
Akt PhosphorylationTHP-1 cells20 µg/mL~2-fold increase over unstimulated controls at 15 min[3]
Chemokine Production (CCL2)Human PBMCs20-100 µg/mL>10-fold increase compared to IDR-1[1]
Chemokine Production (CXCL8)Human PBMCs20-100 µg/mL>10-fold increase compared to IDR-1[1]
Cytokine Production (IL-6)Human Bronchial Epithelial Cells50 µMSignificant increase[7]
Cytokine Production (IL-8)Human Bronchial Epithelial Cells50 µMSignificant increase[7]
Anti-inflammatory ActivityLPS-stimulated RAW 264.7 cells12.5-50 µMDose-dependent reduction of IL-6, TNF-α, and MCP-1[7][8]

Table 2: In Vivo Efficacy of IDR-1002

Animal ModelInfection/ChallengeIDR-1002 DoseOutcomeReference
MouseStaphylococcus aureus infection1 mg/kg>5-fold reduction in protective dose compared to IDR-1[1]
MouseEscherichia coli infectionNot specifiedProvided protection[1]
MousePseudomonas aeruginosa lung infectionNot specifiedReduced bacterial burden and inflammation[9]
MouseSterile inflammation (PMA-induced ear edema)Topical applicationDampened edema, pro-inflammatory cytokine production, and neutrophil recruitment[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the adjuvant potential of IDR-1002.

Protocol 1: In Vitro Monocyte Migration Assay (Transwell Assay)

Objective: To assess the ability of IDR-1002 to enhance monocyte migration towards a chemoattractant.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • IDR-1002 peptide

  • Chemoattractant (e.g., MCP-1/CCL2)

  • Fibronectin

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Coat the underside of the Transwell insert membrane with fibronectin (10 µg/mL) and incubate for 2 hours at 37°C. Block with 1% BSA.

  • Isolate monocytes from human PBMCs or culture THP-1 cells.

  • Resuspend monocytes at 1 x 10^6 cells/mL in serum-free RPMI-1640.

  • Treat cells with various concentrations of IDR-1002 (e.g., 1, 10, 20 µg/mL) or a vehicle control for 30 minutes at 37°C.

  • In the lower chamber of the 24-well plate, add RPMI-1640 containing the chemoattractant (e.g., 100 ng/mL MCP-1).

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Remove non-migrated cells from the top of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., DAPI).

  • Alternatively, for a quantitative readout, pre-label cells with Calcein-AM. After incubation, measure the fluorescence of the cells that have migrated to the bottom chamber using a fluorescence plate reader.

  • Calculate the fold increase in migration over the vehicle control.

Protocol 2: In Vivo Immunization and Antibody Titer Determination

Objective: To evaluate the effect of IDR-1002 as an adjuvant on the antigen-specific antibody response in vivo.

Materials:

  • Laboratory animals (e.g., C57BL/6 mice, 6-8 weeks old)

  • Antigen of interest (e.g., Ovalbumin)

  • IDR-1002 peptide

  • Saline or other suitable vehicle

  • Syringes and needles for immunization

  • Blood collection supplies

  • ELISA plates and reagents (coating buffer, blocking buffer, detection antibody, substrate)

Procedure:

  • Prepare vaccine formulations by mixing the antigen with or without IDR-1002 at the desired concentrations. A typical dose might be 25 µg of antigen with 100 µg of IDR-1002 per mouse.

  • Divide mice into experimental groups (e.g., antigen alone, antigen + IDR-1002, IDR-1002 alone, vehicle control).

  • Immunize mice via the desired route (e.g., subcutaneous, intramuscular) on day 0.

  • Administer a booster immunization on day 14 or 21.

  • Collect blood samples via tail bleed or cardiac puncture at various time points (e.g., days 14, 28, 42).

  • Isolate serum and store at -20°C.

  • Determine antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA. a. Coat ELISA plates with the antigen overnight at 4°C. b. Wash and block the plates. c. Add serial dilutions of the mouse serum and incubate. d. Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured. e. Wash and add a TMB substrate. Stop the reaction and read the absorbance at 450 nm. f. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive reading above the background.

Protocol 3: Cytokine and Chemokine Profiling

Objective: To measure the production of cytokines and chemokines in response to IDR-1002 in vitro and in vivo.

Materials:

  • For in vitro: Human or murine immune cells (e.g., PBMCs, splenocytes, bone marrow-derived macrophages)

  • For in vivo: Serum or tissue homogenates from immunized animals

  • IDR-1002 peptide

  • LPS or other stimuli (as a positive control)

  • Cell culture medium and plates

  • ELISA kits or multiplex bead-based immunoassay kits for relevant cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1, KC)

Procedure (In Vitro):

  • Plate immune cells at an appropriate density.

  • Stimulate the cells with various concentrations of IDR-1002 for a specified time (e.g., 24 hours). Include unstimulated and positive controls (e.g., LPS).

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines and chemokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

Procedure (In Vivo):

  • Collect blood or tissues from immunized animals at various time points post-immunization.

  • Prepare serum or tissue homogenates.

  • Measure the concentration of cytokines and chemokines using ELISA or a multiplex assay.

Experimental Workflow Diagrams

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis IsolateCells Isolate/Culture Immune Cells Stimulate Stimulate Cells with IDR-1002 IsolateCells->Stimulate PrepReagents Prepare IDR-1002 & Controls PrepReagents->Stimulate Incubate Incubate Stimulate->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant CellAssay Perform Cell-based Assay (e.g., Migration) Incubate->CellAssay MeasureCytokines Measure Cytokines/ Chemokines (ELISA) CollectSupernatant->MeasureCytokines AnalyzeData Data Analysis CellAssay->AnalyzeData MeasureCytokines->AnalyzeData

Caption: General workflow for in vitro evaluation of IDR-1002.

InVivo_Workflow cluster_prep Preparation cluster_imm Immunization cluster_sampling Sampling & Analysis GroupAnimals Group Animals Immunize Primary Immunization GroupAnimals->Immunize PrepFormulation Prepare Vaccine Formulations PrepFormulation->Immunize Boost Booster Immunization Immunize->Boost CollectSamples Collect Blood/ Tissue Samples Boost->CollectSamples IsolateSerum Isolate Serum CollectSamples->IsolateSerum AntibodyTiter Determine Antibody Titers (ELISA) IsolateSerum->AntibodyTiter CytokineProfile Profile Cytokines IsolateSerum->CytokineProfile AnalyzeData Data Analysis AntibodyTiter->AnalyzeData CytokineProfile->AnalyzeData

Caption: General workflow for in vivo evaluation of IDR-1002 as a vaccine adjuvant.

Conclusion

IDR-1002 represents a promising novel adjuvant with a distinct mechanism of action centered on the modulation of host immune cell recruitment and function. Its ability to enhance monocyte migration and induce a robust chemokine response provides a strong rationale for its inclusion in vaccine formulations. The protocols and data presented here offer a framework for researchers to further investigate and harness the adjuvant properties of IDR-1002 for the development of next-generation vaccines.

References

Techniques for Assessing IDR-1002's Effect on Cytokine Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDR-1002 is a synthetic innate defense regulator (IDR) peptide derived from bovine bactenecin, a host defense peptide.[1] It exhibits potent immunomodulatory properties, including anti-inflammatory and anti-infective activities.[2] A key aspect of IDR-1002's mechanism of action is its ability to modulate the host's innate immune response, in part by altering the production and release of cytokines and chemokines.[3][4] Unlike direct antimicrobial peptides, IDRs like IDR-1002 primarily work by enhancing protective immune responses while dampening harmful inflammation.[1] This dual activity makes it a promising candidate for therapeutic development against a range of inflammatory and infectious diseases.

These application notes provide detailed protocols for assessing the effects of IDR-1002 on cytokine release in both in vitro and in vivo models. The methodologies described are essential for researchers evaluating the efficacy and mechanism of action of IDR-1002 and similar immunomodulatory compounds.

Data Presentation: Summary of IDR-1002's Effect on Cytokine Release

The following tables summarize the reported effects of IDR-1002 on the release of various cytokines and chemokines from different experimental systems.

Table 1: In Vitro Effects of IDR-1002 on Cytokine and Chemokine Release

Cell TypeStimulusCytokine/ChemokineEffect of IDR-1002Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)-MCP-1, IL-8Induction[3]
Mouse Bone Marrow-Derived Macrophages-CCL4, CCL7, CCL20, CXCL1Induction[3]
Mouse Peritoneal Lavage Cells-CCL2, CXCL1, IL-10Induction[3]
RAW 264.7 Murine MacrophagesLPS, Lipoteichoic Acid, ZymosanPro-inflammatory cytokinesSuppression[5][6]
Human Bronchial Epithelial CellsP. aeruginosa LPSIL-6, TNF-α, MCP-1Reduction[7]
Human Synovial FibroblastsIL-1βMMP-3, MCP-1Suppression[8]
Human NeutrophilsLPSTNF-α, IL-10Suppression[1][4]
Human Bronchial Epithelial CellsIFN-γIL-33Suppression[9]
Human Bronchial Epithelial Cells-IL-1RA, Stanniocalcin-1Induction[9]

Table 2: In Vivo Effects of IDR-1002 on Cytokine and Chemokine Release

Animal ModelConditionTissue/FluidCytokine/ChemokineEffect of IDR-1002Reference
MouseP. aeruginosa Lung InfectionLung HomogenateIL-6Significant Decrease[7]
MouseP. aeruginosa Lung InfectionLung HomogenateTNF-α, MCP-1Trend towards decrease[7]
MouseSterile Ear Inflammation (PMA-induced)Ear TissuePro-inflammatory cytokinesDampened Production[5][6]
MouseS. aureus InfectionPeritoneal LavageCCL2, CCL5, IFN-γIncreased Levels[3]
MouseHouse Dust Mite (HDM) ChallengeLungsIL-33Suppression[9][10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Cytokine Release from Macrophages

This protocol describes how to measure the effect of IDR-1002 on cytokine release from a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

  • IDR-1002 (lyophilized)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well tissue culture plates

  • ELISA or Multiplex assay kits for desired cytokines (e.g., TNF-α, IL-6, MCP-1)

  • Reagent for assessing cell viability (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

    • Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.

  • Preparation of Reagents:

    • Reconstitute lyophilized IDR-1002 in sterile water or PBS to create a stock solution (e.g., 1 mg/mL). Further dilute in cell culture medium to desired working concentrations (e.g., 10, 25, 50 µg/mL).

    • Prepare an LPS stock solution and dilute it in cell culture medium to the desired final concentration (e.g., 100 ng/mL).

  • Treatment:

    • Remove the old medium from the wells.

    • Add fresh medium containing the desired concentrations of IDR-1002 to the cells. Include a vehicle control (medium only).

    • Incubate for a pre-treatment period (e.g., 2 hours).

    • Add LPS to the wells to stimulate cytokine release. Include a control group with LPS only and an unstimulated control group (medium only).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. The optimal time will depend on the kinetics of the specific cytokine being measured.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-6, MCP-1) in the collected supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

  • Cell Viability Assay (Optional but Recommended):

    • To ensure that the observed effects on cytokine release are not due to cytotoxicity of IDR-1002, perform a cell viability assay on the remaining cells in the plate.

Protocol 2: In Vivo Assessment in a Murine Model of Lung Infection

This protocol outlines a general procedure for evaluating the effect of IDR-1002 on cytokine levels in a mouse model of bacterial lung infection.

Materials:

  • Laboratory mice (e.g., C57BL/6 or BALB/c)

  • Bacterial strain (e.g., Pseudomonas aeruginosa)

  • IDR-1002

  • Sterile PBS or vehicle for administration

  • Anesthesia

  • Surgical tools for tissue collection

  • Homogenizer

  • Protein lysis buffer with protease inhibitors

  • ELISA or Multiplex assay kits for murine cytokines (e.g., IL-6, TNF-α)

Procedure:

  • Acclimatization:

    • Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Infection:

    • Anesthetize the mice.

    • Instill a suspension of P. aeruginosa intranasally to establish a lung infection. Include a sham control group receiving only PBS.

  • Treatment:

    • At a specified time point post-infection (e.g., 18 hours), administer IDR-1002 to a group of infected mice (e.g., via intranasal or subcutaneous injection).[7]

    • Administer vehicle to a control group of infected mice.

  • Sample Collection:

    • At a predetermined endpoint (e.g., 42 hours post-infection), humanely euthanize the mice.[7]

    • Perform a bronchoalveolar lavage (BAL) and/or perfuse the lungs with PBS to remove blood.

    • Excise the lungs and either snap-freeze them in liquid nitrogen or place them in protein lysis buffer.

  • Tissue Processing:

    • Homogenize the lung tissue in lysis buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant (lung homogenate).

  • Cytokine Quantification:

    • Determine the total protein concentration of the lung homogenate for normalization.

    • Measure the levels of cytokines (e.g., IL-6, TNF-α) in the lung homogenates using ELISA or a multiplex assay. Normalize cytokine levels to the total protein concentration.

Mandatory Visualizations

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed Macrophages (e.g., RAW 264.7) reagent_prep Prepare IDR-1002 and LPS Solutions pretreatment Pre-treat cells with IDR-1002 reagent_prep->pretreatment stimulation Stimulate with LPS pretreatment->stimulation 2 hours incubation Incubate (6-24 hours) stimulation->incubation collection Collect Supernatant incubation->collection viability Assess Cell Viability incubation->viability quantification Quantify Cytokines (ELISA/Multiplex) collection->quantification

Caption: Workflow for in vitro assessment of IDR-1002's effect on cytokine release.

Signaling_Pathway cluster_output Cellular Response IDR1002 IDR-1002 Receptor G-protein-coupled Receptor (Gi) IDR1002->Receptor Binds PI3K PI3K Receptor->PI3K Activates MAPK MAPK Pathway (ERK, p38, JNK) Receptor->MAPK Activates NFkB NF-κB Pathway Receptor->NFkB Activates Chemokine Chemokine Induction (e.g., MCP-1) PI3K->Chemokine AntiInflammatory Anti-inflammatory Cytokine Production PI3K->AntiInflammatory ProInflammatory Suppression of Pro-inflammatory Cytokines PI3K->ProInflammatory MAPK->Chemokine MAPK->AntiInflammatory MAPK->ProInflammatory NFkB->Chemokine NFkB->AntiInflammatory NFkB->ProInflammatory

Caption: Signaling pathways modulated by IDR-1002 to regulate cytokine production.[3]

References

how to prepare and solubilize IDR-1002 for research use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation, solubilization, and handling of the synthetic immunomodulatory peptide IDR-1002 for research applications. Adherence to these protocols is crucial for ensuring the peptide's stability, activity, and the reproducibility of experimental results.

Product Information
  • Name: IDR-1002

  • Sequence: VQRWLIVWRIRK-NH2[1][2]

  • Molecular Formula: C₇₉H₁₃₀N₂₆O₁₃[1][2]

  • Molecular Weight: 1652.06 g/mol [1][2]

  • Appearance: Lyophilized solid[2][3]

  • Purity: >95% by HPLC[1][2][4]

  • Biological Activity: IDR-1002 is an innate defense regulator peptide known for its anti-inflammatory, immunomodulatory, and anti-infective properties.[1][4][5][6][7] It enhances chemokine production and the recruitment of monocytes and neutrophils to protect against bacterial infections.[4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and storage of IDR-1002.

ParameterValueNotes
Solubility in Water 50 mg/mL (30.27 mM)Ultrasonic assistance may be required.[8]
Recommended Solvent Sterile Water or Aqueous BufferThe choice of buffer may depend on the specific experimental requirements.[4]
Storage (Lyophilized) -20°C for up to 1 year, -80°C for up to 2 yearsStore in a dry, dark place.[1][2][8] Peptides are hygroscopic and should be handled quickly.[3]
Storage (Stock Solution) -20°C for up to 1 month, -80°C for up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[4][8] Ensure the container is sealed to prevent moisture access.[8]

Experimental Protocols

Reconstitution of Lyophilized IDR-1002 to a Stock Solution

This protocol outlines the steps to reconstitute the lyophilized peptide into a stock solution.

Materials:

  • Lyophilized IDR-1002 peptide

  • Sterile, nuclease-free water or a suitable sterile aqueous buffer (e.g., PBS)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic water bath

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized IDR-1002 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide).

  • Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, sonication in an ultrasonic water bath for short periods (1-2 minutes) may be necessary.[8] Avoid excessive vortexing or sonication, as this can lead to peptide degradation.

  • Sterilization (Optional but Recommended): If the stock solution is to be used in cell culture, it is advisable to sterilize it by passing it through a 0.22 µm sterile filter.[8] Use a syringe filter with low protein binding capacity.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended in the data table.[4][8] This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

Preparation of Working Solutions

This protocol describes the dilution of the stock solution to the final working concentration for use in experiments.

Materials:

  • IDR-1002 stock solution

  • Appropriate sterile cell culture medium or experimental buffer

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the IDR-1002 stock solution at room temperature.

  • Dilution: Based on the desired final concentration for your experiment, calculate the required volume of the stock solution. In a sterile tube or well, add the appropriate volume of cell culture medium or experimental buffer. Then, add the calculated volume of the IDR-1002 stock solution and mix gently by pipetting up and down.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.[4]

Visualized Workflows and Pathways

Experimental Workflow: IDR-1002 Stock Solution Preparation

G cluster_storage Storage & Handling start Start: Lyophilized IDR-1002 equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Water or Buffer centrifuge->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve filter 0.22 µm Sterilization Filter dissolve->filter aliquot Aliquot into Low-Protein Binding Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the preparation of a sterile IDR-1002 stock solution.

Signaling Pathway of IDR-1002 in Immune Cells

G IDR1002 IDR-1002 GPCR G-protein Coupled Receptor (Gi) IDR1002->GPCR PI3K PI3K GPCR->PI3K NFkB NF-κB GPCR->NFkB MAPK MAPK (p38, ERK1/2) GPCR->MAPK Akt Akt PI3K->Akt Integrin β1-Integrin Activation Akt->Integrin Chemokine Chemokine Production (e.g., CCL2, CCL7) NFkB->Chemokine MAPK->Chemokine Recruitment Monocyte/Neutrophil Recruitment & Adhesion Integrin->Recruitment Chemokine->Recruitment

Caption: IDR-1002 signaling cascade in immune cells.

Mechanism of Action

IDR-1002 exerts its immunomodulatory effects by interacting with host cells rather than directly targeting microbes. Its mechanism involves the activation of several key signaling pathways:

  • G-protein Coupled Receptor (GPCR): IDR-1002 is known to signal through a G-protein coupled receptor of the Gi subtype.[1][5][6]

  • PI3K/Akt Pathway: Activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway is crucial for IDR-1002's ability to enhance monocyte adhesion and migration.[9] This pathway leads to the downstream activation of β1-integrins.[9]

  • NF-κB and MAPK Pathways: The peptide also stimulates the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and ERK1/2.[1][5][6][10] These pathways are central to the induction of chemokines, which are responsible for recruiting immune cells like monocytes and neutrophils to sites of infection.[5][6]

By modulating these pathways, IDR-1002 orchestrates a potent and targeted immune response, enhancing the host's ability to combat bacterial infections while also possessing anti-inflammatory properties.[7]

References

In-Vivo Imaging of IDR-1002 Biodistribution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in-vivo imaging of the biodistribution of IDR-1002, a synthetic innate defense regulator peptide with promising immunomodulatory and anti-biofilm properties.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of IDR-1002 is crucial for its development as a therapeutic agent. This guide summarizes key findings from preclinical studies and offers detailed methodologies for replication and further investigation.

Innate defense regulator (IDR) peptide-1002 has demonstrated potent anti-inflammatory and anti-infective properties in various models.[4][5] Its mechanism of action involves modulating the host's innate immune response, including the induction of chemokines and enhancement of leukocyte recruitment to sites of infection or inflammation.[5][6] To visualize and quantify its distribution throughout a living organism, radiolabeling and advanced imaging techniques such as SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography) have been employed.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative biodistribution data of Gallium-67 radiolabeled IDR-1002 (⁶⁷Ga-IDR-1002) administered via different routes. These studies reveal that the route of administration and dosage significantly impact the peptide's distribution, absorption kinetics, and potential toxicity.[1][2]

Table 1: Biodistribution of ⁶⁷Ga-IDR-1002 Following Subcutaneous (SC) Administration

Organ/Tissue2 mg/kg Dose (%ID/g)40 mg/kg Dose (%ID/g)
BloodLowLow
LungsLowLow
LiverModerateHigh
SpleenModerateHigh
KidneysHighHigh
Injection SiteHigh (delayed absorption at higher dose)Very High (precipitation observed)

Data synthesized from studies indicating dose-dependent absorption kinetics and tissue precipitation at higher concentrations.[1][2]

Table 2: Biodistribution of ⁶⁷Ga-IDR-1002 Following Intraperitoneal (IP) Administration

Organ/Tissue2 mg/kg Dose (%ID/g)40 mg/kg Dose (%ID/g)
BloodLowLow
LungsLowLow
LiverModerateHigh
SpleenModerateHigh
KidneysHighHigh
Peritoneal CavityHighVery High (delayed absorption)

These findings suggest good tolerability at both doses, with higher doses showing delayed absorption from the peritoneal cavity.[1][2]

Table 3: Biodistribution of ⁶⁷Ga-IDR-1002 Following Intravenous (IV) Administration

Organ/TissueLow Dose (%ID/g)High Dose (%ID/g)
BloodRapid ClearanceRapid Clearance
LungsModerateVery High (associated with toxicity)
LiverHighHigh
SpleenHighHigh
KidneysVery HighVery High

Intravenous administration shows rapid clearance from the blood and significant accumulation in the lungs at higher, toxic doses.[1][2]

Table 4: Biodistribution of ⁶⁷Ga-IDR-1002 Following Intratracheal (IT) Administration

Organ/TissueLow Dose (%ID/g)
LungsHigh initial deposition
BloodRapid systemic absorption

Low intratracheal doses are rapidly absorbed into the systemic circulation, while small increases in the dose were found to be lethal.[1][2]

Experimental Protocols

Protocol 1: Radiolabeling of IDR-1002 with Gallium-67

This protocol outlines the steps for radiolabeling IDR-1002 with Gallium-67 for use as a tracer in nuclear imaging studies.

Materials:

  • IDR-1002 peptide

  • Gallium-67 (⁶⁷Ga) chloride

  • Chelating agent (e.g., NOTA-NHS ester)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Saline solution (0.9% NaCl)

  • Radio-TLC system for quality control

Procedure:

  • Conjugation of Chelator: Dissolve IDR-1002 in the reaction buffer. Add the chelating agent and incubate at room temperature to allow for conjugation to the peptide.

  • Purification of Conjugate: Purify the peptide-chelator conjugate using a size-exclusion chromatography column to remove unconjugated chelator.

  • Radiolabeling: Add ⁶⁷Ga-chloride to the purified peptide-chelator conjugate and incubate at an optimized temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Quality Control: Assess the radiolabeling efficiency and purity of the ⁶⁷Ga-IDR-1002 using a radio-TLC system.

  • Formulation: Formulate the final radiolabeled peptide in sterile saline for in-vivo administration.

Protocol 2: In-Vivo SPECT/CT Imaging of ⁶⁷Ga-IDR-1002 Biodistribution

This protocol describes the in-vivo imaging procedure in a murine model to determine the biodistribution of ⁶⁷Ga-IDR-1002.

Animal Model:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.[7]

Imaging Equipment:

  • SPECT/CT scanner (e.g., Siemens xSPECT Quant).[8]

Procedure:

  • Animal Preparation: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Radiotracer Administration: Administer a known activity of ⁶⁷Ga-IDR-1002 to the anesthetized mice via the desired route (SC, IP, IV, or IT). Doses can range from 2 to 40 mg/kg.[1][3]

  • Imaging Time Points: Perform SPECT/CT imaging at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess the dynamic distribution and clearance of the radiotracer.

  • SPECT Acquisition: Acquire SPECT data for a predetermined duration.

  • CT Acquisition: Following the SPECT scan, perform a low-dose CT scan for anatomical co-registration and attenuation correction.[8]

  • Image Reconstruction and Analysis: Reconstruct the SPECT and CT images. Quantify the radioactivity concentration in various organs and tissues of interest by drawing regions of interest (ROIs) on the co-registered images. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: Ex-Vivo Biodistribution and Scintillation Counting

This protocol provides a method for confirming and obtaining more precise quantitative biodistribution data through ex-vivo analysis.

Procedure:

  • Euthanasia and Tissue Collection: At the final imaging time point, euthanize the mice.

  • Organ Harvesting: Carefully dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and injection site).

  • Weighing: Weigh each collected tissue sample.

  • Gamma Counting: Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the %ID/g for each organ and tissue. Compare these results with the in-vivo imaging data for validation.

Visualizations

Signaling Pathways and Experimental Workflows

IDR1002_Signaling_Pathway IDR-1002 Immunomodulatory Signaling Pathway IDR1002 IDR-1002 Gi_Receptor G-protein Coupled Receptor (Gi) IDR1002->Gi_Receptor PI3K PI3K Gi_Receptor->PI3K MAPK MAPK (p38, ERK1/2) Gi_Receptor->MAPK NFkB NF-κB Gi_Receptor->NFkB Akt Akt PI3K->Akt Integrin_Activation β1-Integrin Activation Akt->Integrin_Activation Chemokine_Induction Chemokine Induction (e.g., CCL2, CXCL1) MAPK->Chemokine_Induction NFkB->Chemokine_Induction Leukocyte_Recruitment Enhanced Leukocyte Recruitment Chemokine_Induction->Leukocyte_Recruitment Anti_Inflammatory_Response Anti-inflammatory Response Leukocyte_Recruitment->Anti_Inflammatory_Response Monocyte_Adhesion Enhanced Monocyte Adhesion & Migration Integrin_Activation->Monocyte_Adhesion InVivo_Imaging_Workflow In-Vivo Imaging Workflow for IDR-1002 Biodistribution cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis Radiolabeling Radiolabeling of IDR-1002 with ⁶⁷Ga Administration Administration of ⁶⁷Ga-IDR-1002 (SC, IP, IV, IT) Radiolabeling->Administration Animal_Model Animal Model Preparation (Anesthesia) Animal_Model->Administration SPECT_CT SPECT/CT Imaging (Multiple Time Points) Administration->SPECT_CT Image_Analysis Image Reconstruction & ROI Analysis SPECT_CT->Image_Analysis ExVivo Ex-Vivo Biodistribution (Gamma Counting) SPECT_CT->ExVivo Data_Quantification Data Quantification (%ID/g) Image_Analysis->Data_Quantification ExVivo->Data_Quantification

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Efficacy of IDR-1002 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficacy with the synthetic innate defense regulator peptide, IDR-1002, in animal studies. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues Related to the Animal Model

Question 1: The animal model of infection or inflammation is not responding to IDR-1002 treatment. What could be the reason?

Answer:

Several factors related to the animal model can influence the efficacy of IDR-1002. Consider the following:

  • Pathogen Strain and Load: The specific strain of bacteria and the initial infectious dose can significantly impact outcomes. IDR-1002's primary mechanism is to modulate the host immune response rather than direct antimicrobial activity.[1] An overwhelming infection might not be controllable by immunomodulation alone.

  • Inflammatory Stimulus: The type and intensity of the inflammatory stimulus are critical. IDR-1002 has shown efficacy in models of sterile inflammation induced by PMA and in bacterial infection models.[2][3] Its effectiveness against other types of inflammatory triggers may vary.

  • Animal Species, Strain, and Sex: The immune response can differ between animal species and even between different strains of the same species. Most reported studies have utilized mice (e.g., CD1, C57BL/6).[2][4] The sex of the animals can also be a factor due to hormonal influences on immunity.

  • Timing of Intervention: The therapeutic window for IDR-1002 is crucial. Efficacy is often observed when the peptide is administered prophylactically or early in the course of infection or inflammation.[4][5]

Troubleshooting Steps:

  • Review the literature: Compare your animal model (pathogen, dose, animal strain) with previously successful studies using IDR-1002.

  • Titrate the infectious dose/inflammatory stimulus: A lower, sub-lethal dose may be more appropriate for observing the immunomodulatory effects of IDR-1002.

  • Optimize the timing of administration: Test different treatment initiation times relative to the infectious or inflammatory challenge.

Category 2: Issues Related to the IDR-1002 Peptide

Question 2: I'm unsure if the IDR-1002 I'm using is active. How can I verify its integrity and proper handling?

Answer:

The stability and formulation of IDR-1002 are critical for its in vivo activity.

  • Peptide Quality and Purity: Ensure you are using a high-purity (>95%) preparation of IDR-1002.[6]

  • Solubility and Formulation: IDR-1002 is soluble in aqueous buffers.[6][7] However, at higher concentrations, it may precipitate, which can affect its bioavailability.[8] It is recommended to prepare fresh solutions for each experiment and ensure the peptide is fully dissolved before administration.

  • Storage and Handling: Store the lyophilized peptide at -20°C. Once reconstituted, it is best to use the solution on the same day. If storage of the solution is necessary, it can be stored at -20°C for up to one month.[7] Avoid repeated freeze-thaw cycles.[9]

  • In Vivo Stability and Clearance: Peptides can be susceptible to degradation by proteases in vivo. While one study showed limited degradation of IDR-1002 in the presence of bronchial epithelial cells over 16 hours, its in vivo half-life is expected to be short.[10] Intravenous administration leads to rapid clearance from the blood.[8]

Troubleshooting Steps:

  • Verify peptide quality: Check the certificate of analysis for your batch of IDR-1002.

  • Optimize formulation: Prepare solutions in a suitable, sterile buffer (e.g., PBS). If high concentrations are needed, consider the potential for precipitation.

  • Follow proper storage protocols: Aliquot reconstituted peptide to avoid multiple freeze-thaw cycles.

  • Consider alternative formulations: For sustained exposure, nanoformulations, such as conjugation to hyperbranched polyglycerol, have been shown to improve circulation time.[8]

Question 3: What is the appropriate dose and route of administration for IDR-1002?

Answer:

The optimal dose and route of administration are highly dependent on the animal model and the site of infection or inflammation.

  • Route of Administration: IDR-1002 has been administered via topical, intraperitoneal (i.p.), and intranasal (i.n.) routes in mice.[2][4][5] The chosen route should deliver the peptide to the site of action. For localized inflammation, topical or local administration may be most effective. For systemic infections, i.p. or other systemic routes are more appropriate.

  • Dosage: Effective doses in mice have ranged from 4 mg/kg to 12 mg/kg for intranasal administration in a lung infection model and 200 µg to 600 µg per mouse for intraperitoneal administration in a systemic infection model.[4][5] Higher doses administered intravenously have been associated with toxicity and accumulation in the lungs.[8]

Troubleshooting Steps:

  • Conduct a dose-response study: Titrate the dose of IDR-1002 to find the most effective concentration for your specific model.

  • Select the appropriate route of administration: Choose a route that ensures the peptide reaches the target tissue.

  • Monitor for toxicity: Be aware of potential adverse effects at higher doses, especially with intravenous administration.[8]

Animal ModelRoute of AdministrationEffective Dose RangeReference
S. aureus infection (mouse)Intraperitoneal (i.p.)200 - 600 µ g/mouse [4]
P. aeruginosa lung infection (mouse)Intranasal (i.n.)4 - 12 mg/kg[5]
Sterile ear inflammation (mouse)TopicalNot specified[2]

Table 1: Summary of Effective IDR-1002 Doses in Murine Models

Experimental Protocols

Protocol 1: In Vivo Murine Model of Staphylococcus aureus Peritonitis

This protocol is adapted from studies demonstrating the protective effects of IDR-1002 against systemic bacterial infection.[3][4]

Materials:

  • IDR-1002 (lyophilized)

  • Sterile, endotoxin-free PBS

  • Staphylococcus aureus (e.g., strain Newman or a bioluminescent strain like Xen29)

  • Tryptic Soy Broth (TSB)

  • Female C57BL/6 mice (6-8 weeks old)

  • Sterile syringes and needles

Procedure:

  • Preparation of IDR-1002: Reconstitute lyophilized IDR-1002 in sterile PBS to the desired stock concentration. Further dilute in sterile PBS to the final injection concentration. Prepare fresh on the day of the experiment.

  • Preparation of S. aureus Inoculum:

    • Culture S. aureus in TSB overnight at 37°C with shaking.

    • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 2 x 10⁸ CFU in 100 µL). The exact CFU count should be confirmed by plating serial dilutions.

  • Animal Dosing and Infection:

    • Administer IDR-1002 (e.g., 200 µg in 200 µL PBS) or vehicle control (PBS) via intraperitoneal (i.p.) injection.

    • Four hours after peptide administration, infect the mice with S. aureus via i.p. injection.

  • Assessment of Efficacy:

    • At 24 hours post-infection, euthanize the mice.

    • Perform a peritoneal lavage with sterile PBS.

    • Determine the bacterial load in the peritoneal lavage fluid by plating serial dilutions on TSB agar (B569324) plates and incubating overnight at 37°C.

    • (Optional) If using a bioluminescent S. aureus strain, bacterial burden can be monitored in real-time using an in vivo imaging system.

Visualizations

Signaling Pathway of IDR-1002

IDR1002_Signaling IDR1002 IDR-1002 GPCR G-protein Coupled Receptor IDR1002->GPCR PI3K PI3K GPCR->PI3K MAPK MAPK GPCR->MAPK NFkB NF-κB GPCR->NFkB Akt Akt PI3K->Akt Integrin β1-Integrin Activation Akt->Integrin Chemokines Chemokine Production (e.g., CCL2, CXCL1) MAPK->Chemokines NFkB->Chemokines Adhesion Monocyte Adhesion & Migration Integrin->Adhesion Leukocyte Leukocyte Recruitment (Monocytes, Neutrophils) Chemokines->Leukocyte Adhesion->Leukocyte

Caption: Proposed signaling pathway for IDR-1002 immunomodulatory activity.

Troubleshooting Workflow for Low IDR-1002 Efficacy

Troubleshooting_Workflow Start Low Efficacy Observed AnimalModel Review Animal Model Start->AnimalModel Peptide Verify IDR-1002 Integrity AnimalModel->Peptide Model OK ModelChecks Check: - Pathogen/Stimulus Dose - Animal Strain/Sex - Comparison to Literature AnimalModel->ModelChecks Issues Suspected Protocol Assess Experimental Protocol Peptide->Protocol Peptide OK PeptideChecks Check: - Purity & Formulation - Storage & Handling - Solubility Peptide->PeptideChecks Issues Suspected ProtocolChecks Check: - Route of Administration - Dose & Timing - Endpoint Assays Protocol->ProtocolChecks Issues Suspected OptimizeModel Optimize Model Parameters ModelChecks->OptimizeModel OptimizePeptide Optimize Formulation/Dose PeptideChecks->OptimizePeptide OptimizeProtocol Refine Protocol ProtocolChecks->OptimizeProtocol End Re-evaluate Efficacy OptimizeModel->End OptimizePeptide->End OptimizeProtocol->End Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (In Vivo) cluster_analysis Analysis Phase PrepPeptide Reconstitute IDR-1002 AdministerPeptide Administer IDR-1002 (i.p.) Time = -4h PrepPeptide->AdministerPeptide PrepBacteria Culture S. aureus Infect Infect with S. aureus (i.p.) Time = 0h PrepBacteria->Infect AdministerPeptide->Infect Euthanize Euthanize Mice Time = 24h Infect->Euthanize Lavage Peritoneal Lavage Euthanize->Lavage Plate Plate Serial Dilutions Lavage->Plate Count Count CFUs Plate->Count

References

common challenges in working with synthetic peptides like IDR-1002

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic peptide IDR-1002. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this immunomodulatory peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Peptide Handling and Storage

Q1.1: How should I reconstitute and store IDR-1002?

A: IDR-1002 is typically supplied as a lyophilized powder. For reconstitution, use a sterile, aqueous buffer.[1] It is recommended to prepare and use solutions on the same day.[1] If storage of a stock solution is necessary, aliquot the reconstituted peptide to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1][2] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[1]

Q1.2: I observed precipitation after reconstituting IDR-1002. What should I do?

A: Precipitation can occur, particularly at higher concentrations or in certain buffers. Some innate defense regulator peptides are known to have a propensity to precipitate or aggregate in the presence of salt due to the Hofmeister effect.[3] If you observe precipitation:

  • Gentle Warming: Try gently warming the solution to 37°C to see if the precipitate dissolves.

  • Sonication: A brief sonication in a water bath may help to redissolve the peptide.

  • Lower Concentration: Consider preparing a more dilute stock solution.

  • Buffer Choice: Ensure you are using a recommended buffer. While soluble in aqueous buffers, high salt concentrations may promote aggregation.[3]

Q1.3: What are the stability characteristics of IDR-1002?

A: Lyophilized IDR-1002 is stable for shipping at ambient temperatures.[1] Once reconstituted, its stability is limited. It is best to use fresh solutions for experiments.[1] One study showed less than 5% degradation of the peptide when incubated with human bronchial epithelial cells over 16 hours, suggesting reasonable stability in cell culture conditions for that duration.[4]

Experimental Design and Execution

Q2.1: What is the recommended working concentration for IDR-1002 in cell-based assays?

A: The optimal concentration of IDR-1002 will vary depending on the cell type and the specific assay. However, a common concentration range used in published studies is 20-100 µg/mL.[5] For example, in studies with human peripheral blood mononuclear cells (PBMCs), concentrations within the 20–100 µg/ml range induced over 10-fold more CCL2 and CXCL8 than the parent peptide, IDR-1.[5] In experiments with RAW 264.7 murine macrophages, 20 µg/ml of IDR-1002 was used.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2.2: Is IDR-1002 cytotoxic to mammalian cells?

A: IDR-1002 generally exhibits low cytotoxicity to mammalian cells at effective concentrations.[5][7]

  • It was found to be non-toxic to human neutrophils and PBMCs at concentrations up to 100 µg/mL and 200 µg/mL, respectively.[5]

  • In human bronchial epithelial (HBE) cells and RAW 264.7 cells, IDR-1002 treatment produced less than 5% toxicity.[7]

  • Some derivatives of IDR-1002 have shown higher cytotoxicity, so it is crucial to verify the properties of the specific peptide you are using.[4] A lactate (B86563) dehydrogenase (LDH) assay is a straightforward method to assess cytotoxicity in your cell line.[4][7]

Q2.3: I am not observing the expected immunomodulatory effects. What are some potential reasons?

A: Several factors could contribute to a lack of activity:

  • Peptide Integrity: Ensure the peptide was properly stored and handled to prevent degradation. Repeated freeze-thaw cycles can inactivate the peptide.[2]

  • Cell Type and State: The responsiveness to IDR-1002 can be cell-type specific. For instance, its primary targets are monocytic cells and neutrophils.[5][8] The activation state of your cells can also influence their response.

  • Assay-Specific Conditions: The experimental conditions, such as the presence of serum, can impact peptide activity. The microbicidal properties of some host defense peptides are known to be inhibited by serum and divalent cations.[5]

  • Mechanism of Action: IDR-1002 often acts by modulating the host's response rather than through direct action. For example, it doesn't have direct chemoattractive activity itself but enhances monocyte migration towards chemokines.[9][10][11] Your assay must be designed to detect these modulatory effects.

Q2.4: Can IDR-1002 be used in animal models? What are the recommended doses and routes of administration?

A: Yes, IDR-1002 has been used effectively in various murine models of infection and inflammation.[4][5][12]

  • Route of Administration: Intraperitoneal (i.p.) and subcutaneous (s.c.) routes have been successfully used.[4][5]

  • Dose: Doses can range from 50 mg/mouse to 200 mg/mouse (i.p.) for infection models, with significant protection observed at 100 mg/mouse.[5] In a house dust mite-challenged mouse model, a subcutaneous dose of 6 mg/kg was used.[4]

  • Toxicity: While generally well-tolerated, high intravenous doses have been associated with toxicity and accumulation in lung tissue.[13] Higher subcutaneous and intraperitoneal doses can be associated with delayed absorption and precipitation of the peptide in tissues.[13]

Quantitative Data Summary

Table 1: In Vitro Activity of IDR-1002

Cell TypeAssayConcentration (µg/mL)Observed EffectReference
Human PBMCsChemokine Induction (CCL2, CXCL8)20-100>10-fold increase compared to IDR-1[5]
Human MonocytesMigration on Fibronectin20Up to 5-fold enhancement of migration towards chemokines[9][10]
RAW 264.7 MacrophagesTNF-α and COX-2 Inhibition (LPS-induced)20Significant reduction in TNF-α and COX-2 expression[6]
Human Bronchial Epithelial CellsCytotoxicity (LDH assay)up to 50 µM≤15% cytotoxicity[4]

Table 2: In Vivo Efficacy of IDR-1002

Animal ModelRoute of AdministrationDose (per mouse)OutcomeReference
S. aureus Invasive Infectioni.p.100 mgSignificant protection, >5-fold reduction in protective dose vs. IDR-1[5][14]
S. aureus Invasive Infectioni.p.50 mgTrend towards protection[5]
House Dust Mite-Challenged (Asthma)s.c.6 mg/kgSuppressed IL-33 abundance by >40% in the lungs[4]

Experimental Protocols

Protocol 1: In Vitro Chemokine Induction Assay
  • Cell Preparation: Isolate human PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation.[9] Resuspend cells in a suitable culture medium (e.g., RPMI 1640) supplemented with serum as required.

  • Stimulation: Plate the PBMCs at a desired density (e.g., 1x10^6 cells/mL). Add IDR-1002 at various concentrations (e.g., 20, 50, 100 µg/mL). Include a vehicle control (the buffer used to reconstitute the peptide).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatant.

  • Quantification: Measure the concentration of chemokines (e.g., CCL2, CXCL8) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[5][7]

Protocol 2: Monocyte Adhesion Assay
  • Plate Coating: Coat 96-well plates with fibronectin (e.g., 50 µg/mL) overnight at 4°C. Wash the plates with PBS before use.[9]

  • Cell Preparation: Use a human monocytic cell line (e.g., THP-1) or primary human monocytes.

  • Inhibitor Pre-treatment (Optional): To investigate signaling pathways, pre-treat cells with specific inhibitors (e.g., PI3K inhibitor LY294002) for 1 hour before stimulation.[9]

  • Stimulation: Stimulate the cells with IDR-1002 (e.g., 20 µg/mL) for a specified time (e.g., 3 hours).[9]

  • Adhesion: Add the stimulated cells to the fibronectin-coated wells and incubate to allow for adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the adherent cells. This can be done by staining the cells (e.g., with crystal violet) and measuring the absorbance, or by counting the cells in several high-power fields (HPF) using a microscope.[9]

Visualizations: Signaling Pathways and Workflows

IDR1002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response IDR1002 IDR-1002 GPCR G protein-coupled receptor (Gi) IDR1002->GPCR IkappaB IκBα Degradation (Inhibited) IDR1002->IkappaB PI3K PI3K GPCR->PI3K MAPK MAPK (p38, ERK1/2) GPCR->MAPK Integrin β1-Integrin Adhesion Enhanced Adhesion & Migration Integrin->Adhesion Akt Akt PI3K->Akt Akt->Integrin Activation MSK1 MSK1 MAPK->MSK1 Gene_Expression Chemokine Gene Expression MAPK->Gene_Expression NFkB NF-κB (Nuclear Translocation Inhibited) IkappaB->NFkB CREB CREB Phosphorylation MSK1->CREB Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory CREB->Anti_Inflammatory Chemokine_Prod Chemokine Production Gene_Expression->Chemokine_Prod

Caption: IDR-1002 signaling pathways leading to immunomodulatory effects.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Reconstitute Reconstitute Lyophilized IDR-1002 in Aqueous Buffer Dose Perform Dose-Response (e.g., 20-100 µg/mL) Reconstitute->Dose Cells Prepare Target Cells (e.g., PBMCs, Macrophages) Cells->Dose Incubate Incubate Cells with IDR-1002 (e.g., 24h) Dose->Incubate Cytotoxicity Assess Cytotoxicity (LDH Assay) Incubate->Cytotoxicity Supernatant Collect Supernatant for ELISA Incubate->Supernatant Cells_Adhesion Analyze Cell Function (e.g., Adhesion, Migration) Incubate->Cells_Adhesion Data Quantify Cytokine/ Chemokine Levels Supernatant->Data Function_Data Measure Functional Change Cells_Adhesion->Function_Data

Caption: General experimental workflow for in vitro studies with IDR-1002.

References

addressing cytotoxicity of IDR-1002 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the immunomodulatory peptide IDR-1002, with a specific focus on addressing and mitigating cytotoxic effects observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IDR-1002 at therapeutic concentrations?

A1: IDR-1002 is a synthetic innate defense regulator (IDR) peptide designed to modulate the host's immune response. At therapeutic concentrations, its primary mechanism involves enhancing chemokine production and promoting the recruitment of monocytes and neutrophils to sites of infection or injury.[1][2] This activity is mediated through G-protein coupled receptors and the subsequent activation of key signaling pathways, including PI3K, NF-κB, and MAPK.[1][2] IDR-1002 is valued for its ability to bolster the host's innate immunity while suppressing harmful inflammatory responses, such as reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[3]

Q2: Why does IDR-1002 exhibit cytotoxicity at high concentrations?

A2: While IDR-1002 has low toxicity at recommended concentrations, high concentrations can lead to off-target effects resulting in cell death.[1][3] Like many cationic peptides, supraphysiological levels of IDR-1002 are hypothesized to cause cytotoxicity through two primary mechanisms:

  • Membrane Disruption: Excessive peptide concentrations can lead to the destabilization of the cell membrane's lipid bilayer, increasing its permeability and leading to necrotic cell death.

  • Induction of Apoptosis: High intracellular concentrations can induce significant cellular stress, particularly on mitochondria. This can trigger the intrinsic apoptotic pathway, leading to the release of cytochrome c and the activation of a caspase cascade (caspases 9 and 3), resulting in programmed cell death.[4][5][6][7]

Q3: How should I properly dissolve and store IDR-1002 to minimize experimental variability?

A3: Proper handling is critical to ensure the peptide's stability and activity.

  • Dissolution: For initial stock solutions, dissolve lyophilized IDR-1002 in sterile, nuclease-free water. Avoid using organic solvents unless specified by the manufacturer, as they can alter the peptide's secondary structure.

  • Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light.[8] After reconstitution, create single-use aliquots of the stock solution and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

Q4: Can Trifluoroacetate (TFA) salts from the synthesis process affect my cytotoxicity results?

A4: Yes. Peptides are often purified using HPLC and isolated as TFA salts. Residual TFA in the lyophilized product can be acidic and may induce cellular stress or inhibit cell proliferation, confounding cytotoxicity data.[9] If you observe cytotoxicity at lower-than-expected concentrations, consider using a TFA-free grade of the peptide or performing a salt exchange into a buffer like HCl or acetate.

Troubleshooting Guide

Problem: I am observing significant cytotoxicity even within the recommended therapeutic range.

This issue can arise from several factors unrelated to the peptide's intrinsic properties. Follow this troubleshooting workflow to identify the potential cause.

G start Start: Unexpected Cytotoxicity Observed check_storage 1. Verify Peptide Handling - Stored at -20°C/-80°C? - Aliquoted to avoid freeze-thaw? start->check_storage check_solubility 2. Check for Aggregation - Is the stock solution clear? - Was it vortexed thoroughly? check_storage->check_solubility aggregation_issue Precipitate Visible? check_solubility->aggregation_issue check_culture 3. Assess Cell Culture Health - Cells at optimal confluency? - Free of contamination (e.g., Mycoplasma)? check_assay 4. Review Assay Protocol - Serum concentration appropriate? - Reagents expired? check_culture->check_assay Healthy re_culture Solution: Use a fresh batch of cells. Perform contamination check. check_culture->re_culture Problem Found re_assay Solution: Optimize assay conditions. (e.g., test in serum-free media). check_assay->re_assay Problem Found contact_support End: If issues persist, contact technical support. check_assay->contact_support No Issues aggregation_issue->check_culture No reconstitute Solution: Re-dissolve a fresh vial. Consider sonication. aggregation_issue->reconstitute Yes reconstitute->contact_support re_culture->contact_support re_assay->contact_support

Caption: Troubleshooting workflow for unexpected IDR-1002 cytotoxicity.

Data on IDR-1002 Activity and Cytotoxicity

For optimal experimental design, it is crucial to use IDR-1002 within its therapeutic window. The tables below provide recommended starting concentrations and comparative cytotoxicity data across different human cell lines.

Table 1: Recommended Starting Concentrations for IDR-1002 in Various Cell Lines

Cell Line Cell Type Recommended Concentration (µg/mL) Primary Effect
THP-1 Monocyte/Macrophage 5 - 20 Chemokine Induction, Adhesion[10]
hPBMCs Peripheral Blood Mononuclear Cells 10 - 50 Chemokine Production[1][2]
HBE Bronchial Epithelial 10 - 50 Anti-inflammatory Response[3]

| HEK293 | Embryonic Kidney | 5 - 25 | Signaling Pathway Analysis |

Table 2: Comparative Cytotoxicity (IC₅₀) of IDR-1002 after 24-hour Exposure

Cell Line Assay Type IC₅₀ (µg/mL) Notes
THP-1 MTT > 100 Low cytotoxicity observed.[10]
hPBMCs LDH Release > 200 Very low cytotoxicity observed.[1]
HBE LDH Release > 50 Minimal cytotoxicity in this range.[3]

| Jurkat | MTT | ~ 75 | T-cell lines may show higher sensitivity. |

Note: Data are representative. Researchers should determine the optimal concentration for their specific cell type and experimental conditions.

Signaling Pathways and Experimental Models

Hypothesized High-Concentration Cytotoxicity Pathway

At supraphysiological levels, IDR-1002 may induce apoptosis through the mitochondrial (intrinsic) pathway. This is distinct from its immunomodulatory signaling at therapeutic doses.

G high_idr High Concentration IDR-1002 (>75 µg/mL) membrane Mitochondrial Outer Membrane Permeabilization high_idr->membrane induces stress cyto_c Cytochrome c Release membrane->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

References

Navigating IDR-1002: A Technical Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with the synthetic immunomodulatory peptide, IDR-1002. This guide addresses specific issues that may arise during experimentation, offering data-driven insights and detailed protocols to refine your research methodologies.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for IDR-1002?

IDR-1002 is an innate defense regulator (IDR) peptide that modulates the host's immune response rather than acting as a direct antimicrobial agent. Its primary mechanism involves the induction of chemokines, which are signaling proteins that attract immune cells, such as neutrophils and monocytes, to the site of infection or inflammation.[1][2][3] This process is mediated through a G-protein coupled receptor and involves the activation of key signaling pathways, including PI3K, NF-κB, and MAPK.[2][3]

2. How should IDR-1002 be reconstituted and stored for optimal stability?

For consistent results, proper handling and storage of IDR-1002 are crucial.

  • Reconstitution: Reconstitute lyophilized IDR-1002 in a sterile, aqueous buffer.[1] For in vitro assays, endotoxin-free water can be used.[4]

  • Short-term Storage: Lyophilized peptide is stable at room temperature for several days to weeks.[5]

  • Long-term Storage of Lyophilized Peptide: For periods longer than four weeks, store lyophilized IDR-1002 at -20°C or -80°C.[5]

  • Storage of Solutions: Once reconstituted, it is best to prepare and use solutions on the same day.[1] If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1][6] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[1]

3. What is the typical effective concentration range for IDR-1002 in in vitro assays?

The effective concentration of IDR-1002 can vary depending on the cell type and the specific assay. However, published studies provide a general range:

  • Chemokine Induction in Human PBMCs: Significant induction of chemokines like CCL2 and CXCL8 has been observed in the 20–100 µg/mL range.[2]

  • Anti-inflammatory Effects in Macrophages: Concentrations of 12.5, 25, or 50 µM have been shown to reduce LPS-induced inflammatory cytokines.[7]

  • Monocyte Migration and Adhesion: Enhancement of monocyte migration has been demonstrated at 20 µg/mL.[8]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: Inconsistent or No Chemokine Induction Observed

Potential Cause Troubleshooting Step
Improper Peptide Handling Ensure the peptide was reconstituted and stored correctly, avoiding multiple freeze-thaw cycles which can degrade the peptide.[6][9] Prepare fresh solutions for each experiment if possible.[1]
Suboptimal Peptide Concentration Perform a dose-response curve to identify the optimal concentration for your cell type. Effective concentrations can range from 20 to 100 µg/mL.[2]
Cell Line Variability The response to IDR-1002 can be cell-type specific. Ensure the cell line you are using is responsive to IDR-1002. Primary cells like PBMCs or macrophages are commonly used.[2][7]
Incorrect Incubation Time Chemokine production is time-dependent. For qRT-PCR analysis of chemokine mRNA, a 4-hour stimulation may be sufficient, while protein detection by ELISA often requires a longer incubation of 24 hours.[2]
Assay Sensitivity Verify the sensitivity of your ELISA or qRT-PCR assay for the specific chemokines of interest.

Issue 2: Unexpected Cytotoxicity in Cell-Based Assays

Potential Cause Troubleshooting Step
High Peptide Concentration Although IDR-1002 generally shows low cytotoxicity to mammalian cells, very high concentrations may impact cell viability.[2] Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range for your specific cell line.[10][11][12]
Contaminants in Peptide Preparation Ensure the peptide is of high purity (>95%). Contaminants from synthesis, such as trifluoroacetic acid (TFA), can sometimes cause cellular stress.[9]
Cell Line Sensitivity Some cell lines may be more sensitive to peptides than others. Compare the cytotoxicity of IDR-1002 with a known cytotoxic compound as a positive control.

Issue 3: Lack of In Vivo Efficacy

Potential Cause Troubleshooting Step
Incorrect Dosage or Administration Route The effective in vivo dose can vary depending on the animal model and the nature of the study. Doses around 200 µ g/mouse administered intraperitoneally have been shown to be protective in a S. aureus infection model.[2] The route of administration (e.g., intraperitoneal, subcutaneous, intratracheal) can significantly impact biodistribution and efficacy.[13]
Timing of Administration The timing of IDR-1002 administration relative to the inflammatory or infectious challenge is critical. It has been shown to be effective both prophylactically (administered before the challenge) and therapeutically (administered after the challenge).[2][7]
Animal Model Specifics The choice of animal model and the specific pathogen or inflammatory stimulus can influence the outcome. The efficacy of IDR-1002 has been demonstrated in models of bacterial infection and lung inflammation.[2][7]
Peptide Stability and Bioavailability Consider the in vivo stability and pharmacokinetics of the peptide. Formulation strategies, such as using nanoparticles, may improve biocompatibility and circulation time.[13]

Quantitative Data Summary

Table 1: In Vitro Efficacy of IDR-1002

Cell Type Assay Concentration Observed Effect Reference
Human PBMCsChemokine Induction (ELISA)20-100 µg/mLIncreased production of CCL2 and CXCL8[2]
Mouse Bone Marrow-Derived MacrophagesChemokine Induction (qRT-PCR)100 µg/mLIncreased expression of CCL4, CCL7, CCL20, CXCL1[2]
RAW 264.7 MacrophagesAnti-inflammatory (ELISA)12.5, 25, 50 µMReduction of LPS-induced IL-6, TNF-α, MCP-1[7]
Human MonocytesCell Migration20 µg/mLEnhanced migration towards chemokines on fibronectin[8]
Human Bronchial Epithelial CellsCytotoxicity (LDH assay)10 µM≤15% cytotoxicity[10]

Table 2: In Vivo Efficacy of IDR-1002

Animal Model Infection/Inflammation Model Dose Administration Route Observed Effect Reference
C57BL/6 MiceS. aureus infection200 µ g/mouse IntraperitonealSignificant reduction in bacterial load[2]
C57BL/6 MiceE. coli infection200 µ g/mouse IntraperitonealProtection against infection[2][3]
MiceP. aeruginosa lung infection--Reduced pro-inflammatory cytokines[7]

Experimental Protocols

Protocol 1: In Vitro Chemokine Induction Assay in Human PBMCs

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Peptide Stimulation: Add IDR-1002 to the wells at desired concentrations (e.g., a serial dilution from 100 µg/mL). Include a vehicle control (the buffer used to dissolve the peptide).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the cell-free supernatant.

  • Chemokine Quantification: Measure the concentration of chemokines (e.g., CCL2, CXCL8) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: In Vivo Murine Model of Bacterial Infection

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

  • Peptide Administration: Administer a single dose of IDR-1002 (e.g., 200 µ g/mouse ) via intraperitoneal injection. Administer a vehicle control (e.g., sterile saline) to a control group of mice.

  • Bacterial Challenge: After a specified time (e.g., 4 hours for prophylactic treatment), infect the mice with a sublethal dose of Staphylococcus aureus via intraperitoneal injection.

  • Monitoring: Monitor the mice for signs of infection.

  • Bacterial Load Determination: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice and collect peritoneal lavage fluid. Plate serial dilutions of the lavage fluid on appropriate agar (B569324) plates to determine the bacterial colony-forming units (CFU).

Visualizing Key Pathways and Workflows

IDR1002_Signaling_Pathway IDR1002 IDR-1002 GPCR G-protein Coupled Receptor IDR1002->GPCR PI3K PI3K GPCR->PI3K MAPK MAPK (p38, ERK1/2) GPCR->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Chemokine_Gene_Expression Chemokine Gene Expression (CCL2, CXCL8, etc.) NFkB->Chemokine_Gene_Expression MAPK->NFkB Leukocyte_Recruitment Leukocyte Recruitment (Neutrophils, Monocytes) Chemokine_Gene_Expression->Leukocyte_Recruitment

Caption: IDR-1002 signaling pathway for chemokine induction.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute IDR-1002 Stimulate Stimulate Cells with IDR-1002 Reconstitute->Stimulate Isolate_Cells Isolate/Culture Cells (e.g., PBMCs) Isolate_Cells->Stimulate Incubate Incubate (4-24h) Stimulate->Incubate Collect_Supernatant Collect Supernatant/Lysate Incubate->Collect_Supernatant Analyze Analyze Chemokines (ELISA/qRT-PCR) Collect_Supernatant->Analyze

Caption: General workflow for in vitro chemokine induction assays.

Troubleshooting_Logic Start Inconsistent Results? Check_Peptide Check Peptide Handling (Storage, Reconstitution) Start->Check_Peptide Check_Concentration Verify Concentration (Dose-Response) Start->Check_Concentration Check_Cells Assess Cell Viability and Responsiveness Start->Check_Cells Check_Protocol Review Experimental Protocol (Timing, Reagents) Start->Check_Protocol Consistent_Results Consistent Results Check_Peptide->Consistent_Results Check_Concentration->Consistent_Results Check_Cells->Consistent_Results Check_Protocol->Consistent_Results

Caption: Logical troubleshooting flow for IDR-1002 experiments.

References

IDR-1002 Technical Support Center: Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and solubilizing the innate defense regulator peptide, IDR-1002. Find answers to frequently asked questions, step-by-step troubleshooting guides, and detailed experimental protocols to ensure successful preparation of IDR-1002 for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is IDR-1002 and what are its key chemical properties?

IDR-1002 is a synthetic, 12-amino acid cationic peptide with the sequence VQRWLIVWRIRK-NH2.[1][2] It is an innate defense regulator known for its immunomodulatory, anti-inflammatory, and anti-infective properties.[3][4] As a cationic peptide, its positive charge, primarily from arginine (R) and lysine (B10760008) (K) residues, generally promotes solubility in aqueous solutions.[5][6]

Q2: What is the primary recommended solvent for reconstituting lyophilized IDR-1002?

The primary recommended solvent is sterile, high-purity deionized water.[2] Many suppliers also indicate that IDR-1002 is soluble in aqueous buffers.[3] It is always best to start with the simplest solvent system before moving to more complex buffers or additives.

Q3: My IDR-1002 is not dissolving completely in water or my buffer. What should I do?

Peptide solubility can be influenced by factors such as concentration, pH, and ionic strength. If you encounter issues, please refer to the Troubleshooting Guide for IDR-1002 Solubility below for a step-by-step approach. This may involve techniques like sonication or pH adjustment.[7][8]

Q4: Is there a concentration limit above which I can expect solubility problems?

While a specific maximum solubility is not always reported, higher peptide concentrations can lead to aggregation and precipitation.[9] It is recommended to prepare stock solutions at a manageable concentration (e.g., 1-10 mg/mL) and then dilute to the final working concentration. Always ensure the solution is clear and free of precipitates before use.[3]

Q5: How should I properly store IDR-1002?

  • Lyophilized Peptide : Store desiccated at -20°C for long-term stability.[3]

  • Stock Solutions : After reconstitution, it is best to prepare and use solutions on the same day.[3] If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3][10]

Q6: Can I use organic co-solvents like DMSO to dissolve IDR-1002?

For cationic peptides like IDR-1002, organic solvents are typically not the first choice. However, if aqueous methods fail, a small amount of a compatible organic solvent such as DMSO can be used to first wet and dissolve the peptide, followed by a stepwise dilution with your aqueous buffer.[7][8] Be mindful that solvents like DMSO can impact cellular assays, so the final concentration should be kept to a minimum (often <1% v/v).[7]

Technical Data Summary

The following tables summarize the key properties of IDR-1002 and the recommended conditions for solubilization.

Table 1: IDR-1002 Chemical and Biological Properties

PropertyDescription
Sequence H-Val-Gln-Arg-Trp-Leu-Ile-Val-Trp-Arg-Ile-Arg-Lys-NH2[3]
CAS Number 1224095-25-3[3]
Nature Synthetic Cationic Amphipathic Peptide[1][5]
Purity >95%[3]
Biological Activity An innate defense regulator peptide that enhances chemokine production and leukocyte recruitment to protect against bacterial infections.[3][11] It exhibits immunomodulatory and anti-inflammatory properties by modulating PI3K, NF-κB, and MAPK signaling pathways.[1][4]

Table 2: Summary of Solubilization Strategies for IDR-1002

StepSolvent/MethodpH ConditionProcedure & Rationale
1 Sterile Deionized WaterNeutralThe simplest solvent system and the recommended starting point.[2]
2 Physical AgitationAs isGentle vortexing or brief sonication can break up small aggregates and enhance dissolution.[7][8]
3 Acidic Buffer / Dilute Acetic AcidAcidic (pH < 7)As a basic peptide (net positive charge), solubility is often enhanced at a pH below its isoelectric point (pI). Add 10% acetic acid dropwise to aid dissolution.[7][12]
4 Organic Co-solvent (e.g., DMSO)As isUse as a last resort. Dissolve peptide completely in a minimal volume of DMSO first, then slowly add the aqueous buffer to the desired concentration while vortexing.[7][8]
5 CentrifugationFinal SolutionBefore use, always centrifuge the solution to pellet any undissolved micro-particulates, ensuring a clear supernatant for your experiment.[7][12]

Troubleshooting Guide & Experimental Protocols

Visual Troubleshooting Workflow

This diagram outlines the logical steps to follow when encountering solubility issues with IDR-1002.

G cluster_workflow IDR-1002 Solubility Troubleshooting Workflow start Start with Lyophilized IDR-1002 step1 1. Add Sterile Water (Target Concentration) start->step1 check1 Is Solution Clear? step1->check1 step2 2. Gentle Vortexing & Brief Sonication check1->step2 No end_success Solution Ready for Use check1->end_success Yes check2 Is Solution Clear? step2->check2 step3 3. Add 10% Acetic Acid (Dropwise) check2->step3 No check2->end_success Yes check3 Is Solution Clear? step3->check3 step4 4. Use Organic Co-solvent (DMSO) (Last Resort) check3->step4 No check3->end_success Yes final_step 5. Centrifuge to Remove Particulates step4->final_step end_fail Consult Technical Support (Consider lower concentration) step4->end_fail final_step->end_success

Caption: A step-by-step workflow for dissolving IDR-1002.

Protocol 1: Standard Reconstitution of IDR-1002

This protocol is for the routine reconstitution of IDR-1002 in an aqueous solvent.

  • Equilibration : Before opening, allow the vial of lyophilized IDR-1002 to warm to room temperature to prevent condensation.

  • Solvent Addition : Using a sterile pipette tip, add the desired volume of sterile, deionized water or buffer (e.g., PBS, pH 7.4) to the vial to achieve the target stock concentration (e.g., 1 mg/mL).

  • Dissolution : Cap the vial and vortex gently for 10-20 seconds. Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Sonication (Optional) : If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[8] Allow the solution to return to room temperature.

  • Final Check : If the solution is clear, it is ready for use or for aliquoting. If particulates persist, proceed to the advanced protocol.

  • Storage : For storage, dispense into single-use aliquots, and store at -20°C or -80°C.[3][10]

Protocol 2: Enhanced Solubility Protocol for Problematic Batches

Use this protocol when standard reconstitution fails.

  • Initial Attempt : Follow steps 1-3 of the Standard Reconstitution Protocol.

  • pH Adjustment : If the peptide remains insoluble, add 10% aqueous acetic acid dropwise to the solution while vortexing.[7][8] Monitor for dissolution after each drop. This is effective because IDR-1002 is a basic peptide and its solubility increases in acidic conditions.

  • Final Filtration/Centrifugation : Once dissolved, or if a fine precipitate remains, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material.[7]

  • Supernatant Collection : Carefully collect the clear supernatant. This is your final, clarified stock solution. Note that the final concentration may be slightly lower than calculated if significant material was pelleted.

  • Use and Storage : Use the clarified solution immediately or aliquot for storage as described previously.

IDR-1002 Signaling Pathway

IDR-1002 exerts its immunomodulatory effects by engaging specific host cell signaling pathways. Chemokine induction by IDR-1002 is mediated through a G-protein coupled receptor (GPCR) and subsequent activation of the PI3K, NF-κB, and MAPK signaling cascades.[1][11] This ultimately leads to enhanced recruitment of immune cells like neutrophils and monocytes to the site of infection or inflammation.[1][11]

G cluster_pathway IDR-1002 Signaling Pathway IDR1002 IDR-1002 GPCR Gi-Coupled Receptor IDR1002->GPCR PI3K PI3K GPCR->PI3K NFkB NF-κB GPCR->NFkB MAPK MAPK (p38, ERK1/2) GPCR->MAPK Akt Akt PI3K->Akt Integrin β1-Integrin Activation Akt->Integrin Chemokines Chemokine Induction (e.g., CCL2) NFkB->Chemokines MAPK->Chemokines Recruitment Enhanced Monocyte Migration & Adhesion Integrin->Recruitment Chemokines->Recruitment

Caption: IDR-1002 signaling via GPCR, PI3K/Akt, and MAPK pathways.

References

adjusting IDR-1002 treatment duration for optimal immune response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the synthetic innate defense regulator peptide, IDR-1002. The information is designed to help optimize experimental conditions, particularly treatment duration, to achieve the desired immunomodulatory effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IDR-1002?

A1: IDR-1002 is an immunomodulatory peptide that functions by modulating the innate immune response. Unlike traditional antibiotics, it does not have direct significant antimicrobial activity.[1][2][3] Its primary mechanism involves enhancing chemokine induction and promoting the recruitment of leukocytes, such as neutrophils and monocytes, to the site of infection or inflammation.[4][5] It can also suppress excessive pro-inflammatory responses, making it a unique regulator of immunity.[6][7]

Q2: How should I properly handle and store IDR-1002 to ensure its stability?

A2: Proper handling and storage are critical for maintaining the bioactivity of IDR-1002. It is recommended to store the lyophilized peptide at -20°C. Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. For short-term storage of solutions, -20°C is recommended for up to one month. If possible, use freshly prepared solutions for each experiment. The stability of peptides in solution can be affected by pH, with a range of 5-7 being optimal, and the presence of proteases in cell culture media can lead to degradation over longer incubation times.

Q3: What is a typical starting concentration and treatment duration for in vitro experiments with IDR-1002?

A3: Based on published studies, a typical starting concentration for IDR-1002 in vitro is in the range of 10-100 µg/mL.[8][9] However, the optimal concentration will depend on the cell type and the specific biological question being addressed. For treatment duration, a common time point for assessing chemokine and cytokine production is 24 hours.[8] However, shorter (e.g., 1-4 hours) and longer time points should be tested in a preliminary time-course experiment to determine the peak response for your specific experimental system.[10]

Troubleshooting Guide: Optimizing IDR-1002 Treatment Duration

This guide addresses common issues researchers may encounter when determining the optimal treatment duration for IDR-1002 in their experiments.

Problem Possible Cause Suggested Solution
No observable effect on cytokine/chemokine production after 24-hour treatment. Suboptimal Incubation Time: The peak response may occur at an earlier or later time point. Cytokine and chemokine production kinetics can vary significantly between different cell types and stimuli.Perform a Time-Course Experiment: Treat your cells with IDR-1002 and collect samples at multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours). Analyze the expression of your target cytokines/chemokines at each time point to identify the optimal incubation period.
Peptide Degradation: Peptides can be degraded by proteases present in serum-containing cell culture media, especially during long incubation periods.Use Serum-Free or Low-Serum Media: If your cell type allows, consider using serum-free or reduced-serum media to minimize proteolytic degradation. Replenish IDR-1002: For very long incubation periods (>48 hours), consider a partial media change with fresh IDR-1002.
Incorrect Assay Timing: The timing of sample collection and the assay itself is crucial. Cytokine levels can be transient.Optimize Assay Protocol: Refer to the manufacturer's instructions for your cytokine detection assay (e.g., ELISA, CBA) for recommended incubation times. Ensure that sample collection and processing are performed consistently.
High background or inconsistent results in immune assays. Cell Health and Density: Unhealthy or overly confluent cells can produce inconsistent inflammatory responses.Maintain Consistent Cell Culture Practices: Use cells with a low passage number and ensure they are in the logarithmic growth phase. Seed cells at a consistent density for all experiments.
Reagent Preparation and Handling: Improperly reconstituted or stored IDR-1002 can lead to loss of activity. Contaminated reagents can also cause high background.Follow Peptide Handling Guidelines: Aliquot reconstituted IDR-1002 to avoid freeze-thaw cycles. Use sterile, high-quality reagents and maintain aseptic technique.
Observed effect is weaker than expected based on published data. Cell Type Differences: The responsiveness to IDR-1002 can vary significantly between different cell types (e.g., primary cells vs. cell lines, murine vs. human).Titrate IDR-1002 Concentration: Perform a dose-response experiment to determine the optimal concentration of IDR-1002 for your specific cell type.
Stimulus Strength (if applicable): If co-stimulating with an inflammatory agent (e.g., LPS), the concentration of the stimulus can influence the magnitude of the IDR-1002 effect.Optimize Stimulus Concentration: Titrate the concentration of your inflammatory stimulus to find a level that induces a measurable response without causing excessive cytotoxicity.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal IDR-1002 Incubation Time for Cytokine Production

  • Cell Seeding: Seed your target cells (e.g., murine macrophages like RAW 264.7 or human peripheral blood mononuclear cells - PBMCs) in a 24-well plate at a predetermined optimal density. Allow cells to adhere and stabilize overnight.

  • IDR-1002 Preparation: Reconstitute lyophilized IDR-1002 in sterile, endotoxin-free water or a recommended buffer to create a stock solution. Further dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 50 µg/mL).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing IDR-1002. For a negative control, add medium without IDR-1002.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 12, 24, and 48 hours), collect the cell culture supernatant from triplicate wells for each condition.

  • Sample Storage: Centrifuge the collected supernatants to pellet any detached cells and store the clarified supernatant at -80°C until analysis.

  • Cytokine Analysis: Quantify the concentration of your target cytokines/chemokines (e.g., MCP-1, IL-6, TNF-α) in the supernatants using a suitable immunoassay such as ELISA or a multiplex bead array.

  • Data Analysis: Plot the cytokine concentration against the incubation time to visualize the kinetics of the response and determine the time point of peak production.

Protocol 2: Dose-Response Experiment for IDR-1002 Activity

  • Cell Seeding: Seed cells as described in Protocol 1.

  • IDR-1002 Dilution Series: Prepare a serial dilution of IDR-1002 in your cell culture medium to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Cell Treatment: Treat the cells with the different concentrations of IDR-1002 for the optimal duration determined in your time-course experiment. Include a vehicle control.

  • Sample Collection and Analysis: Collect and analyze the supernatants for your cytokine of interest as described in Protocol 1.

  • Data Analysis: Plot the cytokine concentration against the IDR-1002 concentration to determine the effective concentration range and the EC50 (half-maximal effective concentration).

Visualizations

IDR1002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response IDR1002 IDR-1002 GPCR Gαi-coupled Receptor IDR1002->GPCR PI3K PI3K GPCR->PI3K NFkB IKK -> IκBα (degradation) -> NF-κB GPCR->NFkB MAPK MAPK (p38, ERK) GPCR->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription NFkB->Transcription translocation MAPK->Transcription activation Chemokines Chemokine Production (e.g., MCP-1) Transcription->Chemokines Cytokines Pro/Anti- inflammatory Cytokines Transcription->Cytokines Recruitment Leukocyte Recruitment Chemokines->Recruitment

Caption: Simplified signaling pathway of IDR-1002 leading to immunomodulatory responses.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells Prepare_IDR1002 2. Prepare IDR-1002 (Dose-Response or Time-Course) Cell_Culture->Prepare_IDR1002 Treat_Cells 3. Treat Cells with IDR-1002 Prepare_IDR1002->Treat_Cells Incubate 4. Incubate for Specified Duration(s) Treat_Cells->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Assay 6. Perform Immunoassay (ELISA, CBA) Collect_Supernatant->Assay Analyze_Data 7. Analyze and Plot Data Assay->Analyze_Data Troubleshooting_Logic cluster_checks Initial Checks cluster_optimization Experimental Optimization cluster_solution Solution Start Problem: Unexpected Results with IDR-1002 Check_Peptide Is the peptide handled and stored correctly? Start->Check_Peptide Check_Cells Are the cells healthy and at the correct density? Start->Check_Cells Check_Reagents Are all other reagents within their expiry and sterile? Start->Check_Reagents Time_Course Perform a Time-Course Experiment Check_Peptide->Time_Course Check_Cells->Time_Course Check_Reagents->Time_Course Dose_Response Perform a Dose-Response Experiment Time_Course->Dose_Response Optimal_Condition Identify Optimal Treatment Duration and Concentration Dose_Response->Optimal_Condition

References

Validation & Comparative

Comparative Analysis of IDR-1002's Anti-Inflammatory Effects in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of the synthetic immunomodulatory peptide IDR-1002's anti-inflammatory properties in primary human cells, with a comparative assessment against the natural host defense peptide LL-37 and the corticosteroid dexamethasone (B1670325).

This guide provides an objective comparison of the anti-inflammatory performance of Innate Defense Regulator (IDR)-1002 in primary human cells. The data presented is compiled from multiple studies to offer a quantitative and qualitative assessment of its efficacy against established anti-inflammatory agents. Detailed experimental protocols and signaling pathway diagrams are included to support the experimental data and provide a framework for future research.

Quantitative Data Summary

The anti-inflammatory activity of IDR-1002 has been validated in various primary human cell types, including Peripheral Blood Mononuclear Cells (PBMCs) and Primary Human Bronchial Epithelial Cells (PBECs). The following tables summarize the quantitative effects of IDR-1002 on cytokine production in comparison to LL-37 and dexamethasone.

Table 1: Modulation of Pro-Inflammatory Cytokines in Human PBMCs
CompoundCell TypeStimulantTarget CytokineConcentration of Compound% Inhibition/ModulationReference
IDR-1002 Human PBMCsLPSIL-1βNot SpecifiedSuppression[1]
IDR-1002 Human PBMCsLPSTNF-α20 µg/mLSignificant Suppression[2]
IDR-1002 Human PBMCsLPSIL-1020 µg/mLSignificant Suppression[2]
LL-37 Human PBMCsLPSTNF-α5-20 µg/mLDose-dependent decrease[3]
LL-37 Human PBMCsLPSIL-1β5-20 µg/mLDose-dependent decrease[3]
LL-37 Human PBMCsLPSIL-65-20 µg/mLDose-dependent decrease[3]
LL-37 Human PBMCsLPSIL-85-20 µg/mLDose-dependent decrease[3]
Dexamethasone Human PBMCsLPSIL-1010⁻⁶ M61.1% inhibition of production[4]
Dexamethasone Human PBMCsanti-CD3/anti-CD28IL-2, IL-4, IL-6, IL-10, IL-17A, IFN-γ, TNF, IL-1β1000 nMSignificant reduction (p < 0.001 for most)[2]
Dexamethasone Human PBMCsSARS-CoV-2 S1IL-6, IL-1β10-100 nMSignificant reduction (p < 0.001)[5]
Table 2: Modulation of Inflammatory Mediators in Human Bronchial Epithelial Cells
CompoundCell TypeStimulantTarget MediatorConcentration of Compound% Inhibition/ModulationReference
IDR-1002 Human Primary Bronchial Epithelial Cells (PBECs)IFN-γ/TNF-αIL-33Not SpecifiedAbrogated production[6]
IDR-1002 Human Bronchial Epithelial Cells (HBEC-3KT)IFN-γIL-3310 µM85 ± 7% suppression[1]
IDR-1002 Human Bronchial Epithelial Cells (HBEC-3KT)-IL-1RA10 µM2.6 ± 0.4-fold increase[1]
IDR-1002 Human Bronchial Epithelial Cells (HBEC-3KT)-Stanniocalcin-110 µM4 ± 0.3-fold increase[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isolation and Culture of Primary Human Bronchial Epithelial Cells (PBECs)

This protocol outlines the general steps for establishing primary PBEC cultures for in vitro inflammatory assays.

  • Cell Source: Obtain human bronchial brushings or lung tissue from healthy donors.

  • Cell Isolation:

    • For brushings, agitate the brushes in a sterile medium to dislodge cells.

    • For tissue, use enzymatic digestion (e.g., with pronase and DNase I) to release epithelial cells.

  • Fibroblast Removal: Plate the cell suspension in a serum-containing medium for a short period (e.g., 1 hour) to allow fibroblasts to adhere preferentially.

  • Epithelial Cell Culture: Collect the supernatant containing the unadhered epithelial cells and culture them in a serum-free bronchial epithelial growth medium (BEGM) on collagen-coated plates.

  • Air-Liquid Interface (ALI) Culture (for differentiation):

    • Once confluent, seed the cells onto permeable supports (e.g., Transwells®).

    • When the cells reach confluence on the supports, remove the apical medium to expose the cells to air.

    • Maintain the culture by changing the basal medium every 2-3 days for at least 21 days to allow for differentiation into a pseudostratified epithelium.

  • Inflammatory Stimulation: Treat the differentiated or undifferentiated PBECs with inflammatory stimuli (e.g., IFN-γ and TNF-α) with or without the test compounds (IDR-1002, LL-37, dexamethasone) for a specified duration (e.g., 24 hours).

  • Analysis: Collect cell culture supernatants and/or cell lysates for cytokine/protein analysis by ELISA or Western blot.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Cytokine Measurement

This protocol describes the isolation of PBMCs from whole blood and subsequent analysis of cytokine production.

  • Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • PBMC Isolation by Density Gradient Centrifugation:

    • Dilute the whole blood with an equal volume of phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Aspirate the upper layer (plasma) and carefully collect the buffy coat layer containing the PBMCs.

  • Washing: Wash the collected PBMCs with PBS and centrifuge to pellet the cells. Repeat the wash step to remove platelets and residual density gradient medium.

  • Cell Counting and Plating: Resuspend the PBMC pellet in a complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum). Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the cells at a desired density (e.g., 1 x 10⁶ cells/mL) in multi-well plates.

  • Stimulation and Treatment:

    • Pre-incubate the PBMCs with various concentrations of the test compounds (IDR-1002, LL-37, dexamethasone) for a specified time (e.g., 1 hour).

    • Add the inflammatory stimulus (e.g., Lipopolysaccharide - LPS) and incubate for the desired period (e.g., 18-24 hours).

  • Cytokine Analysis (ELISA):

    • Centrifuge the plates and collect the cell-free supernatants.

    • Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10).

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of IDR-1002, LL-37, and dexamethasone are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

IDR-1002 Signaling Pathway

IDR-1002 exerts its anti-inflammatory effects by modulating key intracellular signaling cascades, including the MAPK and NF-κB pathways. It can also induce the production of anti-inflammatory mediators.

IDR1002_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway IDR-1002 IDR-1002 GPCR G-protein-coupled receptor IDR-1002->GPCR IκBα IκBα IDR-1002->IκBα inhibits degradation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IκBα degradation PI3K PI3K GPCR->PI3K p38 p38 MSK1 MSK1 p38->MSK1 ERK1/2 ERK1/2 ERK1/2->MSK1 CREB CREB MSK1->CREB phosphorylation NF-κB NF-κB IκBα->NF-κB releases NF-κB_nucleus NF-κB (in nucleus) NF-κB->NF-κB_nucleus Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB_nucleus->Pro-inflammatory\nCytokines transcription PI3K->p38 PI3K->ERK1/2 Anti-inflammatory\nMediators Anti-inflammatory Mediators CREB->Anti-inflammatory\nMediators transcription LL37_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LL-37 LL-37 LPS LPS LL-37->LPS binds and neutralizes FPR2 FPR2 LL-37->FPR2 P2X7 P2X7 LL-37->P2X7 TLR4 TLR4 LPS->TLR4 NF-κB\nPathway NF-κB Pathway TLR4->NF-κB\nPathway MAPK\nPathway MAPK Pathway FPR2->MAPK\nPathway PI3K/Akt\nPathway PI3K/Akt Pathway FPR2->PI3K/Akt\nPathway Inflammasome\nActivation Inflammasome Activation P2X7->Inflammasome\nActivation Pro-inflammatory\nResponse Pro-inflammatory Response MAPK\nPathway->Pro-inflammatory\nResponse Anti-inflammatory\nResponse Anti-inflammatory Response PI3K/Akt\nPathway->Anti-inflammatory\nResponse NF-κB\nPathway->Pro-inflammatory\nResponse Inflammasome\nActivation->Pro-inflammatory\nResponse Dexamethasone_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR_complex GR-HSP Complex Dexamethasone->GR_complex binds Active_GR Active GR GR_complex->Active_GR activates GRE Glucocorticoid Response Element Active_GR->GRE binds (Transactivation) NF-κB NF-κB Active_GR->NF-κB binds and inhibits (Transrepression) AP-1 AP-1 Active_GR->AP-1 binds and inhibits (Transrepression) Anti-inflammatory\nGenes Anti-inflammatory Genes GRE->Anti-inflammatory\nGenes upregulates Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB->Pro-inflammatory\nGenes AP-1->Pro-inflammatory\nGenes

References

A Comparative Guide to Innate Defense Regulator Peptides: IDR-1002 and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of burgeoning antimicrobial resistance, the focus of novel therapeutic development has pivoted towards modulating the host's own immune system. Innate Defense Regulator (IDR) peptides have emerged as a promising class of immunomodulatory agents that enhance the host's innate ability to combat infections while dampening potentially harmful inflammatory responses. This guide provides a detailed comparison of a prominent synthetic IDR peptide, IDR-1002, with other key players in the field: its precursor IDR-1, the closely related IDR-1018, and the well-characterized human cathelicidin (B612621) LL-37. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and potential application of these novel therapeutics.

Performance Snapshot: IDR-1002 in a Comparative Context

IDR-1002 is a 12-amino acid cationic peptide derived from bovine bactenecin, designed to amplify the immunomodulatory properties of natural host defense peptides (HDPs) while minimizing direct antimicrobial activity and cytotoxicity.[1][2] Its primary mechanism of action revolves around enhancing chemokine production to promote the recruitment of immune cells, such as monocytes and neutrophils, to the site of infection and modulating inflammatory responses.[3][4]

Key Comparative Peptides:
  • IDR-1: A predecessor to IDR-1002, this peptide was developed to be purely immunomodulatory with no direct antimicrobial activity.[3][5] It counters infection by selectively modulating the innate immune response, enhancing monocyte chemokines while attenuating pro-inflammatory cytokine release.[5][6]

  • IDR-1018: Another synthetic peptide from the same family, IDR-1018, has demonstrated potent anti-biofilm and immunomodulatory activities.[7][8] It has shown efficacy in various in vivo models, including promoting wound healing and protecting against multidrug-resistant bacteria.[7][9]

  • LL-37: The only human cathelicidin, LL-37 is a well-studied, multifunctional HDP with both direct antimicrobial and complex immunomodulatory roles.[10][11] It can act as a chemoattractant for various immune cells and modulate inflammatory responses, though its activity can be context-dependent, sometimes promoting pro-inflammatory effects.[11][12]

Quantitative Data Presentation

To facilitate a clear comparison of the functional activities of these peptides, the following tables summarize key quantitative data from various experimental studies.

Table 1: In Vitro Chemokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

PeptideMCP-1 (CCL2) Induction (ng/mL)MIP-1α (CCL3) Induction (ng/mL)GRO-α (CXCL1) Induction (ng/mL)IL-8 (CXCL8) Induction (ng/mL)
IDR-1002 ~25~15~30~40
IDR-1 ~5~2~8~10
LL-37 ~10~5~15~20
Bac2a (parental) ~2~1~5~5

Data are approximate values derived from graphical representations in Nijnik et al., The Journal of Immunology, 2010.[4]

Table 2: In Vivo Anti-Infective Activity in a Mouse Model of Staphylococcus aureus Infection

PeptideTreatment Dose (mg/kg)Reduction in Bacterial Load (CFU)Reference
IDR-1002 4>5-fold reduction compared to control[3][13]
IDR-1 24Significant reduction (less potent than IDR-1002)[4][13]
IDR-1018 10Significant protection[7]

Table 3: Modulation of LPS-Induced Pro-Inflammatory Cytokines in Macrophages

PeptideTNF-α Inhibition (%)IL-6 Inhibition (%)
IDR-1002 Significant dose-dependent inhibitionSignificant dose-dependent inhibition
IDR-1018 Potent dose-dependent inhibitionPotent dose-dependent inhibition
LL-37 Dose-dependent inhibitionDose-dependent inhibition

Qualitative comparison based on multiple sources indicating the anti-inflammatory potential of these peptides in response to TLR ligands.[14][15][16]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways modulated by these peptides and the workflows of common experimental protocols.

DOT script for Signaling Pathway of IDR Peptides

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IDR IDR Peptides (IDR-1002, IDR-1, IDR-1018) GPCR GPCR IDR->GPCR Gi Gi GPCR->Gi PI3K PI3K Gi->PI3K MAPK MAPK (p38, ERK) Gi->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK NFκB NF-κB MAPK->NFκB activates IκB IκB IKK->IκB phosphorylates IκB->NFκB inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Gene Chemokine & Cytokine Genes NFκB_nuc->Gene activates transcription

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IDR IDR Peptides (IDR-1002, IDR-1, IDR-1018) GPCR GPCR IDR->GPCR Gi Gi GPCR->Gi PI3K PI3K Gi->PI3K MAPK MAPK (p38, ERK) Gi->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK NFκB NF-κB MAPK->NFκB activates IκB IκB IKK->IκB phosphorylates IκB->NFκB inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Gene Chemokine & Cytokine Genes NFκB_nuc->Gene activates transcription

Caption: Signaling pathways activated by IDR peptides.

DOT script for In Vivo Mouse Infection Model Workflow

cluster_workflow In Vivo Mouse Infection Model Workflow start Start pretreatment Peptide Pretreatment (i.p. injection) start->pretreatment infection Bacterial Infection (e.g., S. aureus, i.p.) pretreatment->infection monitoring Monitor Mice (24h) infection->monitoring euthanasia Euthanize Mice monitoring->euthanasia lavage Peritoneal Lavage euthanasia->lavage bacterial_count Determine Bacterial Load (CFU counting) lavage->bacterial_count cytokine_analysis Cytokine Analysis (ELISA) lavage->cytokine_analysis end End bacterial_count->end cytokine_analysis->end

cluster_workflow In Vivo Mouse Infection Model Workflow start Start pretreatment Peptide Pretreatment (i.p. injection) start->pretreatment infection Bacterial Infection (e.g., S. aureus, i.p.) pretreatment->infection monitoring Monitor Mice (24h) infection->monitoring euthanasia Euthanize Mice monitoring->euthanasia lavage Peritoneal Lavage euthanasia->lavage bacterial_count Determine Bacterial Load (CFU counting) lavage->bacterial_count cytokine_analysis Cytokine Analysis (ELISA) lavage->cytokine_analysis end End bacterial_count->end cytokine_analysis->end

Caption: Workflow for a murine model of infection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the activities of IDR peptides.

In Vitro Chemokine Induction Assay in Human PBMCs
  • Isolation of PBMCs: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Stimulation: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum. Cells are then stimulated with various concentrations of the IDR peptides (e.g., 10, 50, 100 µg/mL) for 24 hours.

  • Supernatant Collection and Analysis: After incubation, the cell culture supernatants are collected. The concentrations of chemokines (e.g., MCP-1, MIP-1α, GRO-α, IL-8) are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

In Vivo Murine Model of Staphylococcus aureus Infection
  • Animal Model: Female C57BL/6 mice (6-8 weeks old) are typically used.

  • Peptide Administration: Mice are pre-treated with the IDR peptides (e.g., 4-24 mg/kg) via intraperitoneal (i.p.) injection 4 hours prior to infection. A control group receives a vehicle (e.g., saline).

  • Bacterial Challenge: Mice are infected i.p. with a sublethal dose of S. aureus (e.g., 2 x 10^7 CFU).

  • Assessment of Bacterial Clearance: At 24 hours post-infection, mice are euthanized, and a peritoneal lavage is performed. The collected lavage fluid is serially diluted and plated on agar (B569324) plates to determine the number of colony-forming units (CFU), providing a measure of bacterial load.

  • Cytokine Analysis: The levels of cytokines and chemokines in the peritoneal lavage fluid can also be measured by ELISA to assess the local inflammatory response.

LPS-Induced Cytokine Production in Macrophages
  • Macrophage Culture: A murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in DMEM supplemented with 10% FBS.

  • Stimulation: Cells are pre-treated with different concentrations of IDR peptides for 1-2 hours before being stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-24 hours.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified by ELISA.

Concluding Remarks

The comparative analysis reveals that while all the discussed peptides exhibit immunomodulatory properties, there are significant differences in their potency and specific activities. IDR-1002 demonstrates superior chemokine-inducing capabilities and in vivo protective effects at lower doses compared to its predecessor, IDR-1.[3][4][13] Both IDR-1002 and IDR-1018 show strong anti-inflammatory potential by dampening LPS-induced cytokine storms.[14][15] In contrast to the synthetic IDRs, the natural peptide LL-37 has a broader range of functions, including direct antimicrobial activity, but its immunomodulatory effects can be more complex and context-dependent.

The development of synthetic IDR peptides like IDR-1002 represents a targeted approach to harness the beneficial aspects of host immunity. By focusing on modulating the host response rather than directly targeting pathogens, these peptides offer a promising strategy to combat infections, particularly those caused by antibiotic-resistant bacteria, while controlling the associated inflammatory damage. The data and protocols presented in this guide provide a foundational resource for researchers to further explore and potentially translate these innovative therapeutic agents into clinical applications.

References

IDR-1002 Demonstrates Potent Protective Activity Against Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthetic peptide IDR-1002 reveals its significant efficacy in combating Staphylococcus aureus infections through potent immunomodulatory actions. Experimental data demonstrates its superiority over other innate defense regulators and highlights its potential as a novel anti-infective therapy.

IDR-1002, a 12-amino-acid synthetic innate defense regulator (IDR) peptide, has shown significant promise in providing protection against bacterial infections, including those caused by the formidable pathogen Staphylococcus aureus. Unlike conventional antibiotics that directly target bacteria, IDR-1002 functions by modulating the host's innate immune response, a mechanism that may reduce the likelihood of antimicrobial resistance. Its protective effects are primarily attributed to its ability to induce chemokines, which in turn recruit key immune cells to the site of infection to clear the invading pathogens.[1][2][3]

Comparative Efficacy of IDR-1002

In vivo studies have demonstrated the superior protective activity of IDR-1002 when compared to its predecessor, IDR-1. In a murine model of invasive S. aureus infection, IDR-1002 exhibited a more than five-fold reduction in the protective dose compared to IDR-1.[1][2][3] This enhanced efficacy is strongly correlated with its heightened ability to induce chemokines in human peripheral blood mononuclear cells (PBMCs).[1][2][3]

Table 1: In Vivo Protective Efficacy of IDR-1002 vs. IDR-1 against S. aureus
PeptideDose (mg/mouse)Bacterial Load Reduction in Peritoneal LavageReference
IDR-1002 0.2 Significant reduction [1][4]
IDR-10.2No significant activity[1][4]
IDR-10.6Moderate activity[1][4]

Furthermore, dose-titration experiments have confirmed the potent activity of IDR-1002, with significant protection observed at doses as low as 100 µ g/mouse .[4]

Table 2: Dose-Dependent Protective Activity of IDR-1002 against S. aureus
IDR-1002 Dose (mg/mouse)OutcomeReference
0.1 Strong and significant protection [4]
0.05 Trend toward protection [4]

Mechanism of Action: Orchestrating the Immune Response

The protective activity of IDR-1002 is not due to direct antimicrobial action but rather its ability to enhance the host's innate immune defenses. The peptide stimulates the production of chemokines, which are signaling proteins that attract immune cells to the site of infection. Specifically, IDR-1002 has been shown to augment the production of chemokines that recruit neutrophils and monocytes.[1][2][3] Studies have confirmed that the presence of monocytes and macrophages is crucial for the protective effects of IDR-1, a related peptide, and that IDR-1002's activity is independent of any direct interaction with live pathogens.[1][5]

The induction of chemokines by IDR-1002 is mediated through a complex signaling cascade involving a G-protein coupled receptor and subsequent activation of the PI3K, NF-κB, and MAPK signaling pathways.[1][2][3]

IDR1002_Signaling_Pathway cluster_cell Host Immune Cell cluster_response Immune Response IDR1002 IDR-1002 GPCR G-protein Coupled Receptor IDR1002->GPCR Binds to PI3K PI3K GPCR->PI3K Activates MAPK MAPK Pathway GPCR->MAPK Activates NFkB NF-κB Pathway GPCR->NFkB Activates Chemokine Chemokine Production PI3K->Chemokine MAPK->Chemokine NFkB->Chemokine Recruitment Recruitment of Neutrophils & Monocytes Chemokine->Recruitment Clearance Bacterial Clearance Recruitment->Clearance

IDR-1002 Signaling Pathway for Chemokine Induction.

Experimental Protocols

The protective activity of IDR-1002 against S. aureus has been validated through rigorous in vivo experimental models.

1. Murine Model of Invasive S. aureus Infection:

  • Animals: C57BL/6 female mice are used for the infection studies.

  • Peptide Administration: A single dose of IDR-1002 is administered intraperitoneally (i.p.) as a prophylactic treatment 4 hours prior to infection.[1] For therapeutic evaluation, two doses are administered at 1 and 22 hours post-infection.[1]

  • Infection: Mice are infected via i.p. injection with a suspension of S. aureus.[1][4]

  • Analysis: At 24 hours post-infection, mice are euthanized, and bacterial counts (Colony Forming Units - CFU) are determined in the peritoneal lavage and blood to assess the extent of infection and the protective effect of the peptide.[1]

Experimental_Workflow cluster_procedure In Vivo Efficacy Testing Peptide_Admin IDR-1002 Administration (i.p.) Infection S. aureus Infection (i.p.) Peptide_Admin->Infection 4h pre-infection Incubation 24h Incubation Infection->Incubation Analysis Bacterial Load Analysis (CFU counts) Incubation->Analysis

Experimental Workflow for In Vivo Protection Assay.

2. Cell Depletion Studies:

To identify the key immune cells involved in the peptide's protective mechanism, specific cell populations are depleted prior to IDR-1002 treatment and infection. For instance, macrophages and monocytes can be depleted by i.p. injection of liposomal clodronate 4 days before the experiment.[1] The absence of protection in these depleted mice confirms the essential role of these cells.[1]

Synergistic Potential and Broader Applications

Recent studies have also explored the synergistic potential of IDR-1002 with conventional antibiotics. An in vitro study demonstrated that the combination of IDR-1002 and ciprofloxacin (B1669076) exhibited a synergistic antimicrobial effect against S. aureus and Enterococcus faecalis.[6][7] This association also presented a favorable anti-inflammatory profile, suggesting its potential in clinical applications where both infection and inflammation need to be controlled.[6][7] While IDR-1002 has been shown to be effective against other pathogens like E. coli and in models of Pseudomonas aeruginosa lung infection, its potent activity against the prevalent and often drug-resistant S. aureus makes it a particularly promising candidate for further development.[1][2][3][8]

References

Cross-Species Immunomodulatory Properties of IDR-1002: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory properties of the synthetic host defense peptide, Innate Defense Regulator (IDR)-1002, across various species. The data presented is compiled from in vitro and in vivo studies, offering a comparative analysis with other immunomodulatory agents. Detailed experimental protocols and signaling pathways are provided to support the findings.

Executive Summary

IDR-1002, a synthetic derivative of a bovine bactenecin (B179754) peptide, demonstrates potent and conserved immunomodulatory activities across human, murine, and porcine species. Its primary mechanism of action involves the induction of chemokines and the modulation of inflammatory responses, which are crucial for enhanced leukocyte recruitment and pathogen clearance.[1][2][3] Unlike many host defense peptides, IDR-1002's protective effects are primarily mediated through the modulation of the host's innate immune system rather than direct antimicrobial activity.[1][2] This guide will delve into the specific effects of IDR-1002 on various cell types and in different disease models, comparing its efficacy with other innate defense regulators and the human cathelicidin (B612621) LL-37.

Comparative Data of Immunomodulatory Activities

The following tables summarize the quantitative data on the immunomodulatory effects of IDR-1002 and its alternatives across different species and cell types.

Table 1: In Vitro Chemokine Induction by IDR-1002 and Comparators in Human and Murine Cells

PeptideCell TypeSpeciesChemokine InducedFold Increase (Compared to Control)Citation
IDR-1002 PBMCsHumanCCL2 (MCP-1)> 5-fold vs. IDR-1[1][2]
IDR-1002 PBMCsHumanCXCL8 (IL-8)Potent Induction[2]
IDR-1PBMCsHumanCCL2 (MCP-1)Baseline for comparison[1][2]
LL-37PBMCsHumanCCL2 (MCP-1)Less potent than IDR-1002[2]
Bac2aPBMCsHumanCCL2 (MCP-1)Less potent than IDR-1002[2]
IDR-1002 Peritoneal Lavage CellsMouseCCL2 (MCP-1)Significant Induction[2]
IDR-1002 Peritoneal Lavage CellsMouseCXCL1 (KC)Significant Induction[2]
IDR-1002 Bone Marrow-Derived MacrophagesMouseCCL4, CCL7, CCL20, CXCL1Significant Induction[2]

Table 2: In Vivo Protective Efficacy and Leukocyte Recruitment

PeptideAnimal ModelSpeciesInfection/Inflammation ModelKey OutcomeCitation
IDR-1002 CD1 MiceMousePMA-induced ear inflammationReduced ear edema, pro-inflammatory cytokines, and neutrophil recruitment[4]
IDR-1002 C57BL/6 MiceMouseStaphylococcus aureus infection>5-fold reduction in protective dose vs. IDR-1; increased neutrophil and monocyte recruitment[1][2]
IDR-1002 C57BL/6 MiceMouseEscherichia coli infectionAfforded protection[1]
IDR-1C57BL/6 MiceMouseStaphylococcus aureus infectionProtective at higher doses than IDR-1002[1][2]
IDR-1002 MiceMousePseudomonas aeruginosa lung infectionReduced IL-6 and inflammation, but not bacterial burden[5]
IDR-HH2, IDR-1018MiceMouseMycobacterium tuberculosis infectionReduced bacillary loads and lung inflammation[6]

Table 3: Effects on Neutrophil Function

PeptideCell TypeSpeciesEffectCitation
IDR-1002 , IDR-HH2, IDR-1018NeutrophilsHumanEnhanced adhesion to endothelial cells, induced migration and chemokine production, increased release of h-defensins and LL-37[7]
IDR-1002 , IDR-HH2, IDR-1018NeutrophilsHumanSuppressed LPS-mediated degranulation, ROS release, and production of TNF-α and IL-10[7]

Signaling Pathways and Mechanisms of Action

IDR-1002 exerts its immunomodulatory effects by activating specific intracellular signaling pathways. In human PBMCs, chemokine induction by IDR-1002 is mediated through a Gαi-coupled receptor, leading to the activation of PI3K, NF-κB, and MAPK signaling pathways.[1][2] In human monocytes, IDR-1002 enhances migration on fibronectin by promoting β1-integrin-mediated interactions, a process regulated by the PI3K-Akt pathway.[8]

IDR1002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IDR1002 IDR-1002 GPCR Gαi-coupled Receptor IDR1002->GPCR PI3K PI3K GPCR->PI3K MAPK MAPK GPCR->MAPK NFkB NF-κB GPCR->NFkB Integrin β1-Integrin Adhesion Enhanced Adhesion & Migration Integrin->Adhesion Akt Akt PI3K->Akt Akt->Integrin Chemokine Chemokine Gene Transcription MAPK->Chemokine NFkB->Chemokine

Figure 1: IDR-1002 Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

In Vitro Chemokine Induction Assay
  • Cell Isolation and Culture:

    • Human PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. Cells are then cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

    • Murine Peritoneal Lavage Cells: C57BL/6 mice are injected intraperitoneally with sterile saline. Peritoneal lavage fluid is collected, and the cells are washed and cultured in RPMI 1640 with 10% FBS.[2]

    • Murine Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is flushed from the femurs and tibias of mice. Progenitor cells are cultured for 7 days in DMEM containing 10% FBS and M-CSF to differentiate them into macrophages.[2]

  • Peptide Stimulation:

    • Cells are seeded in 96-well plates and stimulated with varying concentrations of IDR-1002 or other peptides (e.g., IDR-1, LL-37) for 24 hours.[2] A vehicle control (e.g., sterile water or saline) is used for comparison.

  • Quantification of Chemokines:

    • Supernatants are collected after stimulation.

    • Chemokine levels (e.g., CCL2, CXCL8) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

In Vivo Mouse Model of Bacterial Infection
  • Animal Model:

    • Female C57BL/6 mice (6-8 weeks old) are used.

  • Peptide Treatment and Infection:

    • Mice are treated intraperitoneally with IDR-1002 (e.g., 200 µ g/mouse ) or a control vehicle.[2]

    • Shortly after treatment, mice are infected intraperitoneally with a sublethal dose of Staphylococcus aureus (e.g., 2 x 10^8 CFU).[2]

  • Assessment of Bacterial Load and Leukocyte Recruitment:

    • At specified time points (e.g., 4 and 24 hours post-infection), mice are euthanized.

    • Peritoneal lavage fluid is collected to determine bacterial counts (by plating serial dilutions on agar (B569324) plates) and to quantify leukocyte populations (neutrophils, monocytes) by flow cytometry using specific cell surface markers.[2]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Isolation Cell Isolation (e.g., Human PBMCs, Murine Macrophages) Peptide_Stimulation Stimulation with IDR-1002 or Alternatives Cell_Isolation->Peptide_Stimulation ELISA Chemokine Quantification (ELISA) Peptide_Stimulation->ELISA Animal_Model Mouse Model of Infection Peptide_Treatment IDR-1002 Treatment Animal_Model->Peptide_Treatment Bacterial_Challenge Bacterial Challenge (e.g., S. aureus) Peptide_Treatment->Bacterial_Challenge Outcome_Assessment Outcome Assessment (Bacterial Load, Leukocyte Recruitment) Bacterial_Challenge->Outcome_Assessment

References

Validating RNA-Seq Insights: A Comparative Guide to IDR-1002's Immunomodulatory Effects on Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the effects of the synthetic peptide IDR-1002 on macrophages. It details the methodologies for key validation experiments and visualizes the underlying signaling pathways, offering a framework for assessing the immunomodulatory properties of this compound.

Innate Defense Regulator (IDR) peptides are synthetic host defense peptides designed to modulate the immune system, offering a promising therapeutic avenue for infectious and inflammatory diseases.[1][2] IDR-1002, a 12-amino acid cationic peptide, has emerged as a potent immunomodulator, capable of enhancing chemokine production to recruit immune cells while also dampening excessive inflammatory responses.[3][4] This dual functionality makes it a compelling candidate for further investigation.

RNA-sequencing (RNA-seq) provides a global transcriptomic snapshot of a cell's response to a stimulus like IDR-1002. However, validating these high-throughput results with targeted, quantitative methods is crucial for confirming the biological significance of the observed gene expression changes. This guide focuses on the common techniques used to validate RNA-seq data in the context of IDR-1002-treated macrophages, including Quantitative Real-Time PCR (RT-qPCR), Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Data on IDR-1002's Effects

The following tables summarize the observed effects of IDR-1002 on macrophage gene and protein expression, often in the context of a pro-inflammatory challenge with lipopolysaccharide (LPS), a component of Gram-negative bacteria. These findings are typically validated using the methods detailed in the subsequent sections.

Table 1: Anti-Inflammatory Effects of IDR-1002 on LPS-Stimulated Macrophages
Target MoleculeObservationValidation Method(s)Reference
TNF-α (Tumor Necrosis Factor-alpha)Strong inhibition of LPS-induced expression/secretion.Western Blot, ELISA, Antibody Array[1][4]
IL-6 (Interleukin-6)Significant decrease in LPS-induced secretion.ELISA[4]
COX-2 (Cyclooxygenase-2)Strong and significant reduction of LPS-induced expression.Western Blot[1]
MCP-1 (Monocyte Chemoattractant Protein-1)Decrease in LPS-induced secretion.ELISA[4]
Table 2: Chemokine Induction by IDR-1002 in Macrophages
Target MoleculeObservationValidation Method(s)Reference
CCL2 (MCP-1)Increased secretion detected.ELISA[5]
CXCL1 (KC)Increased secretion detected.ELISA[5]
CCL4 (MIP-1β)Upregulation of transcript detected.RT-qPCR[5]
CCL7 (MCP-3)Upregulation of transcript detected.RT-qPCR[5]
CCL20 (MIP-3α)Upregulation of transcript detected.RT-qPCR[5]

Key Signaling Pathways Modulated by IDR-1002

IDR-1002 exerts its effects by modulating key intracellular signaling pathways that govern inflammation and chemokine production. Understanding these pathways is crucial for interpreting validation data.

IDR_1002_Signaling_Pathways cluster_0 Anti-Inflammatory Pathway cluster_1 Chemokine & CREB Pathway IDR-1002 IDR-1002 IκBα IκBα IDR-1002->IκBα Inhibits Degradation LPS LPS IKK IKK LPS->IKK Activates IKK->IκBα Phosphorylates NF-κB NF-κB (p65) IκBα->NF-κB Releases Nucleus_NFkB Nucleus NF-κB->Nucleus_NFkB Translocates Inflammatory_Genes TNF-α, COX-2 Nucleus_NFkB->Inflammatory_Genes Induces IDR-1002_2 IDR-1002 Receptor G_i-coupled Receptor? IDR-1002_2->Receptor PI3K PI3K Receptor->PI3K MAPK p38 / ERK1/2 Receptor->MAPK Chemokine_Genes Chemokines PI3K->Chemokine_Genes Induces MSK1 MSK1 MAPK->MSK1 MAPK->Chemokine_Genes Induces CREB CREB MSK1->CREB Phosphorylates

Caption: Signaling pathways modulated by IDR-1002 in macrophages.

Experimental Workflow for RNA-Seq Validation

A typical workflow for validating RNA-seq data involves a multi-step process starting from the initial high-throughput experiment to targeted validation of key genes and their protein products.

RNA_Seq_Validation_Workflow Start Macrophage Culture (e.g., RAW 264.7) Treatment Treat with IDR-1002 +/- LPS Start->Treatment RNA_Isolation RNA Isolation & QC Treatment->RNA_Isolation RNA_Seq RNA-Sequencing (Transcriptome Profiling) RNA_Isolation->RNA_Seq Bioinformatics Bioinformatic Analysis (Identify DEGs) RNA_Seq->Bioinformatics Gene_Selection Select Key Genes for Validation Bioinformatics->Gene_Selection DEG Differentially Expressed Genes Bioinformatics->DEG RT_qPCR RT-qPCR (mRNA level validation) Gene_Selection->RT_qPCR Transcript Level Protein_Exp Protein Expression Validation Gene_Selection->Protein_Exp Protein Level Conclusion Validated Results RT_qPCR->Conclusion Western_Blot Western Blot (Protein level validation) Protein_Exp->Western_Blot ELISA ELISA (Secreted protein validation) Protein_Exp->ELISA Western_Blot->Conclusion ELISA->Conclusion

Caption: A typical experimental workflow for RNA-seq data validation.

Experimental Protocols

Detailed and consistent protocols are the bedrock of reproducible science. Below are generalized protocols for the key validation techniques, which should be optimized for specific experimental conditions.

Quantitative Real-Time PCR (RT-qPCR)

This technique is used to validate the relative expression levels of specific mRNA transcripts identified by RNA-seq.[6][7]

  • RNA Isolation and Reverse Transcription:

    • Culture macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) and treat with IDR-1002 with or without an inflammatory stimulus (e.g., LPS) for the desired time.

    • Isolate total RNA from cell lysates using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Bioanalyzer).

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen).[6]

  • qPCR Reaction:

    • Design or obtain validated primers for the target genes of interest and a stable housekeeping gene (e.g., GAPDH, Actin) for normalization.

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).[6]

    • Perform the qPCR reaction in a real-time PCR detection system.

    • Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the target gene to the housekeeping gene.[6]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, confirming that changes in mRNA levels correlate with changes in protein abundance.[8]

  • Cell Lysate Preparation:

    • After treatment, wash cells with ice-cold PBS.[9]

    • Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

    • Scrape the cells and incubate the lysate on ice for 20-30 minutes.[9][11]

    • Clarify the lysate by centrifugation at ~12,000 x g for 15 minutes at 4°C.[10]

    • Collect the supernatant and determine the protein concentration using a suitable assay (e.g., BCA assay).[9]

  • Immunoblotting:

    • Denature 15-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[8]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TNF-α, anti-COX-2) overnight at 4°C.[8]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[8] The signal intensity can be quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive method for quantifying the concentration of secreted proteins, such as cytokines and chemokines, in the cell culture supernatant.[12][13]

  • Sample Collection:

    • After treating macrophages for the desired time (e.g., 24 hours), collect the cell culture supernatant.[12]

    • Centrifuge the supernatant to remove any cells or debris and store at -20°C or -80°C until use.[12]

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.[14]

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 10% FBS or 1% BSA in PBS) for 1-2 hours.[12]

    • Wash the plate and add the collected cell culture supernatants and a series of known standards to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

    • Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes to 1 hour.

    • Wash the plate and add a substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[12]

    • Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Comparison with Alternatives

IDR-1002's activity is often benchmarked against other immunomodulatory peptides, such as the natural human cathelicidin (B612621) LL-37 or its parent peptide, IDR-1.

  • IDR-1002 vs. IDR-1: IDR-1002 was selected from a library of derivatives for its more potent ability to induce chemokines compared to IDR-1.[3] This enhanced chemokine induction correlates with stronger protective activity in vivo.[3]

  • IDR-1002 vs. LL-37: While both peptides can reduce LPS-induced inflammatory cytokines, LL-37 can exhibit toxicity at higher concentrations and, at lower concentrations, can paradoxically increase the production of some cytokines in combination with LPS.[4] IDR-1002 has been shown to be effective without demonstrating similar toxicity.[4]

By employing these robust validation techniques, researchers can confidently confirm the transcriptomic changes identified by RNA-seq and build a comprehensive understanding of IDR-1002's mechanism of action on macrophages. This multi-faceted approach is essential for the continued development of IDR-1002 and other immunomodulatory agents as potential therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for IDR 1002: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of the innate defense regulator peptide, IDR 1002. The following procedures are based on general best practices for non-hazardous laboratory chemical waste. Researchers, scientists, and drug development professionals must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.

Safety and Handling for Disposal

Proper handling during the disposal process is critical to ensure personal and environmental safety. Although this compound has shown low cytotoxicity to mammalian cells in research settings, it is prudent to treat all research chemicals with care.[1]

ParameterGuidelineSource
Personal Protective Equipment (PPE) Always wear standard laboratory PPE, including a lab coat, safety goggles, and gloves.[1][2]
Work Area Conduct all handling and disposal preparations in a designated and clean laboratory area, such as a chemical fume hood or a biological safety cabinet, to prevent aerosolization and contamination.[1]
Waste Segregation Do not mix peptide waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
Spill Management In case of a spill, absorb the material with an inert, non-combustible absorbent material. Clean the area with an appropriate decontaminating agent.
Container Labeling All waste containers must be clearly and accurately labeled with the contents ("this compound Waste"), concentration, and date of accumulation.[2][3]

Step-by-Step Disposal Procedure for this compound

The following is a general procedure for the disposal of aqueous solutions and solid waste contaminated with this compound.

Aqueous Waste (Solutions containing this compound)

Aqueous solutions of this compound should be collected as chemical waste. Do not pour peptide solutions down the drain unless authorized by your institution's EHS department.[2][4]

  • Collect Waste: Designate a specific, leak-proof, and chemically compatible container for all aqueous waste containing this compound.

  • Label Container: Clearly label the container with "Aqueous Waste containing this compound" and any other components in the solution.

  • Store Securely: Keep the waste container sealed and store it in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

Solid Waste (Contaminated labware)

All solid materials that have come into contact with this compound must be disposed of as solid chemical waste. This includes:

  • Gloves, pipette tips, and other disposable labware.

  • Empty vials that contained the lyophilized peptide.

  • Absorbent materials used for cleaning up spills.

  • Collect Waste: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Label Container: Clearly label the container as "Solid Waste contaminated with this compound."

  • Store Securely: Store the sealed container in the satellite accumulation area for EHS pickup.

Experimental Protocol: Decontamination of Non-Disposable Labware

For non-disposable labware (e.g., glass beakers, magnetic stir bars) that needs to be cleaned and reused, a thorough decontamination process is necessary.

  • Initial Rinse: The first rinse of any contaminated labware should be collected as liquid chemical waste. Do not discharge this initial rinse down the drain.

  • Decontamination: After the initial rinse, soak the labware in an enzymatic detergent solution. These detergents are effective at breaking down residual peptides.[5] For enhanced decontamination, a subsequent wash with a dilute sodium hypochlorite (B82951) (bleach) solution (e.g., 0.5-1.0% final concentration) can be performed.[6][7]

  • Final Rinse: Thoroughly rinse the labware with distilled or deionized water after decontamination to remove any residual cleaning agents.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start cluster_waste_type cluster_liquid cluster_solid cluster_labware cluster_end start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Aqueous Solution (e.g., unused stock, experimental buffers) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., vials, pipette tips, gloves) waste_type->solid_waste Solid labware Contaminated Labware (Non-disposable) waste_type->labware Reusable Labware collect_liquid Collect in a labeled, leak-proof container liquid_waste->collect_liquid store_liquid Store in designated satellite accumulation area collect_liquid->store_liquid ehs_pickup Arrange for EHS Waste Pickup store_liquid->ehs_pickup collect_solid Collect in a labeled, lined waste container solid_waste->collect_solid store_solid Store in designated satellite accumulation area collect_solid->store_solid store_solid->ehs_pickup rinse_labware Initial rinse collected as liquid waste labware->rinse_labware decontaminate Decontaminate with enzymatic detergent/bleach rinse_labware->decontaminate final_rinse Final rinse with distilled water decontaminate->final_rinse

Caption: Workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling IDR-1002

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the innate defense regulator peptide, IDR-1002. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this immunomodulatory compound.

Immediate Safety and Handling

IDR-1002, a synthetic peptide, requires careful handling to ensure personnel safety and maintain its stability and efficacy. Adherence to standard laboratory safety practices is mandatory.

Personal Protective Equipment (PPE)

A primary barrier against accidental exposure is the consistent use of appropriate PPE.[1]

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMandatory to protect against accidental splashes, particularly when handling the lyophilized powder.[1]
Hand Protection Chemical-resistant disposable glovesNitrile gloves are standard. Gloves should be changed immediately if they become contaminated.[1]
Body Protection Laboratory coat or protective gownShould be worn over standard clothing to protect the skin.[1]
Respiratory Protection Dust respirator or fume hoodUse when handling the lyophilized powder to prevent inhalation.[2]
Storage and Stability

Proper storage is critical to prevent the degradation of IDR-1002.

FormStorage TemperatureDurationSpecial Considerations
Lyophilized Powder -20°C or -80°CLong-term[3][4]Store in a tightly sealed, light-blocking container with a desiccant.[3][4][5] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[2][5]
Reconstituted Solution -20°CUp to one month[6][7]Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3] Use sterile buffers (pH 5-6) for reconstitution.
2-8°CShort-term (up to a week)Recommended for immediate use.

Operational Plan: Reconstitution and Handling in a Laboratory Setting

A structured workflow is essential for the accurate and safe use of IDR-1002 in experimental settings.

Experimental Workflow for IDR-1002 Handling

G cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation Warm Vial Equilibrate vial to room temperature in desiccator Weigh Peptide Quickly weigh lyophilized peptide in fume hood Warm Vial->Weigh Peptide Prevents condensation Reconstitute Reconstitute with sterile buffer (e.g., aqueous buffer) Weigh Peptide->Reconstitute Store Lyophilized Store remaining lyophilized peptide at -20°C or -80°C Weigh Peptide->Store Lyophilized Aliquot Aliquot into single-use vials Reconstitute->Aliquot Store Aliquots Store reconstituted aliquots at -20°C Aliquot->Store Aliquots Thaw Aliquot Thaw a single-use aliquot Store Aliquots->Thaw Aliquot Prepare Solution Prepare final working solution Thaw Aliquot->Prepare Solution Cell Treatment Treat cells/animals as per protocol Prepare Solution->Cell Treatment

A step-by-step workflow for the safe handling and preparation of IDR-1002.

Experimental Protocols

While full, detailed experimental protocols require access to the complete research articles, the following summaries from published studies provide an overview of the methodologies used to investigate IDR-1002.

Chemokine Induction in Human PBMCs

This protocol, adapted from Nijnik et al. (2010), assesses the ability of IDR-1002 to induce chemokine production in human peripheral blood mononuclear cells (PBMCs).[8]

StepProcedure
1. Cell Isolation Isolate PBMCs from healthy human donors.
2. Cell Seeding Seed 1 x 10^6 cells/ml in 96-well plates.
3. Stimulation Stimulate cells with IDR-1002 at a concentration of approximately 10-100 µg/ml.
4. Incubation Incubate for 18-24 hours.
5. Analysis Measure chemokine levels (e.g., CCL2) in the supernatant by ELISA.
Inhibition of NF-κB Nuclear Translocation

This protocol is based on the work of Huante-Mendoza et al. (2016), demonstrating the inhibitory effect of IDR-1002 on NF-κB signaling in macrophages.[9][10]

StepProcedure
1. Cell Culture Culture RAW 264.7 macrophage cells.
2. Pre-treatment Pre-treat cells with IDR-1002 (e.g., 20 µg/ml) for 1 hour.
3. Stimulation Stimulate cells with Lipopolysaccharide (LPS) (e.g., 10 ng/ml) for 2 hours to activate NF-κB.
4. Fractionation Separate nuclear and cytosolic protein fractions.
5. Western Blotting Detect the NF-κB p65 subunit in both fractions by Western blot to assess nuclear translocation.[11]

Mechanism of Action: Signaling Pathways

IDR-1002 exerts its immunomodulatory effects by influencing key intracellular signaling pathways.

IDR-1002 Modulated Signaling Pathways

IDR-1002 has been shown to modulate the innate immune response through several signaling pathways, including NF-κB, PI3K, and MAPK.[12][13]

G IDR1002 IDR-1002 GPCR G-protein coupled receptor IDR1002->GPCR PI3K PI3K GPCR->PI3K MAPK MAPK (p38, ERK) GPCR->MAPK NFkB_Inhibition Inhibition of IκBα degradation GPCR->NFkB_Inhibition Akt Akt PI3K->Akt Chemokine_Production Chemokine Production Akt->Chemokine_Production CREB CREB Phosphorylation MAPK->CREB NFkB NF-κB NFkB_Inhibition->NFkB Anti_inflammatory_Effects Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory_Effects NFkB->Chemokine_Production Leukocyte_Recruitment Enhanced Leukocyte Recruitment Chemokine_Production->Leukocyte_Recruitment

Signaling pathways modulated by IDR-1002, leading to immunomodulatory effects.

Disposal Plan

Proper disposal of IDR-1002 and associated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste should be treated as hazardous chemical waste.[14]

Waste Segregation and Disposal Procedures
Waste TypeDisposal Procedure
Liquid Waste Collect all solutions containing IDR-1002 (including unused stock and experimental solutions) in a dedicated, clearly labeled hazardous waste container.[1][15] Inactivation with a 10% bleach solution or 1 M NaOH is recommended before collection.[16]
Solid Waste Dispose of all contaminated solid materials (e.g., gloves, pipette tips, vials) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1][15][16]
Contaminated Labware The initial rinse of non-disposable labware should be collected as liquid hazardous waste.[14] Subsequent cleaning can be done with an enzymatic detergent.

Important: Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[1][14] Arrange for regular pickup of waste by a licensed hazardous waste disposal contractor.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.